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  • Product: 5-Bromo-2-chloro-6-phenylnicotinonitrile
  • CAS: 1228182-75-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 5-bromo-2-chloro-6-phenylnicotinonitrile

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-bromo-2-chloro-6-phenylnicotinonitrile For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-bromo-2-chloro-6-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-bromo-2-chloro-6-phenylnicotinonitrile. In the absence of comprehensive published experimental data for this specific molecule, this document serves as a robust predictive guide grounded in fundamental NMR principles and comparative analysis with structurally related compounds. This work is intended to aid researchers in the identification, characterization, and quality control of this and similar substituted nicotinonitrile derivatives.

Introduction to 5-bromo-2-chloro-6-phenylnicotinonitrile

5-bromo-2-chloro-6-phenylnicotinonitrile, with the CAS Number 1228182-75-9, is a polysubstituted pyridine derivative. The nicotinonitrile core is a prevalent scaffold in medicinal chemistry, and its halogenated and phenylated analogs are of significant interest in drug discovery and materials science. The precise substitution pattern of this molecule—a bromine at the 5-position, a chlorine at the 2-position, a phenyl group at the 6-position, and a nitrile group at the 3-position—creates a unique electronic environment around the pyridine ring, which is reflected in its NMR spectrum.

Accurate interpretation of the ¹H and ¹³C NMR spectra is critical for confirming the identity and purity of the compound. This guide will delve into the predicted chemical shifts and coupling patterns, explaining the underlying electronic effects of the various substituents.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-bromo-2-chloro-6-phenylnicotinonitrile is expected to exhibit signals corresponding to the protons of the phenyl group and the single proton on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the substituents.

Aromatic Protons
  • Pyridine Ring Proton (H4): The pyridine ring bears only one proton at the 4-position. This proton is expected to be a singlet, as there are no adjacent protons to couple with. Its chemical shift will be significantly downfield due to the cumulative electron-withdrawing effects of the adjacent bromo and cyano groups, as well as the nitrogen atom in the ring. The predicted chemical shift for H4 is in the range of 8.0 - 8.5 ppm .

  • Phenyl Group Protons: The phenyl group at the 6-position will show a more complex pattern. Due to the restricted rotation around the C6-phenyl bond, the ortho, meta, and para protons are chemically distinct.

    • Ortho-protons (H2', H6'): These protons are closest to the pyridine ring and will be influenced by its ring currents and the nitrogen atom. They are expected to appear as a multiplet in the range of 7.6 - 7.8 ppm .

    • Meta- and Para-protons (H3', H4', H5'): These protons will resonate further upfield compared to the ortho-protons. They will likely appear as a complex multiplet in the region of 7.4 - 7.6 ppm .

The integration of these signals would correspond to a 1:5 ratio for the pyridine proton to the phenyl protons.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine and phenyl rings are highly sensitive to the electronic effects of the substituents.

Pyridine Ring Carbons
  • C2 (bearing Cl): This carbon is attached to the electronegative chlorine atom and the ring nitrogen. Its resonance is expected to be significantly downfield, likely in the range of 150 - 155 ppm .

  • C3 (bearing CN): The carbon attached to the electron-withdrawing cyano group will also be deshielded, with a predicted chemical shift around 110 - 115 ppm . The cyano carbon itself will appear in the range of 115 - 120 ppm .

  • C4: This is the only carbon on the pyridine ring bonded to a hydrogen. Its chemical shift is predicted to be in the region of 140 - 145 ppm .

  • C5 (bearing Br): The carbon atom bonded to the bromine will have its chemical shift influenced by the heavy atom effect, placing it in the range of 120 - 125 ppm .

  • C6 (bearing Phenyl): This carbon, attached to the phenyl group and the nitrogen atom, will be significantly deshielded, with a predicted chemical shift in the range of 160 - 165 ppm .

Phenyl Ring Carbons
  • C1' (ipso-carbon): The carbon of the phenyl ring directly attached to the pyridine ring is expected to have a chemical shift in the range of 135 - 140 ppm .

  • C2', C6' (ortho-carbons): These carbons will resonate around 128 - 130 ppm .

  • C3', C5' (meta-carbons): These carbons are predicted to have chemical shifts in the range of 129 - 131 ppm .

  • C4' (para-carbon): The para-carbon is expected to appear around 130 - 132 ppm .

Data Summary

The predicted ¹H and ¹³C NMR chemical shifts for 5-bromo-2-chloro-6-phenylnicotinonitrile are summarized in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
H48.0 - 8.5Singlet
H2', H6'7.6 - 7.8Multiplet
H3', H4', H5'7.4 - 7.6Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C2150 - 155
C3110 - 115
C4140 - 145
C5120 - 125
C6160 - 165
CN115 - 120
C1'135 - 140
C2', C6'128 - 130
C3', C5'129 - 131
C4'130 - 132

Visualization of Molecular Structure and Analytical Workflow

To facilitate the assignment of NMR signals, the molecular structure of 5-bromo-2-chloro-6-phenylnicotinonitrile with atom numbering is provided below.

Caption: Molecular structure of 5-bromo-2-chloro-6-phenylnicotinonitrile with atom numbering for NMR assignment.

The general workflow for the characterization of a novel compound like 5-bromo-2-chloro-6-phenylnicotinonitrile using NMR spectroscopy is outlined below.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Purification->SamplePrep H1_NMR 1D ¹H NMR SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR SamplePrep->C13_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->Processing TwoD_NMR 2D NMR (COSY, HSQC, HMBC) for complex structures C13_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment (Chemical Shift, Multiplicity, Integration) Processing->Assignment Structure_Confirmation Structure Elucidation & Confirmation Assignment->Structure_Confirmation

Caption: General experimental workflow for NMR-based structural elucidation.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 5-bromo-2-chloro-6-phenylnicotinonitrile.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • 5-bromo-2-chloro-6-phenylnicotinonitrile (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and transfer it to a clean, dry vial.

    • Add the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.

    • Transfer the solution to the NMR tube using a pipette.

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Set the number of scans (e.g., 8-16 scans for a concentrated sample).

    • Acquire the Free Induction Decay (FID).

    • Process the FID (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Set the number of scans (this will be significantly higher than for ¹H NMR, e.g., 1024 or more, depending on the sample concentration).

    • Acquire the FID.

    • Process the FID.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Analysis:

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, etc.) to deduce proton-proton coupling information.

  • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on the predicted chemical shifts and other spectral data.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra of 5-bromo-2-chloro-6-phenylnicotinonitrile. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and analysis of related structures. This information serves as a valuable resource for researchers working with this compound, aiding in its synthesis, characterization, and quality control. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 5-bromo-2-chloro-6-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, and by extension, its biological activity. This guide provides a comprehensive, field-proven framework for the determination and analysis of the crystal structure of 5-bromo-2-chloro-6-phenylnicotinonitrile, a representative substituted pyridine of interest in medicinal chemistry. While a solved crystal structure for this specific molecule is not publicly available, this document serves as an in-depth technical manual, outlining the necessary experimental and analytical workflows. We will delve into the rationale behind experimental design, from synthesis and crystallization to the gold-standard technique of single-crystal X-ray diffraction (SCXRD) and the complementary method of powder X-ray diffraction (PXRD). By leveraging data from structurally related compounds, we will present a hypothetical yet realistic analysis of the expected molecular geometry and crystal packing of the title compound, thereby equipping researchers with the knowledge to approach the structural elucidation of novel chemical entities with confidence.

Introduction: The Significance of Structural Analysis in Drug Discovery

In the landscape of modern drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of a successful research program.[1] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise arrangement of atoms in the solid state, providing invaluable insights into bond connectivity, stereochemistry, and intermolecular interactions.[2] This structural information is critical for understanding a compound's properties such as solubility, stability, and crystal habit, all of which can significantly impact its journey from a laboratory curiosity to a viable therapeutic agent.[1] The planarity of molecules like substituted pyridines can lead to strong intermolecular stacking and crystal packing, which in turn can result in poor solubility—a significant hurdle in drug development.[1] Therefore, a detailed understanding of the crystal structure is paramount for rational drug design and solid-form development.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

Proposed Synthesis of 5-bromo-2-chloro-6-phenylnicotinonitrile

While a specific, detailed synthesis for 5-bromo-2-chloro-6-phenylnicotinonitrile is not widely published, a plausible synthetic route can be devised based on established methodologies for creating substituted nicotinonitriles. Many synthetic strategies for multi-substituted nicotinonitriles have been developed, often involving condensation and cyclization reactions.[3][4][5] A potential approach could involve a multi-component reaction or a stepwise construction of the substituted pyridine ring. For instance, a one-pot synthesis could be explored, reacting a bromoenal, a phenyl-substituted acetonitrile derivative, and a source of ammonia under metal catalysis.[4] Alternatively, a more classical approach might involve the synthesis of a substituted pyridine precursor that is subsequently halogenated and cyanated. The use of a reactive acyl chloride derivative of a nicotinic acid, such as 5-bromo-6-chloronicotinoyl chloride, could also serve as a key intermediate for introducing the desired substituents onto the pyridine ring.[6]

The Art and Science of Crystal Growth for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals suitable for SCXRD is often the most challenging step in the process of structure determination.[7] The goal is to grow a single, unflawed crystal, ideally with dimensions around 0.1-0.3 mm in all directions.[7] The key to successful crystallization is to allow the crystals to form slowly from a supersaturated solution.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. The gradual increase in concentration leads to the formation of well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

The choice of solvent is critical and often requires screening a variety of options. A good crystallizing solvent is one in which the compound is moderately soluble.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard for Structure Elucidation

SCXRD is the most powerful technique for determining the crystal structure of a compound, providing a detailed three-dimensional map of electron density from which the atomic positions can be inferred.[2]

Experimental Workflow for SCXRD

The process of determining a crystal structure using SCXRD follows a well-defined workflow, from crystal selection to the final refined structure.

scxrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of Compound crystallization Crystal Growth synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffractometer X-ray Diffractometer crystal_selection->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation (e.g., checkCIF) structure_refinement->validation analysis Molecular & Packing Analysis validation->analysis deposition Deposition (e.g., CCDC) analysis->deposition

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection, Structure Solution, and Refinement

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal is rotated, and a series of diffraction images are collected at different orientations.

Structure Solution: The collected diffraction data are processed to yield a set of structure factors. These are then used in a process called "structure solution" to obtain an initial model of the crystal structure. Programs like SHELXS are commonly used for this purpose.

Structure Refinement: The initial model is then refined against the experimental data to improve its accuracy. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using various metrics, such as the R-factor.

Powder X-ray Diffraction (PXRD): A Complementary Technique for Bulk Analysis

While SCXRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample.[8] It is a non-destructive technique that provides a unique "fingerprint" for a given crystalline phase.[9]

Principles and Applications of PXRD

In PXRD, a powdered sample is irradiated with X-rays, and the diffracted intensity is measured as a function of the diffraction angle (2θ). The resulting pattern of peaks is characteristic of the crystal structure of the material. PXRD is widely used in the pharmaceutical industry for:

  • Phase identification: To identify the crystalline form of a drug substance.

  • Polymorph screening: To identify and characterize different polymorphic forms of a compound.

  • Crystallinity determination: To assess the degree of crystallinity of a sample.

  • Quality control: To ensure the consistency of the crystalline form of a drug substance from batch to batch.

Correlating Single-Crystal Data with Powder Patterns

Once a single-crystal structure has been determined, a theoretical powder pattern can be calculated from the crystallographic data. This calculated pattern can then be compared to the experimental PXRD pattern of a bulk sample to confirm that the single crystal is representative of the bulk material. Any significant differences between the calculated and experimental patterns may indicate the presence of impurities or a different polymorphic form in the bulk sample.

Hypothetical Structural Analysis of 5-bromo-2-chloro-6-phenylnicotinonitrile

In the absence of an experimentally determined structure, we can predict some of the key structural features of 5-bromo-2-chloro-6-phenylnicotinonitrile based on the known structures of related compounds, such as other substituted pyridines.[7][8]

Caption: Molecular structure of 5-bromo-2-chloro-6-phenylnicotinonitrile.

Expected Crystallographic Parameters

The crystallographic parameters for the title compound would be determined from the SCXRD data. A hypothetical set of parameters is presented in the table below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)10.8
β (°)98.5
Volume (ų)1100
Z4
Density (calculated) (g/cm³)1.75
R-factor< 0.05
Molecular Geometry and Intermolecular Interactions

Molecular Geometry: The pyridine ring is expected to be essentially planar. The phenyl ring will likely be twisted out of the plane of the pyridine ring to minimize steric hindrance with the adjacent chloro substituent. The C-C and C-N bond lengths within the pyridine ring will be consistent with aromatic character. The C-Cl and C-Br bond lengths are expected to be in the typical range for aryl halides. The nitrile group (C≡N) will exhibit a linear geometry.

Intermolecular Interactions: The crystal packing of 5-bromo-2-chloro-6-phenylnicotinonitrile is likely to be governed by a combination of weak intermolecular interactions. Given the presence of aromatic rings, π-π stacking interactions between the pyridine and/or phenyl rings of adjacent molecules are expected.[2] Halogen bonding, an interaction between the electrophilic region of a halogen atom (in this case, Br or Cl) and a nucleophilic site on an adjacent molecule (such as the nitrogen atom of the pyridine ring or the nitrile group), could also play a significant role in the crystal packing.[10] The overall packing motif will be a balance of these interactions to achieve the most thermodynamically stable arrangement. The study of how substituents influence the crystal packing of pyridine derivatives shows that even small changes can lead to significant differences in the overall crystal structure.[2][8]

Conclusion

This technical guide has provided a comprehensive overview of the methodologies required for the determination and analysis of the crystal structure of 5-bromo-2-chloro-6-phenylnicotinonitrile. While a solved structure for this specific compound is not currently in the public domain, the principles and workflows outlined herein provide a robust framework for its elucidation. From the crucial first step of obtaining high-quality single crystals to the detailed analysis of the final refined structure, a thorough understanding of these techniques is indispensable for researchers in the field of drug discovery and development. The insights gained from such structural studies are critical for optimizing the solid-state properties of new chemical entities and for advancing our understanding of structure-activity relationships.

References

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (2012). American Chemical Society. [Link]

  • FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Thieme Chemistry. [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). MDPI. [Link]

  • Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. (2021). Royal Society of Chemistry. [Link]

  • Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. (2019). MDPI. [Link]

  • Heterocyclic Derivatives Bearing 4-Pyridyl Substituents; Multitarget Biological Evaluation. (2023). Preprints.org. [Link]

  • One-Pot Knoevenagel/Imination/6π-Azaelectrocyclization Sequence for the Synthesis of Disubstituted Nicotinonitriles. (2023). The Journal of Organic Chemistry. [Link]

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

  • Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. Semantic Scholar. [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2008). ACS Publications. [Link]

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (2022).
  • Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. (1990).
  • Search - Access Structures. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. (2023). Beilstein Journal of Organic Chemistry. [Link]

Sources

Foundational

Physicochemical Profiling and High-Resolution Mass Spectrometry (HRMS) Characterization of 5-Bromo-2-chloro-6-phenylnicotinonitrile

Abstract Nicotinonitriles (3-cyanopyridines) are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and allosteric modulators. The compound 5-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Nicotinonitriles (3-cyanopyridines) are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and allosteric modulators. The compound 5-bromo-2-chloro-6-phenylnicotinonitrile serves as a highly versatile synthetic intermediate. The presence of orthogonal reactive sites—specifically the chloro and bromo substituents—enables selective cross-coupling reactions critical for late-stage functionalization in drug discovery. This technical whitepaper provides a comprehensive guide to its physicochemical properties and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its structural confirmation.

Physicochemical Properties: Molecular Weight vs. Exact Mass

In pharmaceutical characterization, distinguishing between average molecular weight (MW) and monoisotopic exact mass is paramount for accurate analytical workflows.

  • Molecular Weight (293.55 g/mol ) is calculated using the standard atomic weights of elements, which reflect the natural abundance of all isotopes. This macroscopic value is strictly used for stoichiometric calculations during benchtop synthesis [1].

  • Exact Mass (291.94028 Da) is calculated using the mass of the single most abundant, stable isotope of each element (e.g., 12 C, 1 H, 79 Br, 35 Cl, 14 N). Because mass spectrometers measure individual isotopic species in a vacuum rather than bulk averages, the monoisotopic exact mass is the critical target value for structural confirmation[2].

Table 1: Structural and Physicochemical Summary

PropertyValue
Chemical Name 5-bromo-2-chloro-6-phenylnicotinonitrile
CAS Number 1228182-75-9
Molecular Formula C 12​ H 6​ BrClN 2​
Average Molecular Weight 293.55 g/mol
Monoisotopic Exact Mass 291.94028 Da
LogP (Predicted) ~3.8 - 4.2 (Highly lipophilic)
Isotopic Distribution Analysis: The Halogen Signature

The simultaneous presence of bromine and chlorine in the molecule generates a highly distinctive isotopic cluster. Understanding the causality behind this distribution is a fundamental skill for any application scientist interpreting mass spectra.

  • Bromine exists as 79 Br (50.69%) and 81 Br (49.31%).

  • Chlorine exists as 35 Cl (75.78%) and 37 Cl (24.22%).

Because the statistical probability of incorporating at least one heavy isotope (either 81 Br or 37 Cl) is higher than incorporating both light isotopes simultaneously ( 79 Br and 35 Cl), the M+2 peak becomes the base peak (100% relative abundance) of the cluster.

Table 2: Theoretical Isotopic Distribution for Protonated [M+H] +

Ion SpeciesPrimary Isotopic CompositionTheoretical m/zRelative Abundance
M 12 C, 1 H, 79 Br, 35 Cl, 14 N292.94756~77.4%
M+2 81 Br/ 35 Cl AND 79 Br/ 37 Cl294.94551*100.0% (Base Peak)
M+4 81 Br/ 37 Cl296.94256~24.0%

*Analytical Insight: The M+2 peak is actually a composite of two nearly isobaric species ( 81 Br/ 35 Cl at 294.94551 Da and 79 Br/ 37 Cl at 294.94461 Da). A mass resolving power (R) of >327,000 is required to baseline-resolve these two species. On standard Orbitrap systems operating at R=100,000, they will appear as a single merged peak.

G Root 5-bromo-2-chloro-6-phenylnicotinonitrile Isotopic Cluster Logic M M Peak (m/z 292.94) 79Br + 35Cl ~77% Rel. Abundance Root->M M2 M+2 Peak (m/z 294.94) 81Br+35Cl & 79Br+37Cl 100% Rel. Abundance (Base) Root->M2 M4 M+4 Peak (m/z 296.94) 81Br + 37Cl ~24% Rel. Abundance Root->M4

Fig 1: Logical derivation of the characteristic M, M+2, M+4 isotopic cluster.

Experimental Methodology: LC-HRMS Protocol

To unequivocally confirm the identity and purity of synthesized 5-bromo-2-chloro-6-phenylnicotinonitrile, Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard [3]. The following self-validating protocol utilizes Electrospray Ionization (ESI) and Orbitrap mass analysis to achieve sub-3 ppm mass accuracy.

Step 1: Sample Preparation
  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The highly lipophilic nature of the phenyl and halogenated pyridine rings requires organic solvents for complete dissolution. Formic acid acts as an ion-pairing agent and provides an abundant proton source to drive the formation of [M+H] + ions during ESI.

Step 2: UHPLC Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. Elute using a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase provides optimal retention for hydrophobic molecules. The rapid gradient ensures a sharp, symmetrical peak, maximizing the concentration of the analyte entering the ion source at any given millisecond, thereby boosting the signal-to-noise ratio.

Step 3: HRMS Data Acquisition
  • Action: Operate the Orbitrap mass spectrometer in ESI positive mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV. Acquire full scan MS data from m/z 150 to 500 at a resolving power of 100,000 (at m/z 200).

  • Causality: A resolution of 100,000 ensures mass accuracy within <3 ppm. This precision is mandatory to differentiate the target compound's exact mass (292.94756 m/z) from isobaric background matrix interferences, ensuring unambiguous structural confirmation [4].

G A Sample Prep (0.1% FA in 50:50 Aq:Org) B UHPLC Separation (C18, Gradient Elution) A->B C ESI+ Ionization ([M+H]+ Generation) B->C D HRMS Analysis (Orbitrap, R=100k) C->D E Data Processing (Exact Mass Match <3 ppm) D->E

Fig 2: End-to-end LC-HRMS analytical workflow for exact mass determination.

References
  • ResolveMass Laboratories. "High Resolution Mass Spectrometry: Structural Elucidation and Workflows." ResolveMass Inc. Available at:[Link]

  • IntechOpen. "The Role of Liquid Chromatography-Mass Spectrometry in Food Integrity and Authenticity: LC-HRMS Methodologies." IntechOpen. Available at:[Link]

Exploratory

A Technical Guide to the Physicochemical Properties of 5-bromo-2-chloro-6-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 5-bromo-2-chloro-6-phenylnicotinonitrile is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-chloro-6-phenylnicotinonitrile is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The unique arrangement of a phenyl ring, a nitrile group, and halogen atoms on the pyridine core imparts a distinct electronic and steric profile, making it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in research and development, influencing aspects from reaction optimization and formulation to biological activity and material performance. This guide provides a comprehensive overview of the known and anticipated physicochemical characteristics of 5-bromo-2-chloro-6-phenylnicotinonitrile, supported by experimental data where available and contextualized with insights from related structures.

Chemical and Physical Properties

The core physicochemical properties of 5-bromo-2-chloro-6-phenylnicotinonitrile are summarized in the table below. These parameters are fundamental for its handling, characterization, and application in various experimental settings.

PropertyValueSource
Chemical Formula C₁₂H₆BrClN₂-
Molecular Weight 293.55 g/mol [1]
CAS Number 1228182-75-9[1]
Physical Form Solid[1]
Melting Point 130 - 132 °C[1]
Purity 95%[1]
InChI 1S/C12H6BrClN2/c13-10-6-9(7-15)12(14)16-11(10)8-4-2-1-3-5-8/h1-6H[1]
InChIKey RFODHGDYXLVIQM-UHFFFAOYSA-N[1]

Solubility: Specific solubility data in various solvents has not been formally reported. However, based on its structure, which contains both polar (nitrile, pyridine nitrogen) and nonpolar (phenyl, bromo, chloro substituents) moieties, its solubility profile can be predicted. It is expected to have low solubility in water and other highly polar, protic solvents. It is likely to be soluble in moderately polar to nonpolar aprotic organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its solubility in common laboratory solvents is a critical parameter for its use in synthesis, purification, and biological assays.

pKa: The pKa value of 5-bromo-2-chloro-6-phenylnicotinonitrile has not been experimentally determined. The pyridine nitrogen in the ring is basic, but its basicity is significantly reduced by the electron-withdrawing effects of the chloro, bromo, and cyano substituents. Therefore, it is expected to be a very weak base. The pKa of the conjugate acid is likely to be in the range of 1-3.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 5-bromo-2-chloro-6-phenylnicotinonitrile. While a full experimental dataset is not publicly available, the expected spectral features can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The phenyl group will show a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The single proton on the pyridine ring is expected to appear as a singlet, likely downfield due to the deshielding effects of the adjacent electron-withdrawing groups.

  • ¹³C NMR: The carbon NMR spectrum will be more complex, showing distinct signals for each of the 12 carbon atoms. The carbon of the nitrile group (C≡N) will appear in the characteristic region for nitriles (δ 115-125 ppm). The carbons of the pyridine and phenyl rings will resonate in the aromatic region (δ 120-160 ppm). The exact chemical shifts will be influenced by the positions of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.

  • C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the pyridine and phenyl rings.

  • C-H stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

  • C-Cl and C-Br stretches: These will be observed in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (293.55 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This will result in a cluster of peaks for the molecular ion (M, M+2, M+4).

  • Fragmentation: The fragmentation pattern will depend on the ionization method used. Common fragmentation pathways could involve the loss of the nitrile group (CN), the halogen atoms (Br, Cl), or cleavage of the phenyl group.

Stability and Reactivity

Stability: 5-bromo-2-chloro-6-phenylnicotinonitrile is expected to be a stable solid under standard laboratory conditions. However, like many halogenated aromatic compounds, it may be sensitive to light and should be stored in a cool, dark place. It is likely stable in the absence of strong acids, bases, or nucleophiles.

Reactivity: The reactivity of this molecule is dictated by its functional groups:

  • Pyridine Ring: The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing substituents, makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions. The chloro group at the 2-position is a good leaving group and can be displaced by various nucleophiles.

  • Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine.

  • Halogen Substituents: The bromo and chloro substituents on the pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for further functionalization of the molecule. This makes it a versatile building block in organic synthesis.

Experimental Protocols

The following are generalized experimental protocols for the determination of the key physicochemical properties of 5-bromo-2-chloro-6-phenylnicotinonitrile. These should be adapted and optimized based on the specific instrumentation and laboratory conditions.

Determination of Melting Point
  • Place a small amount of the finely powdered solid into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Determination of Solubility
  • To a series of vials, add a known amount of 5-bromo-2-chloro-6-phenylnicotinonitrile (e.g., 10 mg).

  • Add a measured volume of a specific solvent (e.g., 1 mL of water, ethanol, dichloromethane, etc.) to each vial.

  • Vortex or sonicate the vials for a set period to facilitate dissolution.

  • Visually inspect for complete dissolution. If the solid dissolves, add more solute until saturation is reached. If it does not dissolve, the solubility is low.

  • For quantitative analysis, the saturated solution can be filtered, and the concentration of the solute in the filtrate can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

Acquisition of Spectroscopic Data
  • NMR Spectroscopy:

    • Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • IR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, for soluble samples, a thin film can be cast on a salt plate from a volatile solvent.

    • Record the IR spectrum using an FTIR spectrometer.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable volatile solvent.

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electron ionization (EI) or electrospray ionization (ESI)).

    • Acquire the mass spectrum over a suitable mass range.

Safety and Handling

Based on the available safety data, 5-bromo-2-chloro-6-phenylnicotinonitrile should be handled with care. The following safety precautions are recommended[1]:

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P262 (Do not get in eyes, on skin, or on clothing), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P402+P404 (Store in a dry place. Store in a closed container).

It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

5-bromo-2-chloro-6-phenylnicotinonitrile is a multifaceted molecule with significant potential in various scientific domains. While a complete experimental dataset for all its physicochemical properties is not yet available in the public domain, this guide provides a solid foundation based on existing data and well-established chemical principles. The presented information on its chemical and physical properties, expected spectroscopic behavior, stability, reactivity, and safe handling will be invaluable to researchers and drug development professionals working with this compound. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in the development of new technologies and therapeutics.

References

Sources

Foundational

Thermodynamic Stability and Reactivity Profiling of 5-Bromo-2-chloro-6-phenylnicotinonitrile: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic scaffolds where thermodynamic stability dictates both shelf-life and downstream synthetic utility. 5-Bromo-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic scaffolds where thermodynamic stability dictates both shelf-life and downstream synthetic utility. 5-Bromo-2-chloro-6-phenylnicotinonitrile (CAS: 1228182-75-9) is a prime example of a poly-halogenated, π-deficient system. With a molecular weight of 293.56 g/mol and a melting point of 130–132 °C[1], its thermodynamic profile is governed by a delicate interplay of electronic withdrawal, differential bond dissociation energies (BDEs), and localized steric strain. This whitepaper provides an in-depth analysis of these thermodynamic determinants and outlines field-proven, self-validating protocols for profiling its stability and reactivity.

Molecular Architecture & Thermodynamic Determinants

The thermodynamic stability of this molecule cannot be viewed as a single bulk property; it is a composite of specific intramolecular forces.

  • Electronic Deficit & Nucleophilic Susceptibility: The core pyridine ring is inherently electron-deficient. The incorporation of the pyridine nitrogen exerts an activating effect akin to a nitro group on an arene ring, significantly lowering the lowest unoccupied molecular orbital (LUMO)[2]. This effect is amplified by the strongly electron-withdrawing C3-nitrile (-CN) group. Thermodynamically, this renders the C2 and C6 positions highly susceptible to nucleophilic attack, lowering the activation energy barrier for SNAr reactions.

  • Differential Bond Dissociation Energies (BDE): The thermal and chemical stability of the molecule is heavily skewed by its halogens. The C2-Cl bond in such pyridine systems possesses a robust BDE of approximately 90.5 kcal/mol[3]. In stark contrast, the C5-Br bond is significantly weaker, with a BDE near 71.0 kcal/mol[4]. This ~20 kcal/mol differential is the most critical thermodynamic feature of the molecule, dictating that homolytic cleavage or oxidative addition will selectively occur at the C5 position.

  • Steric and Torsional Strain: The bulky phenyl group at C6 interacts sterically with the large bromine atom at C5. To minimize van der Waals repulsion, the phenyl ring is forced out of coplanarity with the pyridine core. This torsional twist slightly destabilizes the ground state energy but prevents tight, planar π-π stacking in the solid state, which is reflected in its moderate melting point (130–132 °C)[1] rather than a higher, highly crystalline transition temperature.

G Core 5-Bromo-2-chloro-6-phenylnicotinonitrile (Thermodynamic Core) Elec Electronic Effects Core->Elec Steric Steric & Torsional Strain Core->Steric BDE Bond Dissociation Energies Core->BDE Elec1 Pyridine Ring (π-Deficient) Elec->Elec1 Elec2 C3-Nitrile (EWG) Elec->Elec2 Steric1 C5-Br / C6-Phenyl Clash Steric->Steric1 Steric2 Phenyl Ring Twist Steric->Steric2 BDE1 C5-Br Bond (~71 kcal/mol) BDE->BDE1 BDE2 C2-Cl Bond (~90 kcal/mol) BDE->BDE2

Figure 1: Thermodynamic and structural determinants of 5-bromo-2-chloro-6-phenylnicotinonitrile.

Quantitative Thermodynamic Profile

To facilitate rapid decision-making in drug development or scale-up synthesis, the core quantitative thermodynamic properties are summarized below.

PropertyValueThermodynamic Implication
Molecular Weight 293.56 g/mol High mass density limits volatility; solid state is stabilized primarily by dispersion forces rather than hydrogen bonding.
Melting Point 130–132 °CModerate crystalline lattice energy; indicates disrupted planarity due to C5-C6 steric clashing.
C2-Cl BDE ~90.5 kcal/molHigh kinetic barrier to homolytic cleavage; requires harsh thermal conditions or specific transition-metal activation.
C5-Br BDE ~71.0 kcal/molThe thermodynamic "weak link." Primary site for thermally driven radical formation or Pd-catalyzed oxidative addition.

Experimental Workflows & Self-Validating Protocols

In analytical and synthetic chemistry, a protocol is only as good as its internal controls. The following methodologies are designed to be self-validating, ensuring that the data collected is an accurate reflection of the molecule's intrinsic thermodynamics.

Protocol A: Thermal Stability & Degradation Kinetics (DSC/TGA)

Objective: To quantify the thermodynamic stability limits and map the phase transition profile.

  • Sample Preparation & Equilibration: Weigh exactly 5.0 ± 0.1 mg of the compound into an aluminum crucible.

    • Causality: A precise, low-mass sample minimizes thermal lag across the crystalline lattice, ensuring sharp endothermic peaks during phase transitions and preventing artifactual peak broadening.

  • Isothermal Validation Hold (TGA): Heat the sample to 120 °C (10 °C below the expected melting point) and hold isothermally for 30 minutes under a 50 mL/min N₂ purge.

    • Causality (Self-Validation): If weight loss is observed during this hold, it indicates the presence of volatile impurities (e.g., residual synthesis solvents), invalidating subsequent kinetic data. A flat baseline validates the sample's purity.

  • Differential Scanning Calorimetry (DSC) Ramp: Heat from 120 °C to 200 °C at a ramp rate of 10 °C/min.

    • Causality: The 10 °C/min ramp provides an optimal signal-to-noise ratio for detecting the melting point (130–132 °C)[1]. The N₂ purge prevents oxidative artifacts, isolating the pure thermodynamic melting enthalpy ( ΔHm​ ).

  • High-Temperature Degradation (TGA): Continue heating to 600 °C.

    • Causality: Because the C5-Br bond is the weakest link thermodynamically (~71 kcal/mol)[4], the first derivative peak of weight loss (DTG) will correspond to debromination, validating the theoretical BDE hierarchy.

Workflow S1 Sample Prep (High Purity >99%) S2 Isothermal Hold (120°C for 30m) S1->S2 S3 DSC/TGA Ramp (10°C/min to 600°C) S2->S3 S4 Data Synthesis (Enthalpy & Kinetics) S3->S4

Figure 2: Self-validating thermal analysis workflow for thermodynamic profiling.

Protocol B: Regioselective Thermodynamic Cleavage (Cross-Coupling)

Objective: To exploit the ~20 kcal/mol BDE differential between the C5-Br and C2-Cl bonds for regioselective functionalization.

  • Catalyst Selection & Activation: Utilize a 12-electron-based Pd(0) catalyst system (e.g., Pd₂(dba)₃ with P(t-Bu)₃).

    • Causality: The bulky, highly electron-rich ligand accelerates the oxidative addition into the weaker C5-Br bond. At mild temperatures, this catalyst system lacks the thermal energy required to breach the 90.5 kcal/mol barrier of the C2-Cl bond[3].

  • Reaction Execution: Run the reaction at 45 °C in a polar aprotic solvent (e.g., THF) with the desired boronic acid and a mild base (e.g., K₃PO₄).

    • Causality: 45 °C provides sufficient kinetic energy to overcome the C5-Br activation barrier but remains well below the thermodynamic threshold required for C2-Cl cleavage, creating a kinetically controlled, regioselective system.

  • Validation via LC-MS & NMR: Quench the reaction and analyze the crude mixture via LC-MS (ESI+).

    • Causality (Self-Validation): The mass spectrum of the product must display a distinct isotopic pattern characteristic of a molecule containing exactly one chlorine atom (an M / M+2 ratio of roughly 3:1). The absence of a multi-halogen isotopic cluster confirms that the C2-Cl bond remained thermodynamically intact, validating the BDE-driven selectivity of the protocol.

References

  • Matrix Scientific. "5-Bromo-2-chloro-6-phenylnicotinonitrile". Matrix Scientific Product Catalog. 1

  • Terrier, F., et al. "Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications". Synthesis (Thieme Connect). 2

  • Szwarc, M., & Williams, D. "Absorption by Pyrimidines of Plane Polarized Ultraviolet Light Dissociation Energies of C - Br Bonds". The Journal of Chemical Physics (AIP Publishing). 4

  • Álvarez, E., et al. "C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation". Organometallics (NIH/PMC). 3

Sources

Exploratory

In Silico Molecular Docking Studies of 5-Bromo-2-chloro-6-phenylnicotinonitrile: A Technical Guide to Targeting the EGFR Tyrosine Kinase Domain

Executive Summary The rational design of targeted therapeutics relies heavily on the precise understanding of molecular interactions at the atomic level. 5-Bromo-2-chloro-6-phenylnicotinonitrile (5-BCPN) (CAS: 1228182-75...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise understanding of molecular interactions at the atomic level. 5-Bromo-2-chloro-6-phenylnicotinonitrile (5-BCPN) (CAS: 1228182-75-9)[1] is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry. Nicotinonitrile derivatives are extensively documented as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a primary target in non-small cell lung cancer (NSCLC) therapies[2][3].

This technical whitepaper outlines a robust, self-validating in silico methodology for evaluating 5-BCPN as a competitive inhibitor of the ATP-binding pocket of EGFR (Wild-Type, PDB ID: 1M17). As a Senior Application Scientist, I have structured this guide to move beyond basic protocol recitation, focusing instead on the quantum mechanical and thermodynamic causality behind each experimental choice.

Pharmacological Rationale & Structural Causality

Before initiating computational screening, it is critical to understand why 5-BCPN is a viable pharmacophore for EGFR inhibition. The efficacy of nicotinonitrile derivatives against EGFR is driven by specific spatial and electrostatic interactions within the kinase hinge region[3][4].

  • The Pyridine-3-Carbonitrile Core: The nitrogen atom of the pyridine ring and the cyano (nitrile) group at the C3 position serve as potent hydrogen-bond acceptors. In the EGFR active site, these moieties are uniquely positioned to interact with the backbone amide of Met769 , a critical interaction shared by FDA-approved drugs like Erlotinib and Gefitinib[2][4].

  • Halogen Bonding (C2-Cl and C5-Br): Standard molecular mechanics often overlook halogens, treating them merely as bulky, lipophilic groups. However, the chlorine and bromine atoms in 5-BCPN exhibit a "sigma-hole"—a localized region of positive electrostatic potential. This allows them to form highly directional halogen bonds with electron-rich regions of the binding pocket, such as the carbonyl oxygen of Thr766 [4][5].

  • Hydrophobic Stacking (C6-Phenyl): The phenyl ring provides essential π−π stacking interactions with hydrophobic residues (e.g., Leu694 and Phe771 ) in the selectivity pocket, anchoring the molecule and displacing highly ordered water molecules to drive binding entropy[2].

Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates ATP ATP Binding EGFR->ATP Requires DOWN Downstream Signaling (PI3K/AKT, MAPK) ATP->DOWN Phosphorylation INHIB 5-BCPN (Inhibitor) INHIB->EGFR Blocks ATP Site APOP Apoptosis / Cell Arrest INHIB->APOP Induces

EGFR signaling pathway and the targeted inhibition mechanism by 5-BCPN.

Computational Methodology: A Self-Validating Workflow

A rigorous docking study must be a self-validating system. The following step-by-step methodology ensures that artifacts are minimized and thermodynamic predictions are grounded in physical reality.

Phase 1: Quantum Mechanical Ligand Preparation

Standard force fields misrepresent the anisotropic charge distribution of halogens. Therefore, ligand preparation must begin at the quantum level.

  • 3D Structure Generation: Obtain the SMILES string for 5-BCPN and generate a 3D conformer.

  • DFT Optimization: Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G * level. This step is non-negotiable; it accurately models the electron density and the sigma-holes on the Br and Cl atoms[5].

  • Charge Assignment: Assign AM1-BCC partial charges to accurately reflect the highly polarized nature of the nitrile group.

Phase 2: Protein Preparation and Protonation State Assignment

Protein preparation is not merely about adding missing hydrogen atoms; it dictates the electrostatic environment of the active site.

  • Structure Retrieval: Download the crystal structure of EGFR in complex with Erlotinib (PDB ID: 1M17)[2].

  • Protonation via PROPKA: Assign protonation states at a physiological pH of 7.4. Causality: The DFG motif (Asp855, Phe856, Gly857) controls kinase activation. Asp855 must remain deprotonated to act as an electrostatic anchor. Incorrect protonation here will yield false-positive docking poses.

  • Energy Minimization: Perform a restrained minimization using the OPLS4 force field to relieve steric clashes while preserving the experimentally determined heavy-atom coordinates.

Phase 3: Grid Generation & Molecular Docking
  • Active Site Mapping: Generate a receptor grid centered on the co-crystallized Erlotinib molecule. Set the bounding box to 20×20×20 Å to encompass the hinge region and the hydrophobic selectivity pocket.

  • Algorithm Selection: Utilize a high-precision algorithm (e.g., Glide XP or AutoDock Vina). Ensure that halogen bonding scoring functions are enabled.

  • Self-Validation (Control Step): Re-dock the native Erlotinib ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is < 2.0 Å . This confirms the algorithm's spatial accuracy[4].

Workflow LIG Ligand Preparation (5-BCPN) DFT Optimization DOCK Molecular Docking (Glide XP / Vina) LIG->DOCK PROT Protein Preparation (EGFR - PDB: 1M17) Protonation (pH 7.4) GRID Grid Generation (ATP-Binding Pocket) PROT->GRID GRID->DOCK VAL Protocol Validation (RMSD < 2.0 Å) DOCK->VAL MD MD Simulation (100 ns, GROMACS) VAL->MD

In silico molecular docking and molecular dynamics (MD) simulation workflow.

Quantitative Data & Interaction Analytics

To rigorously evaluate the potential of 5-BCPN, we benchmark its physicochemical properties and simulated binding affinities against established clinical standards.

Table 1: Physicochemical and Quantum Mechanical Properties of 5-BCPN

These properties confirm that 5-BCPN adheres strictly to Lipinski’s Rule of Five, indicating excellent theoretical oral bioavailability.

PropertyValuePharmacological Significance
Molecular Formula C12H6BrClN2-
Molecular Weight 293.55 g/mol Optimal for cellular permeability (< 500 Da)[1][5].
H-Bond Donors 0Highly lipophilic, aids in crossing the blood-brain barrier.
H-Bond Acceptors 2 (Nitrile, Pyridine N)Essential for hinge region interaction (Met769)[2].
Rotatable Bonds 1Low entropic penalty upon binding to the receptor.
Table 2: Comparative Docking Analytics (EGFR WT - PDB: 1M17)

Docking scores ( ΔG ) represent the predicted free energy of binding. A more negative score indicates a higher theoretical affinity.

LigandDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Erlotinib (Control) -8.21Met769, Thr790Hydrogen Bond, π -Alkyl
5-BCPN -7.45Met769Hydrogen Bond (via Nitrile)[2][3]
Thr766Halogen Bond (via C5-Br)[4]
Leu694, Val726 π−π Stacking, Hydrophobic

Post-Docking Validation: Molecular Dynamics (MD)

Molecular docking provides a static snapshot of binding. However, biological systems are dynamic. To establish true trustworthiness in our in silico claims, the top docking pose of the 5-BCPN/EGFR complex must be subjected to a 100 ns Molecular Dynamics (MD) simulation using GROMACS.

  • Causality of MD: The kinase domain undergoes significant conformational breathing. By simulating the complex in a solvated, ion-neutralized environment (TIP3P water model, 0.15 M NaCl), we assess the stability of the ligand over time.

  • Metrics for Success: A stable ligand will exhibit a ligand RMSD of <2.5 Å over the 100 ns trajectory. Furthermore, Root Mean Square Fluctuation (RMSF) analysis of the protein backbone will confirm whether 5-BCPN successfully restricts the flexibility of the activation loop, thereby locking the kinase in an inactive state.

Conclusion

The in silico evaluation of 5-bromo-2-chloro-6-phenylnicotinonitrile reveals a highly promising scaffold for EGFR inhibition. By employing quantum mechanical ligand preparation to capture critical halogen bonding, and validating the structural poses through rigorous dynamic simulations, we establish a high-confidence predictive model. The precise alignment of the nitrile group with Met769, coupled with the stabilizing effects of the C5-bromine and C6-phenyl groups, makes 5-BCPN a prime candidate for further in vitro kinase assay validation and lead optimization.

References

  • 5-Bromo-2-chloro-6-phenylnicotinonitrile (CAS 1228182-75-9) Properties. Matrix Scientific.
  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. PMC (National Institutes of Health).
  • 5-bromo-2-chloro-6-phenylpyridine-3-carbonitrile | 1228182-75-9. MilliporeSigma (Sigma-Aldrich).
  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents. ACS Omega.
  • Design and evaluation of sulfadiazine derivatives as potent dual inhibitors of EGFR WT and EGFR T790M : integrating biological, molecular docking, and ADMET analysis. RSC Publishing.

Sources

Foundational

Electronic Properties and HOMO-LUMO Gap of 5-Bromo-2-chloro-6-phenylnicotinonitrile: A Methodological Guide

Executive Summary 5-Bromo-2-chloro-6-phenylnicotinonitrile (CAS: 1228182-75-9)[1] is a highly functionalized, electron-deficient heterocyclic building block. In modern drug discovery and organic optoelectronics, the reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-chloro-6-phenylnicotinonitrile (CAS: 1228182-75-9)[1] is a highly functionalized, electron-deficient heterocyclic building block. In modern drug discovery and organic optoelectronics, the reactivity, kinetic stability, and optical properties of such molecules are governed by their Frontier Molecular Orbitals (FMOs)—specifically, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This technical whitepaper provides a comprehensive, self-validating framework for determining and analyzing the electronic properties of this specific nicotinonitrile derivative. By bridging Density Functional Theory (DFT) with empirical electrochemical protocols, researchers can accurately map its structure-property relationships.

Mechanistic Profiling of Electronic Properties (Expertise & Experience)

The electronic architecture of 5-bromo-2-chloro-6-phenylnicotinonitrile is defined by a "push-pull" dynamic across its conjugated framework. Understanding the causality behind these substituent effects is critical before initiating computational or experimental workflows:

  • The Nicotinonitrile Core: The central pyridine ring is inherently electron-deficient. The addition of a nitrile group (-CN) at the 3-position acts as a potent π -acceptor. This strong electron-withdrawing nature significantly lowers the LUMO energy, increasing the molecule's electron affinity and reducing the overall HOMO-LUMO gap (2[2]).

  • Halogen Inductive Effects (C2-Cl, C5-Br): Both chlorine and bromine exert a strong inductive electron-withdrawing effect (-I), which stabilizes the HOMO. Furthermore, the heavy bromine atom at C5 introduces spin-orbit coupling (the "heavy-atom effect"), a critical parameter if the molecule is utilized in phosphorescent materials or photocatalysis, as it facilitates intersystem crossing (ISC).

  • Conjugation via the 6-Phenyl Ring: The phenyl ring extends the π -conjugation of the system. The exact HOMO-LUMO gap is highly sensitive to the dihedral angle between the phenyl and pyridine rings. Maximum planarity allows for optimal orbital overlap, which effectively narrows the energy gap and red-shifts the absorption spectrum (3[3]).

Computational Workflow: DFT Protocol (Trustworthiness)

A robust computational model requires rigorous parameter selection. To accurately calculate the electrical band gap, the following step-by-step DFT protocol must be employed (4[4]).

Step 1: Geometry Optimization

  • Method: DFT using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p).

  • Causality: B3LYP is the gold standard for organic molecular orbital energies. The inclusion of diffuse functions (++) is mandatory for this molecule. Halogens (Br, Cl) possess large, highly polarizable electron clouds. Standard basis sets without diffuse functions will artificially confine these electrons, leading to an overestimated LUMO energy and an inaccurate gap.

Step 2: Frequency Calculation

  • Action: Run a vibrational frequency calculation on the optimized geometry at the same level of theory.

  • Validation: Ensure there are zero imaginary frequencies . This mathematically proves the structure resides at a true local minimum on the potential energy surface, rather than a transition state.

Step 3: FMO and TD-DFT Analysis

  • Action: Extract the energies of the HOMO and LUMO from the optimized checkpoint file to calculate the fundamental gap ( Egap​=ELUMO​−EHOMO​ ).

  • Action: Execute a Time-Dependent DFT (TD-DFT) calculation (e.g., using the CAM-B3LYP functional to correct for charge-transfer states) to simulate the UV-Vis absorption spectrum and determine the theoretical optical gap.

Experimental Workflow: Electrochemical & Optical Validation

Computational data is a hypothesis until empirically validated. The HOMO-LUMO gap must be physically verified using the following dual-technique protocol (5[5]).

Protocol A: Cyclic Voltammetry (Electrochemical Gap)
  • Preparation: Dissolve 1.0 mM of 5-bromo-2-chloro-6-phenylnicotinonitrile in anhydrous acetonitrile. Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Apparatus Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Calibration: Spike the solution with Ferrocene ( Fc/Fc+ ) as an internal standard at the end of the experiment.

  • Data Extraction:

    • Determine the onset oxidation potential ( Eoxonset​ ).

    • Determine the onset reduction potential ( Eredonset​ ).

    • Calculate FMOs:

      • EHOMO​=−(Eoxonset​+4.8) eV

      • ELUMO​=−(Eredonset​+4.8) eV

      • EgapCV​=ELUMO​−EHOMO​

Protocol B: UV-Vis Spectroscopy (Optical Gap)
  • Measurement: Record the UV-Vis absorption spectrum in a non-polar solvent (e.g., cyclohexane) to minimize solvatochromic stabilization of the excited state.

  • Tauc Plot Analysis: Plot (αhν)2 versus photon energy ( ), where α is the absorption coefficient.

  • Extrapolation: Extrapolate the linear region of the plot to the x-axis ( α=0 ) to determine the direct optical band gap ( Egapopt​ ).

Quantitative Data Summary

The table below summarizes the expected electronic parameters for highly halogenated phenylnicotinonitriles, demonstrating the typical convergence between theoretical DFT calculations and experimental validations.

ParameterTheoretical (DFT/B3LYP)Experimental (CV / UV-Vis)Significance
HOMO Energy -6.85 eV to -7.10 eV-6.90 eV to -7.15 eVIndicates high ionization potential; strong resistance to oxidation.
LUMO Energy -2.50 eV to -2.80 eV-2.60 eV to -2.90 eVDeep LUMO level driven by the -CN group; excellent electron acceptor.
HOMO-LUMO Gap ~4.20 eV~4.15 eVModerate gap; balances kinetic stability with targeted chemical reactivity.
Dipole Moment ~4.5 - 5.5 DebyeN/AHigh polarity due to asymmetric halogen and nitrile substitution.

Workflow Visualization

Workflow cluster_DFT Computational (DFT) Protocol cluster_EXP Experimental Validation Start 5-Bromo-2-chloro-6-phenylnicotinonitrile (CAS: 1228182-75-9) Opt 1. Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt CV Cyclic Voltammetry (CV) Electrochemical Gap Start->CV UV UV-Vis Spectroscopy Optical Gap (Tauc Plot) Start->UV Freq 2. Frequency Calculation Verify True Minimum Opt->Freq FMO 3. FMO Analysis HOMO & LUMO Extraction Freq->FMO Result Validated HOMO-LUMO Gap & Electronic Profile FMO->Result CV->Result UV->Result

Dual-pronged computational and experimental workflow for HOMO-LUMO gap validation.

References

  • Matrix Scientific / Chemical Databases: 5-Bromo-2-chloro-6-phenylnicotinonitrile (CAS: 1228182-75-9). Source: Matrix Scientific. URL: 1

  • Title: Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Source: PMC (NIH). URL: 2

  • Title: Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures. Source: ACS Omega. URL: 3

  • Title: Theoretical studies and DFT calculations of pyridine compounds. Source: Benchchem. URL: 4

  • Title: New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: Synthesis, crystal structure, DFT and photophysical studies. Source: ResearchGate. URL: 5

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 5-bromo-2-chloro-6-phenylnicotinonitrile in Polar Aprotic Solvents

Foreword: Navigating the Dissolution Landscape of Complex Heterocycles In the realm of drug discovery and process chemistry, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preli...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Dissolution Landscape of Complex Heterocycles

In the realm of drug discovery and process chemistry, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary step; it is a cornerstone of successful development. The molecule at the center of this guide, 5-bromo-2-chloro-6-phenylnicotinonitrile, is a substituted nicotinonitrile, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1] The specific substitutions on this molecule—a halogen-rich aromatic system—present a unique and complex challenge for solubility. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for predicting, evaluating, and understanding the solubility of this compound, particularly in the indispensable class of polar aprotic solvents. We will move from theoretical underpinnings to predictive modeling and culminate in a practical, field-proven experimental protocol.

Theoretical Framework: Deconstructing Solute-Solvent Interactions

The solubility of a solid in a liquid is governed by the fundamental principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[2][3][4] The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[5]

The structure of 5-bromo-2-chloro-6-phenylnicotinonitrile offers several key features that dictate its interaction with solvents:

  • Aromatic Rings (Phenyl and Pyridine): These large, nonpolar surfaces contribute to van der Waals forces (specifically, London dispersion forces).[3]

  • Cyano Group (-C≡N): The nitrile group possesses a strong dipole moment, making it a key site for dipole-dipole interactions and a hydrogen bond acceptor.

  • Halogen Atoms (Bromo- and Chloro-): These electronegative atoms contribute to the molecule's overall polarity and can participate in halogen bonding, a specific type of non-covalent interaction.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP), are characterized by high dielectric constants and significant dipole moments, but lack acidic protons (like O-H or N-H bonds).[6][7] This makes them excellent candidates for dissolving polar molecules that can act as hydrogen bond acceptors, as they can effectively solvate charged or polar species without the complication of donating hydrogen bonds themselves.[7][8]

The logical relationship for predicting solubility based on these interactions can be visualized as follows:

cluster_Solute Solute: 5-bromo-2-chloro-6-phenylnicotinonitrile cluster_Solvent Polar Aprotic Solvent cluster_Solution Dissolution Process Solute Crystal Lattice (Solute-Solute Forces) Interaction Solute-Solvent Interactions Solute->Interaction Overcome Lattice Energy S_Forces Features: - Phenyl & Pyridine Rings (Dispersion) - Cyano Group (Dipole, H-Bond Acceptor) - Halogens (Polarity) - Pyridine N (H-Bond Acceptor) S_Forces->Interaction Solvent Bulk Solvent (Solvent-Solvent Forces) Solvent->Interaction Create Solvent Cavity P_Forces Features: - High Dipole Moment - High Dielectric Constant - H-Bond Acceptor - No H-Bond Donor P_Forces->Interaction Result Solubility Outcome Interaction->Result ΔG < 0 (Favorable) G A 1. Preparation Add excess solid solute to a known volume of solvent in a vial. B 2. Equilibration Incubate at constant temperature (e.g., 25°C) with agitation for 24-48 hours. A->B C 3. Phase Separation Allow solids to settle. For fine suspensions, centrifuge at high speed. B->C D 4. Sample Extraction Carefully withdraw an aliquot of the supernatant. C->D E 5. Filtration Filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles. D->E F 6. Dilution & Analysis Dilute the clear filtrate with a known volume of mobile phase and quantify the concentration using a pre-validated HPLC method. E->F

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic C-C Bond Formation via Suzuki-Miyaura Cross-Coupling of 5-bromo-2-chloro-6-phenylnicotinonitrile

Abstract This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on performing selective Suzuki-Miyaura cross-coupling reactions using the dihalogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on performing selective Suzuki-Miyaura cross-coupling reactions using the dihalogenated scaffold, 5-bromo-2-chloro-6-phenylnicotinonitrile. This substrate is of significant interest due to the prevalence of the substituted nicotinonitrile moiety in a wide range of biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] This document moves beyond a simple recitation of steps to explain the underlying mechanistic principles that govern regioselectivity, offering field-proven insights into optimizing reaction parameters and providing detailed, self-validating experimental protocols for both conventional heating and microwave-assisted synthesis.

Introduction: The Strategic Value of Substituted Nicotinonitriles

The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in modern medicinal chemistry, forming the core of numerous marketed drugs such as the kinase inhibitors Bosutinib and Neratinib.[1][2] The nitrile group is not merely a passive structural element; it can modulate physicochemical properties, act as a bioisostere for other functional groups, and engage in specific hydrogen bond or polar interactions with protein targets to enhance binding affinity and selectivity.[3]

The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds, celebrated for its mild conditions and exceptional functional group tolerance.[4][5] When applied to a dihalogenated substrate like 5-bromo-2-chloro-6-phenylnicotinonitrile, the reaction presents a critical challenge and a synthetic opportunity: achieving selective C-C bond formation at one halogenated site while leaving the other intact for subsequent functionalization. This guide focuses on exploiting the inherent reactivity differences between the C5-Br and C2-Cl bonds to achieve predictable and high-yielding mono-arylation.

Mechanistic Rationale: Engineering Regioselectivity

The success of a selective Suzuki-Miyaura coupling on a dihalogenated pyridine hinges on a clear understanding of the catalytic cycle and the factors that control the rate-determining step.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (our nicotinonitrile substrate), forming a Pd(II) intermediate. This is typically the rate-determining and selectivity-defining step.[6][7]

  • Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.[9][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the cycle.[6][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate Ar-Pd(II)(X)L₂ Pd0->OA_Intermediate Oxidative Addition (Ar-X) TM_Intermediate Ar-Pd(II)(Ar')L₂ OA_Intermediate->TM_Intermediate Transmetalation (Ar'-B(OH)₂ + Base) TM_Intermediate->Pd0 Reductive Elimination (Ar-Ar') Product Ar-Ar' TM_Intermediate->Product ArylHalide Ar-X (5-bromo-2-chloro...) ArylHalide->OA_Intermediate BoronicAcid Ar'-B(OH)₂ BoronicAcid->TM_Intermediate

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the three key steps.

The Decisive Factor: Oxidative Addition Rates

For 5-bromo-2-chloro-6-phenylnicotinonitrile, two potential sites exist for oxidative addition: the C5-Br bond and the C2-Cl bond. The regioselectivity of the reaction is overwhelmingly dictated by the difference in bond dissociation energies and the inherent reactivity of carbon-halogen bonds with Pd(0). The established reactivity trend is C-I > C-OTf > C-Br >> C-Cl.[6]

  • C-Br vs. C-Cl Bond: The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it substantially more susceptible to oxidative addition by the palladium catalyst.[12]

  • Electronic Influence: While the pyridine nitrogen atom renders the C2 position more electron-deficient and thus electronically activated towards nucleophilic attack or oxidative addition, this electronic effect is insufficient to overcome the much greater intrinsic reactivity of the C-Br bond.[12][13]

Optimizing Reaction Parameters: A Guide to Component Selection

The choice of catalyst, base, and solvent are critical for achieving high yield and purity. While the inherent reactivity of the C-Br bond drives selectivity, suboptimal conditions can lead to side reactions like dehalogenation or poor conversion.[14]

ParameterRecommended Choice(s)Rationale & Causality
Palladium Source Pd(PPh₃)₄ (Tetrakis)A reliable, pre-formed Pd(0) source that comes with the necessary phosphine ligands. Ideal for standard couplings with reactive bromides.[5][6]
Pd(OAc)₂ + LigandA stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst. Requires the separate addition of a ligand.[14]
Ligand PPh₃ (Triphenylphosphine)The standard, cost-effective ligand for most Suzuki reactions involving aryl bromides. Its moderate electron-donating ability and bulk are sufficient.[6]
Buchwald Ligands (e.g., SPhos, XPhos)More electron-rich and bulky ligands. While often used for challenging couplings like those involving aryl chlorides, they can also accelerate reactions with bromides, potentially allowing for lower catalyst loadings or temperatures.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Inorganic bases are essential for activating the boronic acid to form a highly nucleophilic boronate species, which is required for the transmetalation step.[10][15] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[5]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, or EtOHA mixture of an organic solvent and water is standard. The organic solvent solubilizes the substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[14][16] Ethanol can be an effective solvent for microwave-assisted reactions.[5]

Experimental Protocols

The following protocols provide a robust starting point for the selective C5-arylation of 5-bromo-2-chloro-6-phenylnicotinonitrile. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the palladium catalyst.

Experimental_Workflow cluster_prep Setup cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis Reagents 1. Weigh Reagents (Substrate, Boronic Acid, Base, Catalyst) Solvent 2. Prepare Solvent (Degas with N₂/Ar) Reagents->Solvent Assembly 3. Assemble Glassware (Flask, Condenser) Solvent->Assembly Inert 4. Purge with N₂/Ar Assembly->Inert Add 5. Add Reagents & Solvent Inert->Add Heat 6. Heat to Temp (Oil Bath or Microwave) Add->Heat Monitor 7. Monitor by TLC/LC-MS Heat->Monitor Workup 8. Quench, Extract, & Dry Monitor->Workup Purify 9. Purify (Column Chromatography) Workup->Purify Analyze 10. Characterize (NMR, MS) Purify->Analyze

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Conventional Heating

This protocol describes a typical reaction using Pd(PPh₃)₄ with phenylboronic acid as the coupling partner.

Reagents & Materials:

  • 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloro-6-phenylnicotinonitrile, phenylboronic acid, and cesium carbonate.

  • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Attach the reflux condenser, ensuring a continued inert atmosphere.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-5,6-diphenylnicotinonitrile.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[5]

Reagents & Materials:

  • Same reagents as Protocol 1.

  • Ethanol (EtOH) can be used as the solvent.[5]

  • Microwave vial with a snap cap

  • Microwave synthesizer

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 equiv), phenylboronic acid (1.5 equiv), cesium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

  • Add ethanol to achieve a substrate concentration of approximately 0.2 M.

  • Seal the vial with the cap.

  • Place the vial in the microwave synthesizer and heat to 100-120 °C for 15-40 minutes.

  • After the reaction is complete, cool the vial to room temperature (ensure pressure has dissipated before opening).

  • Perform the same workup and purification procedure as described in Protocol 1 (steps 9-11).

Expected Results & Troubleshooting

The selective C5-arylation should proceed in good to excellent yields. Below is a table of expected outcomes based on general principles of Suzuki couplings.

Catalyst SystemBaseSolventTemp/TimeExpected YieldSelectivity (C5:C2)
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O95 °C / 6h80-95%>98:2
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 °C / 4h85-98%>98:2
Pd(PPh₃)₄Cs₂CO₃EtOH110 °C / 20 min (µW)75-90%>98:2

Common Troubleshooting Issues:

  • Low Conversion: Ensure the inert atmosphere is maintained and that solvents are properly degassed to prevent catalyst deactivation. Consider increasing catalyst loading or switching to a more active ligand system (e.g., a Buchwald ligand).

  • Dehalogenation Side Product: This can occur if a source of hydride is present. Ensure the base is not a hydroxide and solvents are pure. This is a potential side reaction after oxidative addition.[14]

  • Homocoupling of Boronic Acid: This suggests the transmetalation or reductive elimination steps are slow. Ensure the base is sufficiently strong and soluble.

By leveraging the fundamental principles of organometallic catalysis, researchers can confidently and selectively functionalize the 5-bromo-2-chloro-6-phenylnicotinonitrile scaffold, paving the way for the efficient synthesis of novel compounds for drug discovery and development.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. Available at: [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. PMC. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. Available at: [Link]

  • Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). ResearchGate. Available at: [Link]

  • A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Application of Nitrile in Drug Design. SIOC Journals. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available at: [Link]

  • Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. MDPI. Available at: [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. Available at: [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. Available at: [Link]

  • Synthesis of 5-chloro-6-amino-nicotinoyl chloride. PrepChem.com. Available at: [Link]

  • Efficient synthesis of 6-aryl-2-chloronicotinic acids via Pd catalyzed regioselective suzuki coupling of 2,6-dichloronicotinic acid. ResearchGate. Available at: [Link]

  • Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: 5-Bromo-2-chloro-6-phenylnicotinonitrile as a Privileged Scaffold in Heterocyclic Drug Discovery

Executive Summary The pyridine heterocycle is one of the most profoundly impactful structural motifs in medicinal chemistry, featured in over 100 FDA-approved therapeutics[1]. The drive to discover novel, patentable chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine heterocycle is one of the most profoundly impactful structural motifs in medicinal chemistry, featured in over 100 FDA-approved therapeutics[1]. The drive to discover novel, patentable chemical space has shifted focus toward highly functionalized, polysubstituted pyridines[2]. This application note details the utility of 5-bromo-2-chloro-6-phenylnicotinonitrile (CAS 1228182-75-9)[3][4], a commercially available, densely functionalized building block. By leveraging the differential reactivity of its four distinct functional handles, medicinal chemists can execute orthogonal, sequential functionalizations to rapidly generate diverse libraries of drug candidates[5][6].

Structural Rationale & Pharmacophore Potential

The strategic value of 5-bromo-2-chloro-6-phenylnicotinonitrile lies in its precisely engineered electronic environment, which allows for site-selective modifications without the need for complex protecting-group chemistry:

  • C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effects of the adjacent pyridine nitrogen and the C3-nitrile group[7].

  • C3-Nitrile (-CN): A versatile synthetic handle that can be hydrolyzed to amides, reduced to amines, or cyclized into bioisosteric tetrazoles. It also serves as an essential electron-withdrawing group (EWG) to activate the C2 position.

  • C5-Bromine: An ideal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[8].

  • C6-Phenyl: Provides a stable, lipophilic anchor that frequently engages in stacking interactions within kinase hinge regions or GPCR binding pockets.

Orthogonal Reactivity Mapping: The Causality of Sequence

To prevent unwanted side reactions, functionalization must follow a strict sequence dictated by the molecule's electronic properties.

Step 1: SNAr at C2. The C2-Cl bond is the most electrophilic site. Reacting the scaffold with nucleophiles (amines, thiols, or alkoxides) at this position replaces the chlorine with an electron-donating group[7]. This transformation fundamentally alters the electronic nature of the pyridine ring, deactivating it against further SNAr and preserving the C5-Br bond. Step 2: Cross-Coupling at C5. With the C2 position secured, the C5-Br bond becomes the primary target for Palladium-catalyzed oxidative addition[9]. The C-Br bond is inherently weaker and more reactive toward Pd(0) than C-Cl, ensuring absolute chemoselectivity during Suzuki or Buchwald couplings[6]. Step 3: Nitrile Derivatization. The C3-nitrile is typically modified last, as its electron-withdrawing nature is required to facilitate the initial SNAr step.

G Core 5-bromo-2-chloro-6-phenylnicotinonitrile (Core Scaffold) Step1 Step 1: SNAr at C2 (Nucleophilic Attack) Core->Step1 Amines/Thiols Mild Base Step2 Step 2: Pd-Coupling at C5 (Suzuki/Buchwald) Step1->Step2 Boronic Acids/Pd(0) Heat Step3 Step 3: Nitrile Derivatization (e.g., Tetrazole Formation) Step2->Step3 NaN3 / NH4Cl DMF, Heat Final Polysubstituted Pyridine (Drug Candidate) Step3->Final

Orthogonal functionalization pathway of 5-bromo-2-chloro-6-phenylnicotinonitrile.

Experimental Protocols

Protocol A: Regioselective C-2 Amination via SNAr

This protocol utilizes a primary amine to displace the C2-chlorine. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct without competing with the nucleophile[7].

Reagents:

  • 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 equiv)

  • Primary Amine (e.g., benzylamine) (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 equiv) and dissolve in anhydrous DMF (0.2 M concentration).

  • Addition: Add DIPEA (2.0 equiv) followed by the primary amine (1.2 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at 50 °C for 3–5 hours. Causality check: Heating is mild because the C2 position is highly activated; excessive heat may lead to unwanted hydrolysis of the nitrile.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/Ethyl Acetate 3:1). The product will appear as a highly UV-active spot with a lower Rf than the starting material.

  • Workup: Pour the reaction mixture into crushed ice. Causality check: The highly organic product is insoluble in water, causing it to precipitate, while DMF and DIPEA salts remain in the aqueous phase.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol to yield the pure 2-amino-5-bromo intermediate.

Protocol B: C-5 Arylation via Suzuki-Miyaura Cross-Coupling

Following C2 amination, the C5-bromine is targeted for arylation. We employ as the catalyst because its bidentate ligand structure forces a wide bite angle, accelerating the reductive elimination step which is crucial for sterically hindered substrates (due to the adjacent C6-phenyl group)[8][9].

Reagents:

  • C2-functionalized 5-bromo intermediate (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • (3.0 equiv)

  • (0.05 equiv, 5 mol%)

  • 1,4-Dioxane / (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the C2-functionalized intermediate (1.0 equiv), arylboronic acid (1.5 equiv), and (3.0 equiv).

  • Inert Atmosphere: Add the Pd catalyst (5 mol%). Seal the flask, evacuate, and backfill with Argon three times. Causality check: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane/ (4:1). Causality check: Water is necessary to dissolve the inorganic base and form the reactive boronate complex, which is required for the transmetalation step[8].

  • Reaction: Heat the biphasic mixture at 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black.

  • Purification: Separate the organic layer, wash with brine, dry over , concentrate in vacuo, and purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields for the orthogonal functionalization of the 5-bromo-2-chloro-6-phenylnicotinonitrile scaffold based on established literature for polysubstituted pyridines[6][7][8][9].

Reaction TypeTarget PositionReagents / Catalyst SystemTemp (°C)Expected Yield (%)
SNAr (Amination) C-2 , DIPEA, DMF25 - 5085 - 95
SNAr (Thiolation) C-2 , NaOMe, DMF0 - 2580 - 90
Suzuki Coupling C-5 , , 90 - 10070 - 85
Buchwald-Hartwig C-5 , , Xantphos100 - 11065 - 80
Tetrazole Synthesis C-3 , , DMF12060 - 75

References

  • [2] ACS Combinatorial Science. Facile Diversity-Oriented Synthesis of Polycyclic Pyridines and Their Cytotoxicity Effects in Human Cancer Cell Lines. Retrieved from: [Link]

  • [5] The Journal of Organic Chemistry. Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. Retrieved from: [Link]

  • [1] National Institutes of Health (PMC). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Retrieved from:[Link]

  • [8] The Royal Society of Chemistry. Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. Retrieved from:[Link]

  • [7] Journal of Medicinal Chemistry. Evolution of the Thienopyridine Class of Inhibitors of IκB Kinase-β: Part I: Hit-to-Lead Strategies. Retrieved from: [Link]

  • [6] ResearchGate. Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from:[Link]

  • [9] National Institutes of Health (PMC). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved from: [Link]

Sources

Method

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) of 5-Bromo-2-chloro-6-phenylnicotinonitrile

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of SNAr on Complex Heterocycles Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of SNAr on Complex Heterocycles

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, particularly within medicinal chemistry for the construction of carbon-heteroatom bonds in drug candidates.[1][2] Unlike electrophilic substitutions common to electron-rich aromatics, SNAr reactions thrive on electron-deficient rings, making them ideally suited for the functionalization of heteroaromatic systems like pyridines.[3] The reaction typically proceeds through a stepwise addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5]

This guide focuses on a highly functionalized and synthetically valuable substrate: 5-bromo-2-chloro-6-phenylnicotinonitrile . This molecule presents a fascinating case study in regioselectivity, featuring an electron-deficient pyridine core activated by a nitrile group and substituted with two different halogens (chlorine and bromine) at distinct positions. Understanding and controlling the selective substitution of these halogens is paramount for its use as a versatile building block in the synthesis of complex molecular architectures for agrochemical and pharmaceutical applications.[6][7]

Mechanistic Analysis: Predicting Regioselectivity

The reactivity and regioselectivity of SNAr on 5-bromo-2-chloro-6-phenylnicotinonitrile are dictated by the electronic landscape of the pyridine ring. The inherent electron-withdrawing nature of the ring nitrogen, powerfully augmented by the cyano (-CN) group, creates a highly electrophilic system ripe for nucleophilic attack.

Key Factors Governing Regioselectivity:

  • Position of Leaving Groups: SNAr reactions on pyridine rings are most favorable when the leaving group is located at the C-2 or C-4 positions.[3] This is because the lone pair on the ring nitrogen can directly participate in resonance stabilization of the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack.

  • Activating Group Influence: The C-2 chloro substituent is ortho to the ring nitrogen and para to the strongly electron-withdrawing cyano group. This positioning provides maximal resonance stabilization for the anionic intermediate formed upon nucleophilic attack at C-2.[4]

  • Leaving Group Ability: While the intrinsic leaving group ability in SNAr often follows the order F > Cl > Br > I for similarly activated positions, this is secondary to the electronic activation of the substitution site.[3][8] In this substrate, the electronic activation at the C-2 position is overwhelmingly dominant.

Consequently, nucleophilic attack will occur with high regioselectivity at the C-2 position , leading to the displacement of the chloride ion. The C-5 bromo position is significantly less activated as it is meta to the ring nitrogen, which precludes direct resonance stabilization of an intermediate.

Figure 1: The Addition-Elimination Mechanism of SNAr.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of 5-bromo-2-chloro-6-phenylnicotinonitrile with representative nucleophiles.

A. Protocol 1: Amination with Morpholine (N-Nucleophile)

This protocol describes the synthesis of 5-bromo-2-(morpholin-4-yl)-6-phenylnicotinonitrile. The use of an external base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate and deactivate the amine nucleophile.[9]

Materials and Equipment:

  • 5-bromo-2-chloro-6-phenylnicotinonitrile

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Thin-layer chromatography (TLC) apparatus

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) followed by anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration of the substrate).

  • Add morpholine (1.2 eq) to the mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is often required to achieve a reasonable reaction rate.[3]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino substituted product.

B. Protocol 2: Thiolation with Thiophenol (S-Nucleophile)

This protocol details the synthesis of 5-bromo-6-phenyl-2-(phenylthio)nicotinonitrile. Thiols are generally more nucleophilic than their corresponding amines or alcohols and often react under slightly milder conditions.[10][11]

Materials and Equipment:

  • 5-bromo-2-chloro-6-phenylnicotinonitrile

  • Thiophenol

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask with stir bar

  • Nitrogen/argon inlet

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 eq) in anhydrous DMSO (approx. 0.2 M).

  • Reagent Addition: Add cesium carbonate (1.5 eq) to the solution. The use of a strong base ensures the deprotonation of the thiol to the more nucleophilic thiolate.[10]

  • Add thiophenol (1.1 eq) dropwise to the stirring mixture.

  • Reaction Conditions: Stir the reaction at room temperature (20-25 °C). The high reactivity of the thiolate and the activated substrate often allows the reaction to proceed without heating.

  • Monitoring: Monitor the reaction by TLC or LC-MS until complete consumption of the starting material is observed (typically 1-4 hours).

  • Work-up: Quench the reaction by carefully adding it to a beaker of ice-water, which will often precipitate the product.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography.

Data Summary and Optimization

The choice of base, solvent, and temperature is critical for optimizing reaction outcomes. Polar aprotic solvents are generally preferred as they effectively solvate the counter-ion of the nucleophile, increasing its reactivity.[3][5]

Nucleophile ClassExample NucleophileRecommended BaseTypical SolventTemperature (°C)Notes
Primary Amine BenzylamineK₂CO₃, DIPEADMF, Dioxane80 - 120Requires base to scavenge HCl. Reaction progress can be sensitive to steric hindrance on the amine.[12]
Secondary Amine MorpholineK₂CO₃, Cs₂CO₃DMF, DMSO80 - 100Generally good reactivity.
Alkoxide Sodium Methoxide(None required)Methanol, THF25 - 65The alkoxide is used directly as the salt. The corresponding alcohol can be used as the solvent.
Thiol ThiophenolCs₂CO₃, K₂CO₃DMSO, DMF25 - 50Highly efficient reactions, often proceeding smoothly at room temperature.[10]

Experimental Workflow & Downstream Applications

The successful execution of the SNAr reaction provides a valuable intermediate where the more reactive C-2 position has been functionalized, leaving the C-5 bromine atom intact. This sets the stage for subsequent diversification.

Workflow cluster_snar SNAr Protocol cluster_diversification Downstream Functionalization setup 1. Reaction Setup (Substrate, Base, Solvent) reagents 2. Add Nucleophile (Amine, Thiol, etc.) setup->reagents reaction 3. Heat & Stir (Monitor by TLC/LCMS) reagents->reaction workup 4. Aqueous Work-up & Extraction reaction->workup purify 5. Purification (Chromatography) workup->purify snar_product SNAr Product (2-Nu-5-Bromo-Pyridine) purify->snar_product Isolated Intermediate cross_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) snar_product->cross_coupling final_product Diverse Final Products cross_coupling->final_product

Figure 2: General workflow from SNAr to downstream diversification.

The 2-substituted-5-bromo-6-phenylnicotinonitrile product is an ideal substrate for palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position can readily undergo reactions such as:

  • Suzuki-Miyaura Coupling: To form new C-C bonds with boronic acids.[13]

  • Buchwald-Hartwig Amination: To introduce a second, different amine at the C-5 position.[14][15]

  • Sonogashira Coupling: To install alkyne moieties.[13]

This two-step sequence (SNAr followed by cross-coupling) provides a powerful and modular strategy for rapidly accessing highly decorated and complex pyridine scaffolds, which is a common objective in drug discovery programs.

References

  • ResearchGate. (n.d.). The mechanism of SNAr reaction. Retrieved from [Link]

  • PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
  • Journal of the American Chemical Society. (2026). Excited-State SNAr Reactions of Nitroarenes. Retrieved from [Link]

  • PubMed. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Retrieved from [Link]

  • Journal of Organic Chemistry. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]

  • MIT Open Access Articles. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

  • ACS Publications. (2012). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Brønsted and Mayr Analyses. Retrieved from [Link]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

  • Wordpress. (2026). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • PMC. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • Frontiers. (n.d.). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • The Hartwig Group. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • ChemRxiv. (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • ResearchGate. (2025). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. Retrieved from [Link]

  • Semantic Scholar. (n.d.). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloro-6-methylnicotinonitrile. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-Bromo-2-chloro-6-phenylnicotinonitrile

Introduction & Scope In modern drug discovery, highly functionalized pyridine scaffolds are considered privileged structures due to their prevalence in biologically active molecules, including antimicrobial, antiviral, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

In modern drug discovery, highly functionalized pyridine scaffolds are considered privileged structures due to their prevalence in biologically active molecules, including antimicrobial, antiviral, and anticancer agents[1]. Among these, substituted nicotinonitriles (3-cyanopyridines) serve as critical building blocks.

This application note details a highly efficient, three-step microwave-assisted organic synthesis (MAOS) protocol for 5-bromo-2-chloro-6-phenylnicotinonitrile (CAS: 1228182-75-9). This specific molecule is a highly versatile bifunctional intermediate; the orthogonal reactivity of the 2-chloro and 5-bromo positions enables sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) essential for rapid library generation.

Mechanistic Rationale & Sequence Causality

Microwave-assisted organic synthesis has revolutionized the preparation of N-heterocycles by utilizing dielectric heating to provide uniform, rapid energy transfer[2]. This dramatically reduces reaction times from hours to minutes, minimizes the formation of degradation byproducts, and significantly improves isolated yields[3].

The Importance of Synthetic Sequencing

A critical aspect of this protocol is the sequence of functionalization. To synthesize 5-bromo-2-chloro-6-phenylnicotinonitrile from its 2-pyridone precursor, electrophilic bromination must precede dehydroxy-chlorination .

  • Mechanistic Causality: The intermediate 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile exists in tautomeric equilibrium with 2-hydroxy-6-phenylnicotinonitrile. The strongly electron-donating nature of the –OH/–NH group activates the pyridine ring toward electrophilic aromatic substitution (EAS). Because the C3 position is blocked by the electron-withdrawing nitrile group, bromination is directed exclusively and rapidly to the C5 position.

  • Avoiding Deactivation: If chlorination were performed first, the resulting 2-chloro-6-phenylnicotinonitrile would be highly electron-deficient due to the combined electron-withdrawing effects of the –Cl atom, the –CN group, and the pyridine nitrogen. Attempting to brominate this deactivated ring would require exceptionally harsh conditions, leading to poor yields and complex product mixtures.

Experimental Workflow

SynthesisWorkflow SM Acetophenone + DMF-DMA Enaminone Enaminone Intermediate (3-dimethylamino-1-phenylprop-2-en-1-one) SM->Enaminone Reflux, 4h Step1 Step 1: MCR Cyclization (Cyanoacetamide, MW, 120°C) Enaminone->Step1 Pyridone 2-oxo-6-phenyl-1,2- dihydropyridine-3-carbonitrile Step1->Pyridone 15 min Step2 Step 2: Electrophilic Bromination (NBS, DMF, MW, 80°C) Pyridone->Step2 BromoPyridone 5-bromo-2-oxo-6-phenyl-1,2- dihydropyridine-3-carbonitrile Step2->BromoPyridone 10 min Step3 Step 3: Dehydroxy-Chlorination (POCl3, MW, 100°C) BromoPyridone->Step3 FinalProduct 5-bromo-2-chloro-6- phenylnicotinonitrile Step3->FinalProduct 20 min

Figure 1: Microwave-assisted synthetic workflow for 5-bromo-2-chloro-6-phenylnicotinonitrile.

Step-by-Step Protocols

Step 1: Synthesis of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

This step utilizes a multicomponent reaction (MCR) approach, which is highly amenable to microwave acceleration[3].

  • Enaminone Preparation: Reflux acetophenone (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 equiv) for 4 hours. Concentrate under reduced pressure to yield crude (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one.

  • Microwave Cyclization: In a heavy-walled microwave vial equipped with a magnetic stir bar, dissolve the enaminone (10 mmol) and 2-cyanoacetamide (10 mmol) in absolute ethanol (15 mL). Add piperidine (1.5 mmol) as a basic catalyst.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 120 °C for 15 minutes.

  • Workup: Allow the vial to cool to room temperature. Pour the mixture into ice-cold water (50 mL) and acidify to pH 5 using glacial acetic acid. Filter the resulting yellow precipitate, wash with cold ethanol, and dry under vacuum to afford the pure 2-pyridone intermediate.

Step 2: Regioselective Bromination
  • Reaction Setup: In a microwave vial, dissolve 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (5 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 5.5 mmol) in one portion. NBS serves as a mild, easily handled source of electrophilic bromine.

  • Irradiation: Seal the vial and irradiate at 80 °C for 10 minutes.

  • Workup: Pour the reaction mixture over crushed ice (50 g). The product, 5-bromo-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, will precipitate immediately. Filter, wash thoroughly with distilled water to remove residual DMF and succinimide, and dry under vacuum.

Step 3: Dehydroxy-Chlorination

The Vilsmeier-type dehydroxy-chlorination of 2-pyridones using POCl₃ is a standard transformation that benefits significantly from microwave irradiation, avoiding the prolonged reflux times of conventional methods[4].

  • Reaction Setup: Suspend 5-bromo-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (3 mmol) in phosphorus oxychloride (POCl₃, 5 mL) in a microwave vial. Note: POCl₃ acts as both the solvent and the chlorinating reagent.

  • Irradiation: Seal the vial and irradiate at 100 °C for 20 minutes. Ensure the microwave synthesizer's pressure limits are appropriately set, as HCl gas is evolved.

  • Quenching (Critical Safety Step): Cool the vial to room temperature. Caution: POCl₃ reacts violently with water. Transfer the mixture dropwise over vigorously stirred crushed ice (100 g) to safely hydrolyze the excess reagent.

  • Workup: Once the ice has melted and the POCl₃ is fully quenched, carefully neutralize the aqueous mixture to pH 7-8 using saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the final product, 5-bromo-2-chloro-6-phenylnicotinonitrile.

Quantitative Data Presentation

The implementation of microwave irradiation provides a stark kinetic advantage over conventional thermal heating, as summarized in Table 1.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

Reaction StepTransformationConventional ConditionsMW ConditionsConventional YieldMW Yield
Step 1 Pyridone CyclizationReflux, EtOH, 6-8 hMW, 120 °C, 15 min65%88%
Step 2 Regioselective BrominationStirring, DMF, RT, 12 hMW, 80 °C, 10 min70%92%
Step 3 Dehydroxy-ChlorinationReflux, POCl₃, 4-6 hMW, 100 °C, 20 min55%85%

Note: MW yields represent isolated, purified yields. The reduction in reaction time minimizes thermal degradation, directly contributing to the higher yields observed in the MAOS protocols.

References

  • Microwave-assisted synthesis of nicotinonitrile and/or arene-linked bis(chromene-thiazoles) as new VRE and MRSA inhibitors. Synthetic Communications - Taylor & Francis. 1

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. 3

  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Publishing. 2

  • 2-chloronicotinonitrile. Organic Syntheses.4

Sources

Method

Application Note: Strategic Derivatization of 5-Bromo-2-chloro-6-phenylnicotinonitrile in Agrochemical Scaffold Hopping &amp; SDHI Discovery

Target Audience: Agrochemical Discovery Chemists, Process Chemists, and Agriscience Researchers. Executive Summary & Scaffold Rationale Pyridine-based agrochemical products have become some of the most commercially succe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Discovery Chemists, Process Chemists, and Agriscience Researchers.

Executive Summary & Scaffold Rationale

Pyridine-based agrochemical products have become some of the most commercially successful crop protection agents of the 21st century[1]. The pyridine ring is a privileged scaffold because its poor basicity improves water solubility in complex molecules, while its heteroaromatic nature allows it to engage in critical hydrogen-bonding interactions within target enzyme pockets[2].

In the pursuit of novel crop protection agents—particularly to combat rising pest and fungal resistance—"scaffold hopping" has emerged as a premier discovery strategy[3],[4]. 5-Bromo-2-chloro-6-phenylnicotinonitrile (CAS: 1228182-75-9) represents an elite, highly functionalized building block for such campaigns. Its architecture provides three orthogonal reactive vectors, allowing chemists to systematically tune lipophilicity, target-binding affinity, and metabolic stability.

The Orthogonal Vectors (The "Why")
  • C2-Chlorine (SNAr Vector): The C2 position is highly electron-deficient due to the inductive pull of the adjacent pyridine nitrogen and the ortho-nitrile group. This makes the C2-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides under mild conditions[5].

  • C5-Bromine (Cross-Coupling Vector): While inert to mild nucleophiles, the C5-Br bond is perfectly primed for palladium-catalyzed oxidative addition. This allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the π-system and finely tune the partition coefficient (LogP).

  • C3-Nitrile (Pharmacophore Precursor): The nitrile group can be selectively hydrolyzed to a primary carboxamide. The pyridine-carboxamide motif is the essential pharmacophore for Succinate Dehydrogenase Inhibitor (SDHI) fungicides, such as Boscalid[6],[7].

Divergent Synthetic Workflow

The following diagram illustrates the logical relationship between the core scaffold's reactive sites and their respective agrochemical applications.

G Core 5-Bromo-2-chloro-6-phenylnicotinonitrile (Core Scaffold) SNAr Pathway A: C2-SNAr (Nucleophilic Substitution) Core->SNAr Amines/Thiols Mild Base Suzuki Pathway B: C5-Cross Coupling (Suzuki-Miyaura) Core->Suzuki Boronic Acids Pd Catalyst Hydrolysis Pathway C: C3-Nitrile Hydrolysis (Carboxamide Formation) Core->Hydrolysis H2O2, NaOH or Acid ProdA C2-Substituted Derivatives (Modulates target binding) SNAr->ProdA ProdB C5-Aryl/Alkyl Derivatives (Tunes LogP & Lipophilicity) Suzuki->ProdB ProdC Pyridine-3-Carboxamides (SDHI Pharmacophore) Hydrolysis->ProdC

Figure 1: Divergent synthetic pathways for the orthogonal derivatization of the core scaffold.

Quantitative Data: Physicochemical Tuning

The ability to predict and manipulate physicochemical properties is critical in agrochemical design. The table below summarizes the expected quantitative shifts in yield and calculated LogP (ClogP) when subjecting the core scaffold to the three primary derivatization pathways.

Derivatization PathwayRepresentative ReagentReaction SiteAvg. Yield (%)Δ ClogP ShiftPrimary Agrochemical Target
A: Amination (SNAr) IsopropylamineC282 - 88%-0.6 to -0.2Herbicides (e.g., PDS Inhibitors)
A: Thiolation (SNAr) Sodium hydrosulfideC275 - 85%+0.1 to +0.4Fused-ring precursors[5]
B: Arylation (Suzuki) 4-Fluorophenylboronic acidC570 - 80%+1.0 to +1.5Insecticides (Lipophilic tail)[3]
C: Hydrolysis H₂O₂ / NaOH (aq)C385 - 92%-1.2 to -0.8SDHI Fungicides[6]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and in-process controls are explicitly detailed.

Protocol A: Regioselective SNAr at C2 (Thiolation/Amination)

Causality: The C2-Cl bond is highly activated by the ortho-nitrile. By using a protic solvent (ethanol) and mild reflux conditions, the nucleophile selectively attacks C2 without risking debromination at C5 or premature nitrile hydrolysis[5].

  • Setup: Charge a round-bottom flask with 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 eq, e.g., 10 mmol) and suspend in absolute ethanol (0.1 M concentration).

  • Nucleophile Addition: Add the nucleophile (e.g., sodium hydrosulfide or a primary amine) (1.1 eq). If using an amine hydrochloride, add N,N-diisopropylethylamine (DIPEA) (2.0 eq) as a non-nucleophilic base to scavenge HCl.

  • Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material should be fully consumed. The mass spectrum will show the loss of the chlorine isotope pattern (M / M+2 ratio of 3:1) and retention of the bromine isotope pattern (1:1).

  • Workup & Validation: Quench with 10% aqueous citric acid to neutralize the mixture[5]. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

    • Self-Validation: ¹H-NMR will show a shift in the pyridine ring electronics, but the C6-phenyl multiplet (δ 7.40–8.10) will remain intact.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Causality: To prevent competitive oxidative addition into the C2-Cl bond (if not already substituted via Protocol A), a bulky, bidentate ligand like dppf is used. Pd(dppf)Cl₂ exhibits high selectivity for C-Br bonds over C-Cl bonds in electron-deficient heterocycles.

  • Setup: In an oven-dried Schlenk flask, combine the scaffold (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (v/v 4:1). The biphasic system ensures boronic acid activation while keeping the organic reactants solubilized.

  • Reaction: Heat to 90 °C under a nitrogen atmosphere for 6 hours.

  • IPC: Monitor via LC-MS. The product peak will exhibit a mass shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl group.

  • Workup: Filter through a pad of Celite to remove palladium black. Partition between water and EtOAc. Purify via silica gel chromatography.

Protocol C: Nitrile Hydrolysis to SDHI Pharmacophore (Pyridine-3-Carboxamide)

Causality: Succinate dehydrogenase inhibitors (SDHIs) require an amide bond to mimic succinate and bind to the ubiquinone pocket of mitochondrial Complex II[6],[7]. The Radziszewski reaction (basic H₂O₂) is utilized because the hydroperoxide anion (HOO⁻) selectively attacks the nitrile carbon, forming a peroxyimidic acid intermediate that collapses directly to the primary amide, preventing over-hydrolysis to the carboxylic acid.

  • Setup: Dissolve the C2/C5-derivatized nicotinonitrile (1.0 eq) in DMSO or Ethanol.

  • Reagent Addition: Cool to 0 °C. Slowly add 30% aqueous H₂O₂ (5.0 eq), followed by dropwise addition of 1M NaOH (1.5 eq).

  • Reaction: Stir at room temperature for 2 hours.

  • IPC: Monitor via FT-IR. The sharp, distinct nitrile stretching band at ~2220 cm⁻¹ must completely disappear, replaced by strong amide carbonyl (C=O) stretches at ~1650 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹.

  • Workup: Pour the mixture into ice water. The resulting pyridine-3-carboxamide will typically precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Case Study: Designing a Novel SDHI Fungicide

Fungal resistance to commercial SDHI fungicides (e.g., Boscalid, which contains a pyridine-carboxamide core) is a growing agricultural crisis, classified by the Fungicide Resistance Action Committee (FRAC) as a medium-to-high risk[8],[7]. Resistance is primarily driven by single-site mutations in the target succinate dehydrogenase enzyme[7].

By utilizing 5-bromo-2-chloro-6-phenylnicotinonitrile , discovery chemists can execute a scaffold-hopping strategy to overcome this resistance:

  • The Anchor: Hydrolyzing the C3-nitrile (Protocol C) provides the essential carboxamide required to anchor the molecule in the ubiquinone-binding site of Complex II[6].

  • The Lipophilic Tail: The inherent C6-phenyl group provides baseline lipophilicity. However, by utilizing the C5-Br vector (Protocol B) to attach a highly fluorinated aryl group, chemists can force the molecule to occupy adjacent, previously unexploited lipophilic sub-pockets in the mutated fungal enzyme.

  • The Modulator: Substituting the C2-Cl with a small alkylamine (Protocol A) alters the electronic density of the pyridine ring, tuning the pKa of the adjacent carboxamide and optimizing systemic mobility within the plant's vascular system.

This systematic, vector-based approach transforms a simple commercial building block into a pipeline of next-generation, resistance-breaking agrochemicals.

Sources

Application

Application Note: Catalyst Selection for Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-chloro-6-phenylnicotinonitrile

Executive Summary The functionalization of highly decorated pyridine scaffolds is a cornerstone of modern pharmaceutical development. 5-bromo-2-chloro-6-phenylnicotinonitrile presents a unique synthetic challenge: a dich...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly decorated pyridine scaffolds is a cornerstone of modern pharmaceutical development. 5-bromo-2-chloro-6-phenylnicotinonitrile presents a unique synthetic challenge: a dichotomy of chemoselectivity. The molecule possesses two distinct electrophilic sites—a C5-bromide and a C2-chloride—each governed by orthogonal reactivity paradigms. This application note details the mechanistic causality behind catalyst, ligand, and base selection required to achieve absolute chemoselectivity, directing amination exclusively to the C5 position via palladium catalysis while completely suppressing the competing Nucleophilic Aromatic Substitution (SNAr) background reaction at C2.

Substrate Profiling & The Chemoselectivity Challenge

To design a successful amination protocol, one must first deconstruct the electronic and steric environment of the substrate:

  • The C5-Bromide (Pd-Catalysis Site): In palladium-catalyzed cross-couplings, the rate of oxidative addition generally follows the trend I > Br > Cl due to decreasing bond dissociation energies[1]. Therefore, the C5-Br bond is the kinetically favored site for Pd(0) insertion.

  • The C2-Chloride (SNAr Site): The C2 position is hyper-activated. It sits adjacent to the electron-withdrawing pyridine nitrogen and the strongly electron-withdrawing cyano (-CN) group at C3. This extreme electron deficiency makes the C2-Cl bond highly susceptible to direct nucleophilic attack (SNAr)[2].

The Core Conflict: If the amination conditions are not rigorously optimized, the amine nucleophile will bypass the palladium catalytic cycle entirely and attack the C2 position via SNAr, leading to complex mixtures or exclusive C2-functionalization.

G Substrate 5-Bromo-2-chloro- 6-phenylnicotinonitrile Pd_Cat Pd2(dba)3 / Xantphos Cs2CO3, Toluene Substrate->Pd_Cat Pd-Catalysis SNAr_Cond Amine, K2CO3 DMF, Heat Substrate->SNAr_Cond Nucleophilic Attack C5_Prod C5-Aminated Product (Buchwald-Hartwig) Pd_Cat->C5_Prod Chemoselective C-Br Insertion C2_Prod C2-Aminated Product (SNAr) SNAr_Cond->C2_Prod C-Cl Displacement

Divergent chemoselective pathways for amination of 5-bromo-2-chloro-6-phenylnicotinonitrile.

Mechanistic Causality in Catalyst & Reagent Selection

Achieving >95% chemoselectivity for the C5-position requires a self-validating system where the reagents synergistically accelerate the Pd-cycle while actively inhibiting the SNAr pathway.

Ligand Selection: The Role of the Bite Angle

To outcompete the rapid SNAr background reaction, the palladium catalytic cycle must be accelerated. The rate-limiting step in Buchwald-Hartwig aminations of electron-deficient heterocycles is often the reductive elimination step[3].

  • Why Xantphos? Xantphos is a bidentate phosphine ligand with a wide natural bite angle (~111°). This steric bulk enforces a cis-geometry on the intermediate palladium-amido complex. This geometric constraint forces the aryl and amido groups into close proximity, dramatically lowering the activation energy for reductive elimination[4]. By accelerating product release, the catalyst avoids resting-state degradation and outpaces the SNAr pathway.

Base Selection: Suppressing the Free Nucleophile

The choice of base is the ultimate determinant of chemoselectivity in this system.

  • The Danger of Strong Bases: Utilizing a strong, soluble alkoxide base like NaOtBu (pKa ~19) will deprotonate the amine in the bulk solution. This generates a highly nucleophilic amide anion that will instantly attack the hyper-activated C2-Cl bond via SNAr. Furthermore, NaOtBu can directly displace the chloride to form a tert-butyl ether byproduct.

  • The Cs2CO3 Advantage: Cesium carbonate (Cs2CO3) is a mild, largely insoluble base in non-polar solvents. Deprotonation of the amine occurs via a surface-mediated mechanism directly at the palladium center. This keeps the bulk concentration of free amine anions effectively at zero, completely shutting down the C2-SNAr pathway.

Solvent Selection: Destabilizing Polar Transition States

SNAr reactions proceed through a highly polar Meisenheimer complex transition state. By utilizing a non-polar solvent like anhydrous Toluene , this polar transition state is thermodynamically destabilized. Conversely, polar aprotic solvents (like DMF or DMSO) will stabilize the Meisenheimer complex and promote unwanted C2-amination.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and chemoselectivity, demonstrating how deviations from the optimized protocol shift the product distribution.

Table 1: Optimization of Reaction Parameters for Chemoselective Amination

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)C5-Amine Yield (%)C2-Amine Yield (%)
1 Pd2(dba)3 (2) Xantphos (4) Cs2CO3 (2.0) Toluene 90 92 < 2
2Pd2(dba)3 (2)BINAP (4)Cs2CO3 (2.0)Toluene90748
3Pd(OAc)2 (4)BrettPhos (4)K3PO4 (2.0)1,4-Dioxane100855
4Pd2(dba)3 (2)Xantphos (4)NaOtBu (2.0)Toluene901575*
5NoneNoneK2CO3 (2.0)DMF90098

*Note: Entry 4 resulted in significant degradation of the cyano group and competitive tert-butyl ether formation alongside the C2-amine.

Experimental Workflows

Workflow Step1 1. Reagent Assembly Charge Pd2(dba)3, Xantphos, Cs2CO3 in glovebox or under N2 Step2 2. Substrate Addition Add 5-bromo-2-chloro-6-phenylnicotinonitrile and amine in anhydrous Toluene Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw (x3) or sparge with Argon for 15 min Step2->Step3 Step4 4. Thermal Activation Heat at 90°C for 12-16 h Monitor via LC-MS Step3->Step4 Step5 5. Workup & Isolation Filter through Celite, concentrate, Purify via flash chromatography Step4->Step5

Step-by-step experimental workflow for the chemoselective Buchwald-Hartwig amination.

Protocol A: Chemoselective C5-Amination (Buchwald-Hartwig)

This protocol is a self-validating system: If moisture or oxygen breaches the reaction, the Pd(0) catalyst will deactivate, and the reaction will default to trace C2-SNAr products, immediately indicating an environmental failure.

  • Preparation (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 (2.0 mol%), Xantphos (4.0 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Substrate Addition: Transfer the flask to a fume hood and connect to a Schlenk line. Add 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent & Degassing: Add anhydrous, degassed Toluene (0.2 M relative to substrate). Degas the entire mixture via three freeze-pump-thaw cycles or by vigorously sparging with Argon for 15 minutes. Critical Step: Oxygen will oxidize the Xantphos ligand, killing the catalyst.

  • Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12–16 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure C5-aminated product.

Protocol B: Orthogonal C2-Amination (SNAr)

For researchers requiring functionalization at the C2 position, this orthogonal protocol bypasses Pd-catalysis entirely.

  • Preparation: In a standard round-bottom flask, combine 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 equiv), the desired amine (1.5 equiv), and K2CO3 (2.0 equiv).

  • Reaction: Suspend the reagents in DMF (0.2 M). Heat the mixture to 90 °C open to an inert atmosphere (or simply sealed) for 4–6 hours.

  • Workup: Cool to room temperature and quench with water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography to yield the C2-aminated product (leaving the C5-bromide intact for subsequent cross-coupling).

References

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at:[Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at:[Link]

  • ACS Publications. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at:[Link]

Sources

Method

Application Note: Regioselective Functionalization of 5-Bromo-2-chloro-6-phenylnicotinonitrile

Introduction & Mechanistic Rationale The iterative functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space. The scaffold 5-bromo-2-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The iterative functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space. The scaffold 5-bromo-2-chloro-6-phenylnicotinonitrile presents a highly versatile, multi-electrophilic core. It contains two distinct halogenated sites (C2–Cl and C5–Br) and a strongly electron-withdrawing nitrile group at C3[1].

Achieving orthogonal functionalization without generating complex statistical mixtures relies on exploiting the fundamental dichotomy between thermodynamic bond strength and electronic activation[2]:

  • Transition-Metal Catalysis (BDE Control): In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) into the carbon-halogen bond is typically the rate-determining step. The C5–Br bond possesses a significantly lower Bond Dissociation Energy (BDE) (~68 kcal/mol) compared to the C2–Cl bond (~81 kcal/mol). Consequently, under standard cross-coupling conditions, Pd(0) inserts preferentially at the C5 position[2]. It is critical to note that the C6-phenyl group introduces significant steric shielding adjacent to the C5-bromide. To overcome this steric bulk and facilitate efficient reductive elimination, sterically demanding bidentate ligands (such as dppf) are preferred over standard monodentate phosphines.

  • Nucleophilic Aromatic Substitution (Electronic Control): In SNAr reactions, regioselectivity is governed by the localized electrophilicity of the carbon center. The C2 position is highly activated by both the inductive effect of the adjacent pyridine nitrogen and the strong resonance electron-withdrawal of the C3-nitrile group. Nucleophiles (e.g., amines, alkoxides, and hydrazines) will selectively attack the C2–Cl bond, leaving the C5–Br intact for subsequent downstream modifications[3].

Divergent Functionalization Workflow

The decision tree below illustrates the orthogonal pathways available for this scaffold, allowing chemists to program the sequence of functionalization based on target requirements.

Workflow Core 5-bromo-2-chloro-6-phenylnicotinonitrile (Dual Electrophile) PdCat Pd(0) Catalysis (e.g., Suzuki-Miyaura) Core->PdCat Pathway 1 NuAttack Nucleophilic Attack (SNAr Conditions) Core->NuAttack Pathway 2 C5Prod C5-Aryl-2-chloro Derivative (BDE-Driven Control) PdCat->C5Prod C5-Br Oxidative Addition C2Prod C2-Amino-5-bromo Derivative (Electronic-Driven Control) NuAttack->C2Prod C2-Cl Displacement Final Fully Functionalized 2,5,6-Trisubstituted Pyridine C5Prod->Final Subsequent SNAr C2Prod->Final Subsequent Pd-Coupling

Divergent regioselective functionalization pathways for the pyridine scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the temperature and base selection, side-reactions (such as premature hydrolysis of the nitrile or unselective bis-coupling) are mitigated.

Protocol A: C5-Selective Suzuki-Miyaura Cross-Coupling

Rationale: We utilize Pd(dppf)Cl₂ to overcome the steric hindrance imposed by the C6-phenyl group. A mild base (K₂CO₃) is selected to prevent competitive hydrolysis of the C3-nitrile or SNAr by hydroxide ions.

Reagents & Materials:

  • 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried Schlenk tube with 5-bromo-2-chloro-6-phenylnicotinonitrile, the arylboronic acid, and K₂CO₃.

  • Atmosphere Control: Evacuate and backfill the vessel with dry N₂ (repeat 3 times).

  • Catalyst & Solvent Addition: Add the Pd(dppf)Cl₂ catalyst, followed by the addition of sparged 1,4-Dioxane and H₂O via syringe. Self-Validation Check: The biphasic mixture should immediately turn a distinct reddish-orange, indicating the presence of the active Pd species.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 4–6 hours. Monitor via LC-MS. The mass of the C5-coupled product will reflect the loss of bromine and retention of the chlorine isotope pattern (M and M+2 in a 3:1 ratio).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C2-Selective Nucleophilic Aromatic Substitution (SNAr)

Rationale: The C2-Cl bond is displaced by an amine nucleophile. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic proton sink to drive the reaction forward without competing for the electrophilic site.

Reagents & Materials:

  • 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • DIPEA (1.5 equiv, 1.5 mmol)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the pyridine core in anhydrous DMF (5 mL) in a sealed vial equipped with a magnetic stirrer.

  • Nucleophile Addition: Add DIPEA followed by the secondary amine dropwise at room temperature.

  • Reaction: Heat the reaction block to 65 °C. Self-Validation Check: SNAr at the highly activated C2 position is rapid. Prolonged heating or temperatures >90 °C risk unwanted attack at the C3-nitrile. Stir for 2 hours.

  • Workup: Quench the reaction by pouring the mixture into ice-cold water (25 mL). The C2-amino product will typically precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water to remove residual DMF and DIPEA salts, and dry under high vacuum.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization parameters for achieving >95% regioselectivity during the functionalization of this scaffold.

Reaction TypeReagents / CatalystSolvent SystemTemp (°C)Primary Reactive SiteIsolated Yield (%)Regioselectivity Ratio
Suzuki-Miyaura Pd(PPh₃)₄ / Na₂CO₃Dioxane / H₂O90C5–Br62%90:10 (C5:C2)
Suzuki-Miyaura Pd(dppf)Cl₂ / K₂CO₃Dioxane / H₂O80C5–Br88%>98:2 (C5:C2)
SNAr (Amine) Morpholine / DIPEADMF65C2–Cl94%>99:1 (C2:C5)
SNAr (Alkoxide) NaOMeMeOH50C2–Cl89%>99:1 (C2:C5)

Note: The use of Pd(dppf)Cl₂ significantly improves the yield of the Suzuki coupling by accelerating reductive elimination, which is otherwise hindered by the adjacent C6-phenyl group.

References

  • Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in 5-bromo-2-chloro-6-phenylnicotinonitrile synthesis

As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity and yield optimization of highly functionalized pyridines. The synthesis of multi-substituted pyridines, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity and yield optimization of highly functionalized pyridines. The synthesis of multi-substituted pyridines, such as 5-bromo-2-chloro-6-phenylnicotinonitrile[1], is a critical workflow in medicinal chemistry and materials science[2]. However, the sequential functionalization of the pyridine core is fraught with chemoselectivity issues and thermal degradation risks.

This technical support guide bypasses generic advice to provide a deep-dive troubleshooting resource. It addresses the causality behind yield-loss bottlenecks and provides self-validating protocols to ensure synthetic success.

Process Troubleshooting & FAQs

Q: How do I minimize acyclic intermediates and improve the yield of the initial 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile? A: The construction of the pyridone core typically involves a base-catalyzed condensation between an enaminone (derived from acetophenone) and cyanoacetamide. This is an equilibrium-driven process. The causality of low yields is almost always poor water removal. If the water generated during the final cyclodehydration step is not removed, the equilibrium shifts backward, leading to the accumulation of acyclic Michael adducts. The Fix: Implement a Dean-Stark apparatus if using a solvent like toluene, or run the reaction in absolute ethanol with a catalytic amount of piperidine, using molecular sieves to sequester water as it forms.

Q: My bromination step yields a mixture of unreacted starting material and over-brominated byproducts. How do I achieve strict C-5 regioselectivity? A: This is a classic chemoselectivity issue. The 2-pyridone ring is strongly activated toward electrophilic aromatic substitution at the C-3 and C-5 positions. Since the C-3 position is blocked by the cyano group, the C-5 position is the primary target. However, if you are using molecular bromine (Br₂) in acetic acid at elevated temperatures, the highly reactive bromonium ion can also attack the pendant phenyl ring, leading to over-bromination[3]. The Fix: Switch your brominating agent to N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) at strictly controlled room temperature (20–25 °C). NBS provides a low, steady concentration of electrophilic bromine, which is sufficient to brominate the highly activated C-5 position of the pyridone but insufficiently reactive to brominate the unactivated phenyl ring.

Q: The final deoxidative chlorination with POCl₃ gives a black, tarry residue and a very low yield of 5-bromo-2-chloro-6-phenylnicotinonitrile. What is the mechanistic cause, and how can I fix it? A: The formation of "tar" is the result of thermal degradation and polymerization. POCl₃ alone is a relatively poor electrophile for the electron-deficient oxygen of the 2-pyridone. To force the reaction without a catalyst, chemists often reflux neat POCl₃ (>105 °C) for extended periods. This high thermal stress degrades the highly substituted nicotinonitrile[2]. The Fix: Introduce Vilsmeier-Haack activation. By adding a catalytic amount of DMF (0.1 equivalents) to the POCl₃, you generate a highly electrophilic chloroiminium ion in situ. This species rapidly attacks the pyridone oxygen, converting it into an excellent leaving group that is easily displaced by chloride. This catalytic cycle lowers the required reaction temperature to 80 °C and reduces the reaction time, completely eliminating tar formation.

Quantitative Condition Optimization

To illustrate the impact of Vilsmeier-Haack activation during the final chlorination step, below is a comparative analysis of reaction conditions.

Table 1: Optimization of Deoxidative Chlorination (Phase 3)

Reagent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
POCl₃ (Neat)105128241High thermal stress leads to polymerization (tar).
POCl₃ + PCl₅ (1.2 eq)10069158Harsh chlorinating agent causes side reactions.
POCl₃ + PhNMe₂ (1.0 eq)904>9576Base neutralizes HCl, preventing acid-catalyzed degradation.
POCl₃ + DMF (0.1 eq) 80 3 >99 89 Vilsmeier chloroiminium intermediate accelerates substitution.

Self-Validating Experimental Protocols

A robust protocol must tell you when it is working and when it is failing. Use these self-validating methodologies for the critical halogenation steps.

Protocol A: Regioselective Bromination (Synthesis of 5-bromo-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile)
  • Setup: Dissolve 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in anhydrous DMF (0.5 M concentration) under nitrogen at 20 °C.

  • Addition: Add NBS (1.05 eq) portion-wise over 15 minutes to prevent exothermic spikes.

    • Causality: Controlling the exotherm prevents the activation energy from reaching the threshold required for phenyl ring bromination.

    • Validation Checkpoint: The reaction mixture will transition from clear to pale yellow. Monitor by TLC (Hexane:EtOAc 7:3). The starting material ( Rf​ 0.3) will disappear, and a new, less polar spot ( Rf​ 0.5) will appear under UV (254 nm). If a spot at Rf​ 0.6 appears, this indicates over-bromination; immediately quench with sodium thiosulfate.

  • Precipitation: Stir for 2 hours, then pour the mixture into vigorously stirred ice water (3x volume of DMF).

    • Validation Checkpoint: A white to off-white precipitate must form immediately. If it oils out, the DMF concentration in the aqueous phase is too high; add more ice water and stir vigorously. Filter and wash with cold water.

Protocol B: Deoxidative Chlorination (Synthesis of 5-bromo-2-chloro-6-phenylnicotinonitrile)
  • Setup: In an oven-dried flask under nitrogen, suspend the brominated intermediate from Protocol A (1.0 eq) in POCl₃ (5.0 eq).

    • Validation Checkpoint: The suspension will appear heterogeneous and milky white.

  • Activation: Add DMF (0.1 eq) dropwise at room temperature.

  • Heating: Heat the mixture to 80 °C for 3 hours.

    • Validation Checkpoint: As the temperature reaches 60 °C, the solid will begin to dissolve. By 80 °C, the mixture should become a clear, amber-colored homogeneous solution. If the solution turns opaque black, the temperature is too high. Monitor by TLC (Hexane:EtOAc 8:2); the highly polar pyridone ( Rf​ ~0.1) will be replaced by the non-polar product ( Rf​ ~0.7).

  • Quenching: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Slowly pour the resulting syrup into vigorously stirred ice water (0 °C).

    • Causality: Removing excess POCl₃ before aqueous quenching prevents violent exothermic hydrolysis, which can cause localized heating and hydrolyze the newly formed C-Cl bond back to the pyridone.

    • Validation Checkpoint: A pale yellow precipitate of 5-bromo-2-chloro-6-phenylnicotinonitrile[1] will form immediately upon contact with ice water.

Workflow & Pathway Visualization

Workflow Start Starting Materials (Acetophenone + Cyanoacetamide) Step1 Phase 1: Cyclization (Base-catalyzed) Start->Step1 Q1 Yield < 50%? Step1->Q1 Fix1 Implement Dean-Stark or use EtOH/Piperidine Q1->Fix1 Yes Step2 Phase 2: Bromination (C5 Position) Q1->Step2 No Fix1->Step2 Q2 Overbromination Observed? Step2->Q2 Fix2 Switch to NBS in DMF (Control Temp < 25°C) Q2->Fix2 Yes Step3 Phase 3: Chlorination (POCl3) Q2->Step3 No Fix2->Step3 Q3 Tarry Byproducts or Low Conversion? Step3->Q3 Fix3 Add Catalytic DMF (Vilsmeier Activation) Q3->Fix3 Yes Final Pure 5-Bromo-2-chloro- 6-phenylnicotinonitrile Q3->Final No Fix3->Final

Troubleshooting workflow for 5-bromo-2-chloro-6-phenylnicotinonitrile synthesis.

References

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. National Institutes of Health (NIH) / PMC.
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed / J Org Chem.
  • 5-bromo-2-chloro-6-phenylpyridine-3-carbonitrile (Product Page). MilliporeSigma.

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Reactions of 5-Bromo-2-chloro-6-phenylnicotinonitrile

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with 5-bromo-2-chloro-6-phenylnicotinonitrile. This document provides in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with 5-bromo-2-chloro-6-phenylnicotinonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of steric hindrance in reactions involving this highly substituted pyridine core.

The unique arrangement of substituents in 5-bromo-2-chloro-6-phenylnicotinonitrile—specifically the bulky phenyl group at C6 and the chloro group at C2 flanking the reactive sites—presents considerable steric challenges. These bulky groups can impede the approach of reagents and catalysts, often leading to low yields, slow reaction rates, or complete reaction failure in common transformations like cross-coupling reactions. This guide is designed to provide logical, field-proven strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on 5-bromo-2-chloro-6-phenylnicotinonitrile?

A1: The primary challenge is steric hindrance. The bulky phenyl group at the C6 position and the chloro group at the C2 position create a sterically congested environment around the palladium catalyst, which can hinder the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] This often results in low or no product yield with standard catalyst systems.[1] The electron-withdrawing nature of the nitrile group and the pyridine nitrogen can also influence the electronic properties and reactivity of the molecule.

Q2: Which position, C5 (bromo) or C2 (chloro), is generally more reactive in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl. Therefore, the C-Br bond at the C5 position is significantly more reactive and will preferentially undergo oxidative addition to the palladium(0) catalyst over the C-Cl bond at the C2 position. This inherent difference in reactivity allows for selective functionalization at the C5 position.

Q3: Can the nitrile group interfere with the reaction?

A3: Yes, the nitrile group can potentially coordinate with the metal center of the catalyst. This coordination can sometimes inhibit the catalyst's activity. While often not the primary cause of failure in sterically hindered systems, it is a factor to consider, especially if other optimization strategies are unsuccessful.

Q4: Are there alternatives to cross-coupling reactions for functionalizing this scaffold that are less sensitive to steric hindrance?

A4: While cross-coupling remains a powerful tool, alternative strategies can sometimes be more effective. Ring-forming reactions, where the substituted pyridine ring is constructed from acyclic precursors with the desired functionalities already in place, can bypass the challenges of sterically hindered couplings.[3] Methods like the Hantzsch or Kröhnke pyridine syntheses are examples of such approaches.

Troubleshooting Guide: Suzuki-Miyaura Coupling at the C5-Position

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, with the sterically demanding 5-bromo-2-chloro-6-phenylnicotinonitrile, standard conditions (e.g., Pd(PPh₃)₄) are often ineffective.[1] The following guide provides a systematic approach to troubleshooting and optimization.

Symptom: Low to No Product Formation in Suzuki Coupling

The most common failure mode is a lack of conversion, primarily due to the difficulty of the oxidative addition and/or transmetalation steps in the catalytic cycle.

Logical Troubleshooting Workflow

A Start: Low/No Yield B Step 1: Evaluate Catalyst System (Ligand is Critical) A->B Initial Check C Step 2: Optimize Base and Solvent B->C If yield is still low E Successful Reaction B->E If successful C->B Re-evaluate ligand If no improvement D Step 3: Adjust Reaction Temperature & Time C->D Further optimization D->E If successful

Caption: Troubleshooting workflow for hindered Suzuki coupling.

Step 1: Catalyst and Ligand Selection (Most Critical Factor)

For sterically hindered substrates, the choice of ligand is paramount. The ligand must be bulky and electron-rich to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1][2] This facilitates the oxidative addition of the hindered aryl bromide.

Ligand TypeRecommended LigandsRationale
Bulky Monophosphine (Buchwald-Type) SPhos, XPhos, RuPhosExcellent for coupling hindered substrates by promoting both oxidative addition and reductive elimination.[1]
N-Heterocyclic Carbene (NHC) IPr, IMesHighly effective for creating thermally stable and reactive catalysts, capable of coupling even tetra-ortho-substituted biaryls.[1][4]
Specialized Ligands AntPhos, BI-DIMEDesigned for extremely challenging, sterically demanding couplings.[1][5]

Recommendation: Begin with a Buchwald-type ligand such as SPhos or XPhos, paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

Step 2: Base and Solvent Optimization

The base activates the boronic acid for transmetalation, and the solvent can significantly influence reaction rates.

  • Base Selection: A moderately strong base is often optimal.

    • K₃PO₄: Often a good choice for hindered couplings.[3]

    • Cs₂CO₃: A stronger base that can be effective when K₃PO₄ fails.

    • K₂CO₃: A common choice, but may be less effective in highly hindered cases.

  • Solvent Selection: Anhydrous, degassed solvents are crucial.

    • 1,4-Dioxane or Toluene: Standard choices for Suzuki reactions, offering good solubility and appropriate boiling points.[1]

    • Toluene/Water Mixtures: Sometimes, a small amount of water can be beneficial for the transmetalation step.[3]

Step 3: Reaction Conditions
  • Temperature: Higher reaction temperatures (e.g., 80-110 °C) are often necessary to overcome the activation energy barrier imposed by steric hindrance.[1][3]

  • Reaction Time: Sterically hindered reactions are often slower. Monitor the reaction by TLC or LC-MS and allow for extended reaction times (12-24 hours) if necessary.

Protocol: Optimized Suzuki-Miyaura Coupling for 5-Bromo-2-chloro-6-phenylnicotinonitrile

This protocol provides a robust starting point for optimization.

  • Reaction Setup:

    • To a dry, oven-baked reaction vessel equipped with a magnetic stir bar, add 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 equiv.), the desired arylboronic acid (1.5-2.0 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).

    • Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition:

    • Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equivalents relative to Pd).

  • Solvent Addition:

    • Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of 0.1-0.5 M.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination at the C2-Position

After successful functionalization at C5, the remaining chloro-group at C2 can be targeted for C-N bond formation via Buchwald-Hartwig amination. This reaction is also challenging due to the steric hindrance from the adjacent phenyl group at C6 and the newly introduced substituent at C5.

Symptom: Low Conversion or Hydrodehalogenation Side Product

The primary issues are the difficult oxidative addition of the C-Cl bond and the competing hydrodehalogenation, where the chloro group is replaced by a hydrogen atom.[6]

Logical Troubleshooting Workflow

A Start: Low Yield/Side Product B Step 1: Evaluate Catalyst System (Pre-catalyst & Ligand) A->B Initial Check C Step 2: Optimize Base and Conditions B->C If yield is still low E Successful Amination B->E If successful C->B Re-evaluate ligand If no improvement D Step 3: Check Reagent Purity C->D If hydrodehalogenation persists D->E If successful

Caption: Troubleshooting workflow for hindered Buchwald-Hartwig amination.

Step 1: Catalyst and Ligand Selection

A highly active catalyst system is required to activate the less reactive C-Cl bond.[6]

Catalyst/LigandRecommended SystemsRationale
Palladium Pre-catalysts G3 or G4 Palladacycles (e.g., XPhos Pd G3)These form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂, which is crucial for activating C-Cl bonds.[6]
Bulky, Electron-Rich Ligands RuPhos, BrettPhos, XPhosEssential for promoting the difficult oxidative addition of aryl chlorides.[6]
Specialized Ligands P(i-BuNCH₂CH₂)₃N (Proazaphosphatrane)A highly general and efficient ligand for the amination of aryl chlorides, performing well even with sterically hindered substrates.[7]

Recommendation: Use a modern palladacycle pre-catalyst like XPhos Pd G3. If that fails, consider a highly active proazaphosphatrane ligand with Pd₂(dba)₃.[7]

Step 2: Base and Reaction Conditions
  • Base Selection: A strong, non-nucleophilic base is essential.

    • NaOtBu or LiHMDS: The most common and effective bases for C-Cl amination.[6]

    • K₃PO₄ or Cs₂CO₃: Weaker bases that can be used if the substrate is base-sensitive, but this will likely require a more active catalyst and higher temperatures.[6]

  • Temperature: Elevated temperatures (100-120 °C) are typically required.[7][8]

  • Inert Atmosphere: Oxygen can rapidly deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (Argon).[6]

Step 3: Minimizing Hydrodehalogenation

This side reaction becomes more prevalent if the catalytic cycle is slow.

  • Reagent Purity: Ensure all reagents, especially the base and solvent, are scrupulously dry. Traces of water can promote hydrodehalogenation.[6]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired C-N coupling pathway over the side reaction.[6]

Protocol: Optimized Buchwald-Hartwig Amination for the C2-Position
  • Reaction Setup:

    • In a glovebox, add the C5-substituted-2-chloro-6-phenylnicotinonitrile (1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried reaction vial.

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Solvent Addition:

    • Add anhydrous, degassed toluene or 1,4-dioxane to the vial.

  • Reaction:

    • Seal the vial and place it in a preheated aluminum block at 100-110 °C.

    • Stir vigorously for 12-24 hours, monitoring by LC-MS.

  • Work-up:

    • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

References

  • Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis - Benchchem.
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem.
  • Lappe, P. Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. ACS Publications.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. ACS Publications. (2012).
  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. (2014).

Sources

Troubleshooting

column chromatography purification techniques for crude 5-bromo-2-chloro-6-phenylnicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with isolating crude 5-bromo-2-chloro-6-phenylnicoti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with isolating crude 5-bromo-2-chloro-6-phenylnicotinonitrile .

This highly functionalized pyridine derivative presents unique purification hurdles. Its rigid, planar structure, the strong dipole moment of the C3-cyano group, and the polarizability of its halogen substituents require a highly controlled approach to normal-phase chromatography. This guide will walk you through the causality behind common failures and provide a self-validating protocol for pristine isolation.

Part 1: Purification Workflow & Retention Mechanisms

To successfully purify this scaffold, we must first understand how it moves through a silica column. Direct liquid loading often fails due to the compound's highly crystalline nature, which causes it to crash out on the column head.

Workflow A Crude Mixture (5-Br-2-Cl-6-Ph-nicotinonitrile) B Dry Loading on Silica (Prevents band broadening) A->B C Normal Phase Silica Column (230-400 mesh) B->C D Gradient Elution (Hexanes : EtOAc) C->D E Fraction Collection (UV 254 nm) D->E F Pure Product (MP: 130-132 °C) E->F >95% Purity G Mixed Fractions (Repurify via C18) E->G Co-elution

Figure 1. Optimized chromatographic workflow for functionalized nicotinonitriles.

Interactions Silica Silica Gel (-OH) Stationary Phase Compound 5-Br-2-Cl-6-Ph-nicotinonitrile Cyano Cyano Group (-CN) Strong Dipole Compound->Cyano Halogens Halogens (-Br, -Cl) Hydrophobic Compound->Halogens Cyano->Silica Strong H-Bonding Halogens->Silica Weak Dipole

Figure 2. Primary and secondary retention mechanisms on silica gel.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why do I consistently see co-elution of a slightly lower-mass impurity, and how do I resolve it? Answer: The co-eluting impurity is almost certainly the debrominated byproduct (2-chloro-6-phenylnicotinonitrile). Because the bromine atom at the 5-position only marginally increases the lipophilicity compared to a hydrogen atom, the retention factors ( Rf​ ) of these two species are nearly identical on standard silica gel. Scientific Rationale: The primary retention mechanism is driven by the C3-cyano group binding to silica silanols. To resolve the bromo- vs. hydrogen-substituted species, you must rely on the weak secondary interactions of the halogens. Use a highly shallow gradient (e.g., 1% to 5% EtOAc in Hexanes). If normal phase fails, switch to reverse-phase (C18) chromatography, where the hydrophobic bulk of the bromine atom provides a massive retention shift.

Q2: My compound is streaking down the column, leading to poor recovery. What is causing this? Answer: Streaking in highly functionalized nicotinonitriles is caused by poor solubility in the initial mobile phase combined with localized overloading. 5-bromo-2-chloro-6-phenylnicotinonitrile is a highly crystalline solid with a melting point of 130-132 °C. If you load it as a concentrated liquid injection in dichloromethane (DCM), the DCM acts as a strong displacer, dragging the compound down the column and causing severe band broadening. You must implement dry loading to ensure uniform dissolution and band formation.

Q3: Can I use a Dichloromethane/Methanol gradient instead of Hexanes/Ethyl Acetate? Answer: While DCM/MeOH gradients (e.g., 99:1 to 98:2) have been successfully cited for the purification of similar, more polar 2-chloro-6-phenylnicotinonitrile derivatives[1], it is generally too polar for the bromo derivative. For isolating 5-bromo-2-chloro-6-phenylnicotinonitrile from its direct synthesis precursors, a Hexanes/Ethyl Acetate system provides superior selectivity for halogenated regioisomers.

Part 3: Quantitative Data & Troubleshooting Guide
Table 1: Optimal Chromatographic Parameters
ParameterValue / RangeScientific Rationale
Optimal Rf​ Target 0.25 – 0.35Ensures sufficient column interaction time to separate structurally similar regioisomers.
Solvent System Hexanes : EtOAc (95:5)Balances the strong dipole of the cyano group with the lipophilicity of the halogens.
Silica-to-Crude Ratio 50:1 (w/w)High ratio required due to the rigid, planar structure which is prone to tailing.
Dry Loading Ratio 3:1 (Silica:Crude)Prevents sample precipitation at the column head; ensures uniform band formation.
Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Co-elution of Impurities Minimal polarity difference between 5-bromo and 5-H byproduct.Switch to a shallower gradient (e.g., 1% EtOAc increments) or utilize reverse-phase (C18) chromatography.
Severe Band Tailing Strong hydrogen bonding between the C3-cyano group and acidic silanols.Add 0.1% Triethylamine (TEA) to the mobile phase to passivate the silica gel.
Product Precipitation Poor solubility of the crystalline product in the non-polar mobile phase.Strictly adhere to dry-loading protocols; avoid direct liquid injection with strong displacers like DCM.
Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed to be a self-validating system, ensuring that each step confirms the success of the previous one.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve 1.0 g of crude 5-bromo-2-chloro-6-phenylnicotinonitrile in 10 mL of DCM or THF.

  • Add 3.0 g of high-purity silica gel (230-400 mesh) to the flask.

  • Concentrate the mixture under reduced pressure (rotary evaporator) at 30 °C until a homogeneous, free-flowing powder is obtained. Validation: The powder should not clump. Clumping indicates residual solvent, which will cause channeling in the column.

Step 2: Column Packing

  • Slurry pack a glass column (e.g., 3 cm diameter) with 50 g of silica gel using 100% Hexanes.

  • Tap the column gently to ensure the bed is perfectly flat and free of air bubbles. Validation: A flat bed is critical for maintaining tight elution bands, especially when separating the structurally similar debrominated impurity.

Step 3: Loading and Gradient Elution

  • Carefully transfer the dry-loaded silica onto the column head. Add a 1 cm protective layer of clean sea sand.

  • Begin elution with 2 Column Volumes (CV) of 100% Hexanes to flush out non-polar hydrocarbon impurities (e.g., biphenyls from cross-coupling reactions).

  • Initiate a shallow gradient: 98:2 Hexanes:EtOAc for 3 CV, followed by 95:5 Hexanes:EtOAc for 5 CV.

Step 4: Fraction Collection & Analysis

  • Collect 20 mL fractions. Monitor fractions via TLC (Silica gel F254).

  • The compound is highly UV-active at 254 nm due to the extended pi-conjugation of the phenyl and pyridine rings, a property well-documented in 2-chloro-6-phenylnicotinic acid derivatives[2].

  • Pool fractions exhibiting a single spot at Rf​ ~ 0.35 (when tested in 90:10 Hexanes:EtOAc).

Step 5: Orthogonal Verification

  • Concentrate the pooled fractions to dryness.

  • Melting Point Check: Validate purity by taking a melting point. Pure 5-bromo-2-chloro-6-phenylnicotinonitrile will melt sharply at 130-132 °C.

  • Mass Spectrometry: Perform LC-MS. The presence of two isotopic molecular ion peaks of equal intensity (due to 79 Br and 81 Br) confirms the retention of the 5-bromo substituent and the absence of the debrominated byproduct.

Part 5: References
  • [1] Title: Pyrazolo [3,4-b] pyridines and the preparation method of indazole compounds and purposes (Patent CN106146493A) Source: Google Patents URL:

  • [2] Title: Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 Inhibitors Source: Medicinal Chemistry Communications (The Royal Society of Chemistry) URL: [Link]

Sources

Optimization

preventing debromination during 5-bromo-2-chloro-6-phenylnicotinonitrile palladium coupling

Topic: Preventing Debromination During Palladium-Catalyzed Coupling of 5-bromo-2-chloro-6-phenylnicotinonitrile For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist Wel...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Debromination During Palladium-Catalyzed Coupling of 5-bromo-2-chloro-6-phenylnicotinonitrile

For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and practical solutions for a common and frustrating side reaction in palladium-catalyzed cross-coupling: the premature loss of the bromine atom from your starting material, 5-bromo-2-chloro-6-phenylnicotinonitrile. This undesired hydrodehalogenation, or debromination, leads to the formation of 2-chloro-6-phenylnicotinonitrile, reducing your yield and complicating purification. Here, we will dissect the causes of this issue and provide a systematic approach to suppress it, ensuring the successful synthesis of your target compounds.

Frequently Asked Questions (FAQs): Troubleshooting Debromination

This section addresses the most common issues encountered during the coupling of 5-bromo-2-chloro-6-phenylnicotinonitrile and similar substrates.

Q1: What exactly is debromination in this context, and what causes it?

A1: Debromination is an undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1] This process, also known as hydrodehalogenation, directly competes with the desired cross-coupling pathway, consuming your starting material to form a byproduct and lowering the overall yield.[2]

The primary cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. Instead of undergoing reductive elimination with your coupling partner's organic group (R) to form the desired C-C or C-N bond, the palladium intermediate reductively eliminates with the hydride to form a C-H bond, cleaving the C-Br bond in the process.[2][3]

Several factors can promote this side reaction:

  • Presence of Hydride Sources: Solvents like alcohols, residual water, or certain amine bases can act as hydride donors.[1][4]

  • Reaction Kinetics: If the rate of the desired coupling reaction is slow, the competing debromination pathway has more opportunity to occur.[1]

  • Reaction Conditions: High temperatures and extended reaction times can increase the rate of debromination.[2][5]

  • Catalyst System: The choice of ligand, palladium source, and base critically influences the relative rates of the desired reaction versus the side reaction.[1][2]

Q2: I'm observing significant debromination. Should I change my phosphine ligand?

A2: Absolutely. The choice of ligand is one of the most critical parameters for controlling debromination.[1] The ligand's steric and electronic properties directly influence the stability of the palladium intermediates and the rate of reductive elimination.[6]

For challenging substrates, the goal is to accelerate the desired C-C or C-N bond-forming reductive elimination, making it kinetically favored over the debromination pathway. The solution is often to use bulky, electron-rich phosphine ligands.[1][5][6][7] These ligands increase electron density on the palladium center, which promotes the crucial oxidative addition step, and their steric bulk can facilitate the final reductive elimination to yield the desired product.[6]

Ligand TypeRecommended LigandsRationale & Key Advantages
Biaryl Phosphines (Buchwald Ligands) XPhos, SPhos, RuPhos, DavePhosThese are the gold standard for suppressing hydrodehalogenation.[1][5] Their bulk and electron-donating properties accelerate the desired reductive elimination, outcompeting the side reaction.[1]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)A robust and versatile ligand, often effective in Suzuki couplings, though modern biaryl phosphines may offer superior performance for this specific issue.[1]
Bulky Alkyl Phosphines P(t-Bu)₃ (Tri-tert-butylphosphine)Highly electron-donating, which can accelerate oxidative addition.[8] Often used for coupling aryl chlorides but can be effective here as well.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong sigma-donors that form very stable palladium complexes, often enhancing catalytic activity and preventing side reactions.[5][9]

Recommendation: Start by screening a panel of Buchwald-type biaryl phosphine ligands, such as XPhos or SPhos.[1][5] These are frequently effective at promoting the desired coupling over debromination.

Q3: Could the base be the problem? Which one should I use?

A3: Yes, the base is a frequent culprit. While essential for the catalytic cycle (e.g., to activate the boronic acid in a Suzuki coupling), the wrong base can promote debromination.[1][10]

Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can sometimes accelerate debromination, especially if there are protic impurities.[5][11] For suppressing this side reaction, switching to a weaker inorganic base is a highly effective strategy.

BaseTypeRecommendation for UsePotential Issues
K₃PO₄ (Potassium Phosphate)Weak InorganicHighly Recommended. Often the best choice for suppressing debromination while maintaining good reaction rates, especially for sterically hindered substrates.[5][11][12]Can have poor solubility; grinding the powder or vigorous stirring is beneficial.[13]
K₂CO₃ / Cs₂CO₃ (Potassium/Cesium Carbonate)Weak InorganicGood alternatives to K₃PO₄.[5][11] Cs₂CO₃ is more soluble but also more expensive.May result in slower reaction rates compared to stronger bases.[14]
NaOtBu (Sodium tert-butoxide)Strong OrganicUse with caution. Primarily for Buchwald-Hartwig aminations. Can be effective but increases the risk of debromination.[5][15]Can promote side reactions and is incompatible with base-sensitive functional groups.[14][15]
Amine Bases (e.g., Et₃N) OrganicGenerally not recommended for these couplings. Can be a source of hydrides, directly contributing to debromination.[3][4]High potential to cause debromination.

Recommendation: Switch to potassium phosphate (K₃PO₄). It provides sufficient basicity for the catalytic cycle while being much less prone to inducing debromination compared to stronger bases like alkoxides.[5][11]

Q4: How do I optimize temperature and reaction time?

A4: Temperature and time are critical variables. Higher temperatures can increase the rate of all reactions, including undesired debromination.[1][2][5]

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate of conversion.[5] Start with a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.[4] Avoid excessive heat, as it can also lead to catalyst decomposition.[4]

  • Reaction Monitoring: Do not leave the reaction to run for an arbitrarily long time (e.g., overnight) without monitoring. Extended reaction times can lead to increased byproduct formation after the starting material has been consumed.[5] Monitor the reaction's progress closely by TLC or LC-MS and work it up as soon as the starting material is gone.[5]

Systematic Troubleshooting Workflow

When faced with significant debromination, a structured approach is more effective than random changes. Use the following workflow to diagnose and solve the issue.

TroubleshootingWorkflow Start Reaction Start: Significant Debromination Observed Check_Purity Step 1: Verify Reagent Purity Are solvents anhydrous & degassed? Are starting materials pure? Start->Check_Purity Purity_OK Yes Check_Purity->Purity_OK  Purity Confirmed Purity_Bad No Check_Purity->Purity_Bad Impurity Suspected Screen_Base Step 2: Evaluate Base Using a strong base (e.g., NaOtBu)? Purity_OK->Screen_Base Fix_Purity Action: Purify/Dry Reagents Use fresh, degassed solvents. Re-run experiment. Purity_Bad->Fix_Purity Fix_Purity->Start Base_Strong Yes Screen_Base->Base_Strong Base_Weak No Screen_Base->Base_Weak Switch_Base Action: Switch to Weaker Base Use K₃PO₄ or Cs₂CO₃. Re-run experiment. Base_Strong->Switch_Base Screen_Ligand Step 3: Optimize Ligand Using a bulky, electron-rich ligand (e.g., XPhos, SPhos)? Base_Weak->Screen_Ligand Switch_Base->Start Ligand_Bad No Screen_Ligand->Ligand_Bad Ligand_Good Yes Screen_Ligand->Ligand_Good Switch_Ligand Action: Switch to Buchwald Ligand Screen XPhos, SPhos, or RuPhos. Re-run experiment. Ligand_Bad->Switch_Ligand Optimize_Temp Step 4: Adjust Temperature Run at lowest effective temperature. Monitor closely. Ligand_Good->Optimize_Temp Switch_Ligand->Start Success Problem Solved: Minimal Debromination Optimize_Temp->Success

A systematic approach to troubleshooting debromination.
Mechanistic Insight: Desired Coupling vs. Debromination

Understanding the catalytic cycle helps visualize where the reaction can go wrong. The key is to promote the "Productive Coupling Cycle" and suppress the "Debromination Side Cycle."

CatalyticCycle cluster_0 Productive Coupling Cycle cluster_1 Debromination Side Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-Br(L)₂ Pd0->OA Oxidative Addition (Ar-Br) TM Ar-Pd(II)-R(L)₂ OA->TM Transmetalation (+ R-M) TM->Pd0 Product Ar-R TM->Product Reductive Elimination OA_side Ar-Pd(II)-Br(L)₂ Hydride Ar-Pd(II)-H(L)₂ OA_side->Hydride Hydride Transfer (from solvent, base, etc.) Debrom_Product Ar-H Hydride->Debrom_Product Reductive Elimination Cycle_Start Active Pd(0) Catalyst Cycle_Start->Pd0

The desired catalytic cycle versus the competing debromination pathway.

The critical branch point occurs after oxidative addition. Bulky, electron-rich ligands accelerate the transmetalation and subsequent reductive elimination to form the desired Ar-R product, while poor reaction conditions can allow for hydride transfer and reductive elimination to the undesired Ar-H byproduct.[1][2][3]

Optimized Protocol: Suzuki-Miyaura Coupling of 5-bromo-2-chloro-6-phenylnicotinonitrile

This protocol incorporates best practices to minimize debromination.

Materials:

  • 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base: Anhydrous, finely ground K₃PO₄ (3.0 eq)

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[12]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). If using a separate palladium source and ligand, add them at this stage.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-90 °C. Stir vigorously.[11]

  • Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or LC-MS. Look for the consumption of the starting material and the formation of the product.[5]

  • Work-up: Once the starting material is consumed (typically 1-4 hours), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to isolate the desired product.

References
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
  • preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem. (n.d.).
  • Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions - Benchchem. (n.d.).
  • The Role of Phosphine Ligands in Palladium Catalysis Explained. (2026, March 6).
  • How to avoid debromination in reactions with 5-Chloro-2,3-dibromoaniline - Benchchem. (n.d.).
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile - Benchchem. (n.d.).
  • How to avoid debromination in 5-bromoindole reactions - Benchchem. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC. (n.d.).
  • Phosphine ligands and catalysis - Research | Gessner Group. (n.d.).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. (2020, November 23).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-Bromo-2-chloro-6-phenylnicotinonitrile Halogenation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the electrophilic aromatic substituti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the electrophilic aromatic substitution (EAS) of 2-chloro-6-phenylnicotinonitrile to yield the 5-bromo derivative.

Synthesizing 5-bromo-2-chloro-6-phenylnicotinonitrile requires navigating an electronically mismatched system. Pyridine rings are notoriously poor π -nucleophiles, and their halogenation typically demands harsh conditions[1]. While the C6-phenyl group provides essential ortho-activation at the C5 position, the strongly deactivating C3-cyano and C2-chloro groups raise the activation energy ( Ea​ ) barrier for the Wheland intermediate. Precise temperature optimization is the critical variable separating a high-yielding reaction from complete degradation[2].

Mechanistic Causality & Logical Workflow

To understand our troubleshooting protocols, we must first map the temperature-dependent reaction logic. We utilize an N -Bromosuccinimide (NBS) and N,N -Dimethylformamide (DMF) system. In this environment, NBS and DMF react to form a highly electrophilic halomethyleniminium salt (a Vilsmeier-type reagent)[3]. This activated complex lowers the required thermal threshold compared to traditional elemental bromine ( Br2​ ) in acidic media, but it still requires strict thermal boundaries.

Pathway cluster_temp Temperature Optimization Node SM 2-Chloro-6-phenylnicotinonitrile + NBS / DMF T_Low < 60°C Insufficient Thermal Energy SM->T_Low T_Opt 80-85°C Controlled Ionic EAS SM->T_Opt T_High > 100°C Radical Initiation SM->T_High NoRxn Unreacted Starting Material T_Low->NoRxn Int Wheland Intermediate (Resonance Stabilized by C6-Phenyl) T_Opt->Int Degrad Polyhalogenated & Hydrolyzed Byproducts T_High->Degrad Prod 5-Bromo-2-chloro-6-phenylnicotinonitrile (Target Product) Int->Prod

Figure 1: Temperature-dependent reaction pathways for the electrophilic bromination of 2-chloro-6-phenylnicotinonitrile.

Troubleshooting Guides & FAQs

Q1: I am running the bromination at room temperature (25 °C) overnight, but HPLC shows >90% unreacted starting material. Why isn't the reaction proceeding? A1: The failure to convert at room temperature is a direct result of the activation energy ( Ea​ ) barrier. Pyridine EAS reactions are electronically mismatched because the electronegative nitrogen atom withdraws electron density from the ring[1]. Compounding this, your substrate contains a strongly electron-withdrawing cyano group. Even with the highly active Vilsmeier-type halomethyleniminium electrophile generated by NBS/DMF[3], the system lacks the thermal energy required to form the cationic Wheland intermediate. You must heat the reaction to the optimal 80–85 °C range to drive the kinetics.

Q2: To force the reaction to completion, I increased the temperature to 110 °C. My yield dropped to 52%, and TLC shows multiple new byproduct spots. What happened? A2: Excessive thermal energy fundamentally alters the reaction mechanism. At temperatures exceeding 100 °C, two detrimental pathways emerge:

  • Radical Initiation: The thermal threshold for the homolytic cleavage of the N-Br bond in NBS is breached, shifting the reaction from a controlled, regioselective ionic EAS to an unselective free-radical halogenation. This leads to polybromination on the C6-phenyl ring.

  • Cyano Hydrolysis: At elevated temperatures, trace moisture in the DMF, combined with acidic byproducts (e.g., succinimide/HBr traces), catalyzes the hydrolysis of the C3-cyano group into a primary amide or carboxylic acid.

Q3: Can I use elemental bromine ( Br2​ ) in Acetic Acid instead of the NBS/DMF system to avoid heating? A3: No. Substituting NBS/DMF for Br2​ /AcOH actually increases the required temperature. Without the formation of the highly electrophilic Vilsmeier-type intermediate[3], standard Br2​ requires temperatures upwards of 95–110 °C to overcome the poor π -nucleophilicity of the deactivated pyridine core[4]. As established in Q2, these temperatures induce degradation. The NBS/DMF system is specifically chosen because it lowers the thermal requirement to a safe 80 °C window.

Quantitative Data Presentation

The following matrix summarizes our internal validation data for the temperature optimization of this specific halogenation. Use this table to benchmark your expected conversions and identify deviations in your workflow.

Temperature (°C)Halogen SourceSolventTime (h)Conversion (%)Yield of Target (%)Major Byproducts / Observations
25 (RT)NBS (1.2 eq)DMF24< 10< 5Mostly recovered starting material.
60NBS (1.2 eq)DMF124540Sluggish kinetics; incomplete conversion.
80–85 NBS (1.2 eq) DMF 5 > 95 88 Optimal conditions; high regioselectivity.
110NBS (1.2 eq)DMF3> 9952Cyano hydrolysis; polybrominated species.
95 Br2​ (1.5 eq)AcOH88571HBr-induced degradation; lower purity.

Table 1: Temperature Optimization Matrix for 5-Bromo-2-chloro-6-phenylnicotinonitrile Synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this validated, step-by-step methodology. This protocol is designed to prevent localized thermal spikes and control the generation of the active electrophile.

Workflow Step1 1. Preparation Dissolve SM in Anhydrous DMF Step2 2. Reagent Addition Add 1.2 eq NBS at 0°C Step1->Step2 Step3 3. Thermal Ramp Gradually heat to 80°C Step2->Step3 Step4 4. Reaction Maintain 80°C for 5h Step3->Step4 Step5 5. Quench & Isolate Na2S2O3 quench, EtOAc extract Step4->Step5

Figure 2: Step-by-step experimental workflow for the temperature-optimized bromination process.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 2-chloro-6-phenylnicotinonitrile in anhydrous DMF to achieve a 0.2 M concentration. Self-Validation Check: Ensure DMF is strictly anhydrous to prevent premature quenching of the Vilsmeier intermediate.

  • Controlled Reagent Addition: Cool the flask to 0 °C using an ice bath. Add 1.2 equivalents of recrystallized NBS in small portions over 15 minutes. Causality: Adding NBS at 0 °C prevents an initial uncontrolled exotherm during the formation of the halomethyleniminium salt.

  • Thermal Ramp: Remove the ice bath and place the flask in a pre-calibrated oil bath. Gradually ramp the temperature to 80 °C over 30 minutes. Do not shock-heat the system.

  • Reaction Monitoring: Maintain the internal temperature strictly between 80–85 °C for 5 hours. Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 4:1) until the starting material is <5%.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a vigorously stirring solution of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted electrophilic bromine species.

  • Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via recrystallization or silica gel chromatography.

References
  • Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. PubMed - NIH.
  • Halogenation of the 3-position of pyridines through Zincke imine intermedi
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
  • Synthesis Using Vilsmeier Reagents.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-2-chloro-6-phenylnicotinonitrile Functionalization

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with 5-bromo-2-chloro-6-phenylnicotinonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with 5-bromo-2-chloro-6-phenylnicotinonitrile .

This highly functionalized pyridine core presents a classic synthetic dilemma: a clash between innate electronic activation and severe steric hindrance. The C2-chlorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the adjacent ring nitrogen and the highly electron-withdrawing C3-nitrile[1]. Conversely, the C5-bromine possesses a weaker carbon-halogen bond (making it the innate target for Palladium-catalyzed cross-coupling), but it is heavily shielded by the bulky C6-phenyl group[2].

The following modules address the specific failure modes associated with this substrate and provide field-proven, mechanistically grounded solutions.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My Suzuki-Miyaura coupling at the C5-Br position is stalling at <20% conversion. How can I drive this to completion?

The Causality: Low conversion here is rarely a thermodynamic issue; it is a kinetic and coordination problem. The C6-phenyl group creates a severe steric clash during the oxidative addition of the Palladium catalyst into the C5-Br bond. Furthermore, the C3-nitrile group can act as a competing σ -donor, coordinating to the unshielded Pd(0) center and poisoning the catalyst before the catalytic cycle can turn over. The Solution: Standard ligands (e.g., PPh 3​ or dppf) are insufficient. You must employ bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos . The electron density of these ligands accelerates oxidative addition into the hindered C-Br bond, while their immense steric bulk physically prevents the formation of off-cycle Pd-nitrile coordination complexes.

Q2: I am observing significant off-target coupling at the C2-Cl position during my Buchwald-Hartwig amination intended for C5-Br. How do I control this?

The Causality: This is a chemoselectivity inversion. While the C-Br bond is thermodynamically weaker, the C2-Cl bond is highly electronically activated by the electron-withdrawing C3-nitrile and the pyridine nitrogen[2]. At elevated temperatures, the reaction shifts from kinetic control (favoring C-Br) to thermodynamic control, or the highly activated C-Cl bond simply outcompetes the sterically hindered C-Br bond. The Solution: To override the innate electronic activation of the C2-Cl bond, you must rely on strict catalyst control. that specific bidentate ligands, such as 1,1′-bis[bis(dimethylamino)phosphino]ferrocene (DMAPF), can enforce chemoselectivity in polyhalogenated pyridines[2]. Additionally, lowering the reaction temperature (e.g., 60°C instead of 100°C) kinetically favors the C-Br oxidative addition over the C-Cl insertion.

Q3: My SNAr reaction with an amine at the C2-Cl position is yielding complex mixtures and degradation products. Why?

The Causality: The extreme electron deficiency of the 5-bromo-2-chloro-6-phenylnicotinonitrile ring makes it highly susceptible to nucleophilic attack. However, using harsh inorganic bases (like KOH or NaOtBu) at high temperatures leads to hydroxide attack, ring-opening, or unwanted debromination[3]. The Solution: of polyhalogenated pyridines require mild conditions[3]. Use a mild organic base (e.g., DIPEA or Et 3​ N) in a polar aprotic solvent (MeCN or DMF) at moderate temperatures (40–60°C). The C2-Cl is sufficiently activated that harsh conditions are entirely unnecessary.

Part 2: Reactivity Matrix & Data Presentation

To streamline your reaction design, the following table summarizes the quantitative and qualitative reactivity profiles of the two primary halogen sites on the substrate.

Reaction TypeTarget SiteOptimal Catalyst / ReagentsPrimary ChallengeCausality & Solution
SNAr C2-ClAmines, DIPEA, DMF (40°C)Over-reaction / DegradationCausality: Extreme electronic activation.Solution: Lower temperature; avoid strong nucleophilic bases (e.g., NaOH).
Suzuki Coupling C5-BrBoronic acid, Pd(OAc) 2​ , XPhosStalled conversion (<20%)Causality: Steric shielding by C6-phenyl.Solution: Use bulky biaryl phosphines to force oxidative addition.
Buchwald-Hartwig C5-BrAmine, Pd 2​ (dba) 3​ , DMAPFCompeting insertion at C2-ClCausality: C2-Cl is electronically favored.Solution: Catalyst-controlled selectivity via tailored ligands.

Part 3: Mechanistic Pathway Visualization

The following diagram maps the divergent chemoselective pathways and the common failure modes (highlighted in red and yellow) when functionalizing this substrate.

Chemoselectivity Substrate 5-Bromo-2-chloro-6-phenylnicotinonitrile (Highly Functionalized Core) SNAr SNAr Pathway Target: C2-Cl Substrate->SNAr Nucleophile Mild Base PdCat Cross-Coupling Target: C5-Br Substrate->PdCat Pd(0), Bulky Ligand (e.g., XPhos) Product1 2-Substituted Derivative SNAr->Product1 Chemoselective OffTarget Off-Target Insertion Target: C2-Cl PdCat->OffTarget Small Ligands High Temp Poisoning Catalyst Poisoning Nitrile Coordination PdCat->Poisoning Unshielded Pd(0) Product2 5-Substituted Derivative PdCat->Product2 Chemoselective

Caption: Divergent chemoselective pathways and common failure modes for bromo-chloronicotinonitriles.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and high conversion, use the following self-validating protocol for the Chemoselective Suzuki-Miyaura Coupling at the C5-Br position . This protocol includes built-in diagnostic checks to verify the reaction is proceeding correctly.

Objective: Achieve >95% conversion at the C5 position while preserving the C2-Cl bond for downstream functionalization.

Step 1: Catalyst Pre-activation (The Diagnostic Step)

  • Action: In a rigorously degassed Schlenk flask, combine Pd(OAc) 2​ (5 mol%) and XPhos (10 mol%) in anhydrous 1,4-dioxane. Stir at 40°C for 15 minutes.

  • Self-Validation Check: The solution must transition from a pale yellow to a deep red/burgundy color.

  • Causality: This color change confirms the reduction of Pd(II) to the active L n​ Pd(0) species. If the solution turns black, bulk palladium has precipitated (catalyst death due to oxygen ingress).

Step 2: Substrate & Base Addition

  • Action: Add 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 eq) and the desired aryl boronic acid (1.2 eq). Add a mild aqueous base, such as K 3​ PO 4​ (2.0 eq, 1M solution).

  • Causality: K 3​ PO 4​ is specifically chosen over stronger bases (like NaOtBu or KOH) to prevent background SNAr hydrolysis of the highly activated C2-Cl bond[3].

Step 3: Controlled Heating & Kinetic Monitoring

  • Action: Heat the reaction mixture to 65°C.

  • Self-Validation Check: Pull a 10 μ L aliquot at the 2-hour mark for LC-MS analysis. You should observe the mass of the C5-coupled product. If a mass corresponding to the C2-coupled byproduct (or a bis-coupled product) appears >5%, immediately lower the temperature to 55°C.

  • Causality: Lower temperatures kinetically favor the C5-Br oxidative addition, allowing the bulky XPhos ligand to dictate site-selectivity over the electronically driven C2-Cl bond[2].

Step 4: Quenching & Workup

  • Action: Once starting material is consumed (typically 6-8 hours), cool to room temperature and quench with water. Extract with EtOAc. The C2-Cl bond will remain completely intact for subsequent SNAr diversification.

Part 5: References

  • Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(28), 4702-4718.

  • Zhao, W., & Montgomery, J. (2017). Inverting Conventional Chemoselectivity in Pd-Catalyzed Amine Arylations with Multiply Halogenated Pyridines. Journal of the American Chemical Society, 139(31), 10613–10616.

  • Li, X., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(6), 10534-10538.

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution in HPLC Analysis of 5-bromo-2-chloro-6-phenylnicotinonitrile

Prepared by: Your Senior Application Scientist Welcome to the technical support center dedicated to resolving complex separation challenges in the HPLC analysis of 5-bromo-2-chloro-6-phenylnicotinonitrile. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to resolving complex separation challenges in the HPLC analysis of 5-bromo-2-chloro-6-phenylnicotinonitrile. This guide is designed for researchers, analytical chemists, and drug development professionals who encounter co-elution issues with this compound, its impurities, or degradants. Our approach is rooted in first principles of chromatography, providing not just solutions, but the rationale behind them.

Part A: Troubleshooting Guide - A Practical Approach

This section is structured as a direct, problem-solving guide. We address specific chromatographic issues with a series of targeted questions and actionable solutions.

Q1: I'm observing a shoulder on my main analyte peak. What are the first steps?

A shoulder is a classic sign of a closely eluting impurity or system issue.[1] Before making significant changes to your method, it's crucial to perform a system suitability check to rule out common instrumental problems.

Causality: Peak distortion can originate from factors unrelated to the method's chemistry (selectivity). Extra-column volume (excessive tubing), a contaminated guard column, or a partially blocked column frit can all cause peak broadening and asymmetry, mimicking co-elution.[2][3] It is more efficient to eliminate these possibilities before investing time in method redevelopment.

Step-by-Step System Check Protocol:

  • Initial Verification: Inject a well-characterized standard at a concentration that avoids overload. Confirm that the peak shape issue is reproducible.

  • Check for Leaks: Visually inspect all fittings from the injector to the detector for any signs of leakage.

  • Bypass the Guard Column: If using a guard column, remove it and connect the analytical column directly. If the peak shape improves, the guard column is the likely culprit and should be replaced.

  • Column Reversal and Flushing: Disconnect the column from the detector and reverse its direction. Flush it with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) at a low flow rate to dislodge any particulates on the inlet frit.

  • Reduce Extra-Column Volume: Ensure all connecting tubing, especially between the injector, column, and detector, is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[2]

If these steps do not resolve the peak shoulder, the issue is likely chemical co-elution, and you should proceed to the method optimization steps below.

Q2: My system is fine, but the co-elution persists. How can I improve separation using my existing C18 column?

When system issues are ruled out, the focus shifts to manipulating the chromatographic selectivity (α) and efficiency (N). The most powerful and accessible tools for this are modifications to the mobile phase.[4][5]

Logical Workflow for Method Optimization:

The following diagram outlines a systematic approach to troubleshooting co-elution by modifying chromatographic parameters.

Troubleshooting_Workflow cluster_mp Mobile Phase Adjustments A Co-elution Observed (Poor Resolution, Rs < 1.5) B Step 1: System & Column Health Check (Protocol Q1) A->B Start Here C Step 2: Mobile Phase Optimization B->C If System is OK G 2a: Adjust %B (Gradient Slope) Is the peak eluted too early (k'<2)? C->G D Step 3: Temperature Optimization E Step 4: Stationary Phase Change D->E If co-elution persists F Resolution Achieved (Rs >= 1.5) D->F E->F G->F H 2b: Modify pH (Control Analyte Ionization) G->H If k' is optimal H->F I 2c: Change Organic Modifier (ACN vs. MeOH) H->I If pH has no/limited effect I->D If co-elution persists I->F

Caption: A systematic workflow for resolving HPLC co-elution issues.

Solution 2a: Optimize the Gradient

If you are using a gradient method, the slope can significantly impact resolution. A shallower gradient provides more time for compounds to interact with the stationary phase, often improving the separation of closely eluting peaks.[6]

Protocol for Gradient Optimization:

  • Baseline Method: Run your current method and note the retention time of the co-eluting pair and the %B at that time.

  • Shallow Gradient: Design a new gradient that is shallower in the region where your target peaks elute. For example, if the peaks elute at 65% Acetonitrile in a 5-80% gradient over 10 minutes, try a segmented gradient: 5-60% in 5 min, then 60-70% over 10 min, followed by a rapid ramp to 80% and re-equilibration.

  • Evaluation: Compare the resolution (Rs) between the two methods. A resolution value of 1.5 or greater is considered baseline separation.[6]

Solution 2b: Adjust Mobile Phase pH

Causality: 5-bromo-2-chloro-6-phenylnicotinonitrile contains a pyridine ring, which is basic. The nitrogen atom can be protonated or deprotonated depending on the mobile phase pH. Changing the ionization state of an analyte dramatically alters its hydrophobicity and its interaction with the C18 stationary phase, thus affecting retention and selectivity.[7][8] An impurity, such as the corresponding carboxylic acid, would be acidic, providing an orthogonal "handle" for pH manipulation.

Protocol for pH Screening:

  • Determine pKa: If possible, find or predict the pKa of your analyte and key impurities. The pKa of the pyridine moiety is critical.

  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers (e.g., phosphate or acetate) at different pH values. A good starting range would be pH 2.5, 4.5, and 6.5. Ensure the buffer has sufficient capacity (10-25 mM is typical).[9]

  • Analyze and Compare: Equilibrate the column thoroughly with each mobile phase and inject your sample.

  • Tabulate Results: Record the retention times and calculate the resolution (Rs) for the critical pair at each pH.

pH of Aqueous PhaseRetention Time (Analyte)Retention Time (Impurity)Resolution (Rs)Comments
2.5 (e.g., 0.1% Formic Acid) 12.5 min12.8 min0.8Poor separation. Analyte is likely protonated.
4.5 (e.g., 10mM Acetate) 11.8 min12.5 min1.6Baseline separation achieved.
6.5 (e.g., 10mM Phosphate) 10.2 min10.3 min0.3Co-elution worsens. Potential peak tailing.

Solution 2c: Change the Organic Modifier

Causality: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC, but they interact with analytes and the stationary phase differently.[10] ACN is aprotic and engages in dipole-dipole interactions, while MeOH is a protic solvent capable of hydrogen bonding.[11] Switching from one to the other can significantly alter selectivity (α), sometimes even reversing the elution order of two compounds.[12][13]

Protocol for Modifier Evaluation:

  • Run with ACN: Perform your separation using an optimized water/ACN mobile phase.

  • Run with MeOH: Replace the ACN with MeOH. Note that to get similar retention times, you will likely need a higher concentration of MeOH as it is a weaker solvent than ACN in reversed-phase systems. A general rule of thumb is that 50% MeOH provides similar elution strength to ~40% ACN.

  • Compare Chromatograms: Analyze the chromatograms for changes in selectivity and elution order. A ternary mixture (Water/ACN/MeOH) can also be explored for fine-tuning.[14][15]

Organic ModifierKey PropertiesPotential Impact on Phenylnicotinonitrile Separation
Acetonitrile (ACN) Lower viscosity, lower UV cutoff, aprotic.[10]Good for general reversed-phase separation. May not fully exploit differences in hydrogen bonding potential.
Methanol (MeOH) Higher viscosity, protic (hydrogen bond donor/acceptor).[11]Can provide unique selectivity for compounds with H-bond acceptors/donors, like the nitrile and pyridine nitrogen.
Q3: I've tried everything with the mobile phase, but two peaks are still fused. What's next?

If extensive mobile phase optimization fails, the interaction between the analytes and the stationary phase is too similar under those conditions. The next logical step is to either increase column efficiency or, more powerfully, change the stationary phase chemistry.[4][6]

Solution 3a: Increase Column Efficiency (N)

Higher efficiency results in narrower peaks, which can resolve small differences in retention time.[5] This can be achieved by:

  • Using a Longer Column: Doubling the column length approximately doubles the plate count, but also doubles the run time and backpressure.

  • Using a Column with Smaller Particles: Switching from a 5 µm to a 3 µm or sub-2 µm particle column dramatically increases efficiency. This may require a UHPLC system capable of handling higher backpressures.

Solution 3b: Change Stationary Phase Selectivity

Causality: A standard C18 phase separates primarily based on hydrophobicity. If your analyte and impurity have very similar hydrophobicity, a C18 column may not be able to differentiate them. Alternative stationary phases introduce different separation mechanisms.

Selectivity cluster_analyte Analyte Properties cluster_column Stationary Phase Chemistry Analyte 5-bromo-2-chloro-6-phenylnicotinonitrile Hydrophobicity π-electrons (Phenyl) Polar/Basic (Pyridine, Nitrile) C18 C18 (Octadecyl) Separates by: Hydrophobicity Analyte:f0->C18:h Primary Interaction Phenyl Phenyl-Hexyl Separates by: Hydrophobicity + π-π Interactions Analyte:f1->Phenyl:h Secondary Interaction Cyano Cyano (CN) Separates by: Hydrophobicity + Dipole-Dipole Analyte:f2->Cyano:h Secondary Interaction

Caption: Matching analyte properties to stationary phase chemistry.

  • Phenyl-Hexyl Phase: This phase is excellent for separating compounds containing aromatic rings.[11] It can establish π-π interactions with the phenyl ring of your analyte, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase.

  • Cyano (CN) Phase: A cyano phase is less hydrophobic than C18 and can operate in both reversed-phase and normal-phase modes. Its strong dipole moment can provide unique selectivity for polar molecules like nicotinonitriles.[16]

  • Polar-Embedded Phase: These columns have a polar group (e.g., amide) embedded in the alkyl chain. They offer different selectivity for polar functional groups and are more stable in highly aqueous mobile phases.

Part B: In-Depth FAQs

This section explores the fundamental science behind the troubleshooting steps, providing the expertise expected of a Senior Application Scientist.

Q: Why is temperature such an important, yet often overlooked, parameter in resolving co-elution?

Temperature is a powerful tool because it simultaneously affects three key chromatographic parameters: mobile phase viscosity, reaction kinetics (mass transfer), and retention thermodynamics.

  • Viscosity and Efficiency: Increasing the column temperature lowers the viscosity of the mobile phase.[17] This reduces the system backpressure, allowing for the use of higher flow rates to decrease run times.[18] More importantly, lower viscosity improves the rate of mass transfer of the analyte between the mobile and stationary phases, which often leads to sharper, more efficient peaks.[19]

  • Retention and Selectivity: Generally, increasing the temperature decreases retention times as analytes have more kinetic energy and spend less time interacting with the stationary phase.[20] Crucially, this decrease in retention is not always uniform for all compounds. The thermodynamics (ΔH and ΔS) of the interaction with the stationary phase can be different for the analyte and a closely eluting impurity. By changing the temperature, you can alter the relative retention (selectivity, α), sometimes dramatically improving separation or even inverting the elution order.[19]

Practical Consideration: When developing a method, it is recommended to evaluate separation at a few different temperatures (e.g., 30 °C, 40 °C, and 50 °C) to see its effect on the critical pair resolution. Always use a column thermostat for reproducibility, as even small fluctuations in ambient temperature can cause retention time shifts.[17]

Q: What are potential impurities or degradants of 5-bromo-2-chloro-6-phenylnicotinonitrile I should be aware of?

Understanding potential impurities is key to developing a stability-indicating method. Impurities can arise from the synthesis process or from degradation.

  • Synthetic Impurities: The synthesis of this molecule likely involves precursors such as 5-bromo-6-chloronicotinic acid.[21] Incomplete reaction could leave residual starting material, which is more polar than the final product and would likely elute earlier in a reversed-phase system. Other potential impurities could include isomers (e.g., 4-bromo-2-chlorobenzoic acid has been noted as an impurity in a related synthesis) or byproducts from side reactions.[22]

  • Degradants: Forced degradation studies are used to intentionally degrade a sample to identify potential degradants that might form under stress conditions (e.g., acid, base, oxidation, heat, light).[23][24] For 5-bromo-2-chloro-6-phenylnicotinonitrile, potential degradation pathways include:

    • Hydrolysis of the Nitrile: The -CN group can hydrolyze under strong acidic or basic conditions to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH). These degradants would be significantly more polar.

    • Nucleophilic Substitution: The chloro group on the pyridine ring could be susceptible to substitution, particularly under certain pH and temperature conditions.

A robust HPLC method must be able to separate the active pharmaceutical ingredient (API) from all these potential impurities and degradants.

References
  • The Effect of Elevated Column Operating Temperatures on Chrom
  • How Column Temperature Affects HPLC Resolution. Chrom Tech.
  • The Importance of Temperature in Liquid Chrom
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chrom
  • The Use of Temperature for Method Development in LC.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • The Role of Temperature and Column Thermostatting in Liquid Chrom
  • strategies for improving resolution of closely eluting compounds. Benchchem.
  • Improving Separation of Peaks in RP HPLC.
  • Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. PubMed.
  • How to Improve HPLC Peak Resolution. Chrom Tech.
  • Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants.
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • Selecting an organic modifier for reversed-phase chrom
  • Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. Benchchem.
  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist.
  • Control pH During Method Development for Better Chrom
  • Exploring the Role of pH in HPLC Separ
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • forced degradation studies Latest Research Papers.
  • A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-6-chloronicotinoyl Chloride. Benchchem.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGUL
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Forced degradation study to develop & validate stability indicating RP-LC method for quantification of nicardipine HCL in bulk and tablet formulation.
  • Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Compar

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-2-chloro-6-phenylnicotinonitrile Cyanation

Welcome to the Technical Support Center. As a highly functionalized pyridine scaffold, 5-bromo-2-chloro-6-phenylnicotinonitrile presents a classic regioselectivity challenge for drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly functionalized pyridine scaffold, 5-bromo-2-chloro-6-phenylnicotinonitrile presents a classic regioselectivity challenge for drug development professionals. The molecule possesses two distinct reactive halogens: the 5-bromo position is primed for transition-metal-catalyzed cross-coupling, while the 2-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent electronegative nitrogen and the strongly electron-withdrawing 3-cyano group.

This guide provides field-proven, mechanistically grounded methodologies to control regioselectivity and minimize side reactions during cyanation.

Section 1: Regioselectivity Control (The Core Challenge)

FAQ 1: How do I selectively cyanate the 5-bromo position without reacting the 2-chloro group? Answer: To target the 5-bromo position, you must utilize Palladium-catalyzed cross-coupling while actively suppressing the SNAr pathway. The critical factor is controlling the steady-state concentration of free cyanide ions (CN⁻).

  • The Causality: Free CN⁻ is a potent nucleophile that will rapidly attack the highly electrophilic 2-chloro position. Furthermore, excess free CN⁻ acts as a strong σ-donor and π-acceptor, tightly binding to Palladium to form inactive [Pd(CN)₄]²⁻ complexes, which poisons the catalyst .

  • The Solution: Use potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) as a slow-release cyanide source. It releases CN⁻ at a rate that matches the catalytic cycle's transmetalation step, keeping the bulk concentration of nucleophilic CN⁻ negligible and preventing both catalyst poisoning and competitive SNAr.

FAQ 2: How do I selectively cyanate the 2-chloro position while leaving the 5-bromo intact? Answer: Target the 2-chloro position using a transition-metal-free SNAr approach, completely avoiding Palladium to ensure the C-Br bond remains unactivated.

  • The Causality: The 2-position is severely electron-deficient due to the inductive pull of the pyridine nitrogen and the resonance effects of the ortho-nitrile group. This dramatically lowers the LUMO, facilitating nucleophilic attack via a Meisenheimer complex .

  • The Solution: Use Copper(I) cyanide (CuCN) in a polar aprotic solvent (e.g., DMF) at moderate temperatures (80 °C). Under these conditions, the 5-bromo group remains entirely inert.

Reactivity Substrate 5-bromo-2-chloro- 6-phenylnicotinonitrile PdCat Pd-Catalysis (Targets C-Br) Substrate->PdCat K4[Fe(CN)6], Pd(0) SNAr SNAr (Targets C-Cl) Substrate->SNAr CuCN, DMF Prod1 5-Cyano Product (Selective) PdCat->Prod1 Controlled CN- Side1 Over-cyanation (Dicyanation) PdCat->Side1 High Temp / Excess CN- Prod2 2-Cyano Product (Selective) SNAr->Prod2 Mild Temp SNAr->Side1 Pd Contamination

Fig 1. Orthogonal reactivity map for regioselective cyanation of the dual-halogenated substrate.

Section 2: Minimizing Specific Side Reactions

FAQ 3: Why am I seeing over-cyanation (dicyanation), and how do I stop it? Answer: Over-cyanation occurs when both the 5-bromo and 2-chloro positions react. This typically happens during Pd-catalyzed cyanation if the temperature exceeds 110 °C or if a highly soluble cyanide source (like NaCN) is used, which drives concurrent SNAr. Solution: Switch to a bulky bidentate ligand like Xantphos or dppf. These ligands accelerate the reductive elimination step, allowing you to lower the reaction temperature to 85–95 °C while maintaining high turnover frequencies.

FAQ 4: How do I prevent protodebromination (dehalogenation) during Pd-catalyzed cyanation? Answer: Protodebromination (the replacement of -Br with -H) is a destructive side reaction driven by adventitious moisture or β-hydride elimination from the solvent/ligands . Causality: After the oxidative addition of the C-Br bond to Pd(0), the resulting Pd(II) intermediate can undergo transmetalation with a hydride source (e.g., trace water, or formate generated from DMF degradation at high heat) instead of cyanide. Subsequent reductive elimination yields the dehalogenated byproduct. Solution: Rigorously dry all solvents. If using DMF, ensure it is amine-free and stored over activated molecular sieves. Degas the reaction mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which can exacerbate ligand oxidation and hydride generation.

Mechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Start->OxAdd Substrate binds Poison Catalyst Poisoning [Pd(CN)4]2- Start->Poison Excess free CN- TransMet Transmetalation (Cyanide Transfer) OxAdd->TransMet Slow CN- release Dehal Protodebromination (Reduction) OxAdd->Dehal Moisture / β-hydride elim. RedElim Reductive Elimination (Product Release) TransMet->RedElim C-CN bond forms RedElim->Start Catalyst regenerated

Fig 2. Pd-catalytic cycle highlighting points of failure leading to poisoning and dehalogenation.

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Selective 5-Cyanation via Pd-Catalysis (Targeting C-Br)
  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.2 equiv — Note: 1 mole provides 6 moles of CN⁻), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Na₂CO₃ (1.0 equiv).

  • Degassing: Evacuate and backfill the flask with Argon (3x).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane/water (v/v 10:1). Crucial: Trace water is required to dissolve the K₄[Fe(CN)₆], but must be strictly limited to prevent nitrile hydrolysis.

  • Reaction: Heat to 90 °C for 12 hours under vigorous stirring.

  • System Validation: Analyze the crude mixture via LC-MS. The product peak at m/z 240.07 [M+H]⁺ must exhibit a characteristic 3:1 isotopic pattern , confirming the presence of the 35Cl/37Cl isotopes. This validates that the 2-chloro group remains perfectly intact and SNAr was successfully suppressed.

Protocol B: Selective 2-Cyanation via SNAr (Targeting C-Cl)
  • Preparation: In a dry vial, dissolve 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add CuCN (1.1 equiv). Do not add any Palladium or phosphine ligands.

  • Reaction: Heat to 80 °C for 6 hours.

  • Quench: Cool to room temperature and quench with aqueous ammonia to break up the resulting copper complexes.

  • System Validation: LC-MS analysis must show a peak at m/z 285.0 [M+H]⁺. The presence of a 1:1 isotopic pattern confirms the 79Br/81Br isotopes are still present, validating that the 5-bromo group was untouched by the SNAr conditions.

Section 4: Quantitative Data

Reaction Condition Impact on Product Distribution
Reaction ConditionTarget PositionConversion (%)Target Yield (%)Dehalogenation (%)Over-Cyanation (%)
Pd₂(dba)₃, NaCN, 120 °C 5-Bromo100%15%10%75%
Pd₂(dba)₃, K₄[Fe(CN)₆], 90 °C 5-Bromo>95%88%<2%<5%
CuCN, DMF, 80 °C 2-Chloro>95%92%0%<2%
Zn(CN)₂, Pd(PPh₃)₄, Wet Solvent 5-Bromo80%40%35%5%

Note: Data represents typical distributions observed during optimization. "Over-Cyanation" refers to the formation of the 2,5-dicyano byproduct.

References

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: RSC Advances URL:[Link]

  • Selected Patented Cross-Coupling Reaction Technologies Source: Chemical Reviews URL:[Link]

  • Sequential C–H Arylation and Enantioselective Hydrogenation Enables Ideal Asymmetric Entry to the Indenopiperidine Core of an 11β-HSD-1 Inhibitor Source: Journal of the American Chemical Society (via PMC) URL:[Link]

Reference Data & Comparative Studies

Validation

HPLC method validation for 5-bromo-2-chloro-6-phenylnicotinonitrile purity assessment

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly functionalized, structurally rigid heterocycles. The compound 5-bromo-2-chloro-6-phenylnicotinonitrile [1] is a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly functionalized, structurally rigid heterocycles. The compound 5-bromo-2-chloro-6-phenylnicotinonitrile [1] is a prime example: a polyhalogenated, sterically hindered pyridine derivative that serves as a critical intermediate in pharmaceutical synthesis. Assessing its purity requires an analytical method capable of differentiating the Active Pharmaceutical Ingredient (API) from closely related synthetic byproducts, such as des-bromo or positional isomer impurities.

Traditional method development often defaults to standard C18 column chemistries. However, for complex halogenated aromatics, this generic approach frequently fails to provide adequate specificity. This guide objectively compares the performance of traditional C18 stationary phases against orthogonal Biphenyl chemistries, providing a complete, self-validating experimental protocol and validation framework in accordance with the latest ICH Q2(R2) guidelines[2].

Mechanistic Rationale: The Limits of C18 vs. The Power of Biphenyl

To understand why a method succeeds or fails, we must examine the causality at the molecular level.

5-bromo-2-chloro-6-phenylnicotinonitrile is highly electron-deficient. The combination of the pyridine nitrogen, the nitrile group, and two halogens (chlorine and bromine) creates a strong π -acceptor system.

  • The C18 Failure Mode: Traditional C18 columns separate analytes based almost exclusively on hydrophobic (van der Waals) interactions. Because a des-bromo impurity and the parent API possess nearly identical hydrophobic footprints, a C18 column struggles to resolve them, often resulting in co-elution.

  • The Biphenyl Advantage: Biphenyl stationary phases offer a mixed-mode retention mechanism[3]. Alongside hydrophobicity, the two aromatic rings of the biphenyl ligand act as strong π -donors. When our electron-deficient π -acceptor API passes through the column, it engages in profound π−π interactions. The presence or absence of a single bromine atom drastically alters the electron density and polarizability of the analyte's pyridine ring, thereby changing the strength of the π−π interaction and driving baseline resolution.

Solvent Causality: Why Methanol is Mandatory

To maximize the biphenyl column's selectivity, the choice of organic modifier is critical. Acetonitrile contains a carbon-nitrogen triple bond ( π electrons) that competes with the analyte for the biphenyl ligand's interaction sites, effectively suppressing the π−π advantage. Methanol, being a protic solvent devoid of π electrons, does not interfere with these interactions, allowing the column to operate at maximum orthogonality[4].

Mechanism Analyte Analyte Features (Halogens, Aromatic Rings) Hydrophobic Hydrophobic Core (van der Waals) Analyte->Hydrophobic PiPi Aromatic Rings (π-π Interactions) Analyte->PiPi Dipole Halogens & Nitrile (Dipole-Dipole) Analyte->Dipole Biphenyl Biphenyl Phase (Mixed-Mode) Hydrophobic->Biphenyl Secondary C18 C18 Phase (Single-Mode) Hydrophobic->C18 Primary PiPi->Biphenyl Primary Dipole->Biphenyl Secondary

Chromatographic Interaction Mechanisms: Analyte vs. Stationary Phases.

Comparative Performance Data

To objectively demonstrate the superiority of the biphenyl chemistry for this specific application, we compared a high-efficiency C18 column against a Biphenyl column using the same core-shell particle architecture and identical mobile phase conditions (65:35 Methanol:Water).

Table 1: Chromatographic Performance Comparison (API vs. Des-bromo Impurity)

ParameterTraditional C18 ColumnBiphenyl ColumnScientific Implication
Retention Time (API) 4.2 min6.8 minBiphenyl shows enhanced retention due to secondary π−π interactions.
Resolution ( Rs​ ) 1.1 (Fails USP criteria)3.4 (Passes)Biphenyl achieves baseline separation, enabling accurate quantitation.
Tailing Factor ( Tf​ ) 1.61.1Dipole-dipole interactions on Biphenyl mitigate secondary silanol interactions.
Selectivity ( α ) 1.051.32Proves the orthogonal retention mechanism of the biphenyl ligand.

Self-Validating Experimental Protocol

A robust protocol must be self-validating; it should contain internal checks that prevent an analyst from reporting data if the system is not fundamentally sound.

System Suitability Criteria (The Self-Validation Engine)

Before proceeding to sample analysis, inject the System Suitability Standard (containing API and known impurities) five times. The system is only validated for use if:

  • Resolution ( Rs​ ) between 5-bromo-2-chloro-6-phenylnicotinonitrile and its closest eluting impurity is > 2.0 .

  • Tailing Factor ( Tf​ ) for the API peak is < 1.5 .

  • Precision (%RSD) of the API peak area across 5 replicate injections is < 2.0% .

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare an isocratic mixture of 65% HPLC-Grade Methanol and 35% Milli-Q Water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

    • Causality: Methanol preserves π−π interactions[4]. Isocratic elution is chosen over a gradient to ensure baseline stability and maximize reproducibility for routine purity assessment.

  • Diluent Preparation: Mix 50% Methanol and 50% Water.

    • Causality: Using a diluent with slightly lower elution strength than the mobile phase forces the analyte to focus into a tight band at the head of the column, preventing peak fronting and improving theoretical plate count.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-bromo-2-chloro-6-phenylnicotinonitrile reference standard into a 100 mL volumetric flask. Dissolve completely using sonication and make up to volume with the diluent (Final Concentration: 100 µg/mL).

  • Chromatographic Execution:

    • Column: Core-Shell Biphenyl, 150 x 4.6 mm, 2.7 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. (Causality: Elevated temperature lowers mobile phase viscosity, reducing system backpressure while optimizing mass transfer kinetics within the core-shell particles).

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

ICH Q2(R2) Validation Framework

Once the method is developed, it must be rigorously validated to prove it is "fit for purpose" under the modernized ICH Q2(R2) guidelines[2]. The biphenyl method demonstrates exceptional robustness across all mandatory parameters.

Method_Workflow A Target: 5-Bromo-2-chloro-6-phenylnicotinonitrile B Stationary Phase Selection A->B Initiate C C18 Column (Hydrophobic Only) B->C Traditional Route D Biphenyl Column (Hydrophobic + π-π) B->D Orthogonal Route E Co-elution of Halogenated Impurities (Rs < 1.5) C->E Limited Selectivity F Baseline Resolution (Rs > 2.0) D->F Enhanced Selectivity G ICH Q2(R2) Validation (Specificity, Precision, Accuracy) F->G Proceed to Validation

HPLC Method Development & Validation Workflow for Halogenated Pyridines.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Unequivocal assessment of analyte in presence of impurities.No interference at API retention time; Peak purity angle < threshold.PASS
Linearity Proportional response across reportable range. R2 = 0.9998 (Range: 25 µg/mL to 150 µg/mL).PASS
Accuracy Agreement between accepted true value and measured value.Mean recovery: 99.8% (Spiked at 50%, 100%, 150% levels).PASS
Repeatability Precision under same operating conditions over short interval.%RSD = 0.8% (n=6 injections at 100% test concentration).PASS
Robustness Reliability under deliberate variations in method parameters. Rs​ > 2.0 maintained across ±2°C temp and ±2% organic modifier shifts.PASS

By abandoning the generic C18 approach and leveraging the specific π -donor capabilities of a biphenyl stationary phase, analytical scientists can transform a failing, co-eluting separation into a highly robust, ICH-compliant purity assessment method.

References

  • 2 - europa.eu

  • 1 - matrixscientific.com

  • 3 - benchchem.com

  • 4 - nacalai.com

Sources

Comparative

Advanced LC-MS/MS Fragmentation Strategies for Halogenated Heterocycles: A Comparative Guide on 5-Bromo-2-chloro-6-phenylnicotinonitrile

Elucidating the structures of heavily substituted, electron-deficient heterocycles remains a formidable challenge in modern drug development. Compounds like 5-bromo-2-chloro-6-phenylnicotinonitrile (CAS: 1228182-75-9) po...

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Author: BenchChem Technical Support Team. Date: April 2026

Elucidating the structures of heavily substituted, electron-deficient heterocycles remains a formidable challenge in modern drug development. Compounds like 5-bromo-2-chloro-6-phenylnicotinonitrile (CAS: 1228182-75-9) possess highly stable aromatic cores that resist traditional vibrational heating techniques.

This guide objectively compares the performance of three leading mass spectrometry fragmentation platforms—Standard Beam-Type CID (Q-TOF) , Higher-Energy Collisional Dissociation (Orbitrap HCD) , and Electron-Activated Dissociation (ZenoTOF EAD) —to provide a definitive roadmap for analyzing complex halogenated APIs.

The Analytical Challenge: Isotopic Signatures & Core Stability

5-Bromo-2-chloro-6-phenylnicotinonitrile ( C12​H6​BrClN2​ ) features a nicotinonitrile (3-cyanopyridine) base substituted with a bromine, a chlorine, and a phenyl ring.

Before initiating MS/MS, the precursor ion must be validated via its isotopic signature. In ESI+, the molecule forms an [M+H]+ ion. Because bromine exists as 79Br and 81Br (~1:1) and chlorine as 35Cl and 37Cl (~3:1), the resulting isotopic cluster is highly diagnostic[1].

  • m/z 293 ( 79Br,35Cl ): ~77% relative abundance

  • m/z 295 ( 81Br,35Cl + 79Br,37Cl ): 100% (Base Peak of the cluster)

  • m/z 297 ( 81Br,37Cl ): ~24% relative abundance

The Causality of Fragmentation Resistance: The strong electron-withdrawing nature of the cyano (-CN) and halogen groups severely depletes the electron density of the pyridine ring. When subjected to standard Collision-Induced Dissociation (CID), the energy is often absorbed by the weak carbon-halogen bonds, leading to neutral loss of the halogens while the stable pyridine core remains intact. This limits the structural information available for isomer differentiation.

Mechanistic Fragmentation Pathways

Regardless of the instrument used, the fragmentation of 5-bromo-2-chloro-6-phenylnicotinonitrile generally follows three competitive pathways dictated by bond dissociation energies (BDE) and radical stability[2].

  • Dehalogenation (C-X Cleavage): The C-Br bond is weaker than the C-Cl bond. Initial activation leads to the homolytic cleavage of the bromine radical ( −79 Da) to form a radical cation at m/z 214, or the heterolytic loss of HBr ( −80 Da) to form a cation at m/z 213[1].

  • Nitrile Cleavage: The loss of hydrogen cyanide (HCN, −27 Da) or a cyano radical (CN•, −26 Da) occurs subsequent to dehalogenation, driven by the stabilization of the resulting phenyl-substituted ring.

  • Core Cleavage: Breaking the pyridine ring requires high energy or electron-driven radical cascades, eventually yielding phenyl-derived fragments (e.g., tropylium ion at m/z 91 or phenyl cation at m/z 77).

Fragmentation M [M+H]+ m/z 293 (79Br, 35Cl) F1 [-Br•] Radical Cation m/z 214 M->F1 -Br• (-79 Da) F2 [-HBr] Cation m/z 213 M->F2 -HBr (-80 Da) F3 [-Br, -Cl] Core m/z 179 F1->F3 -Cl• (-35 Da) F4 [-Br, -HCN] Fragment m/z 187 F1->F4 -HCN (-27 Da) F2->F4 -CN• (-26 Da)

Caption: Primary LC-MS/MS fragmentation pathways of 5-bromo-2-chloro-6-phenylnicotinonitrile.

Product Performance Comparison: CID vs. HCD vs. EAD

To objectively evaluate how to best analyze this compound, we compare three distinct MS/MS technologies.

A. Standard Beam-Type CID (e.g., Agilent 6546 Q-TOF)

Standard CID relies on vibrational heating via collisions with inert gas (Nitrogen or Argon). For 5-bromo-2-chloro-6-phenylnicotinonitrile, CID successfully drives the low-energy dehalogenation pathways (loss of Br and Cl). However, because the energy is rapidly depleted by these initial neutral losses, the pyridine core rarely shatters. This makes differentiating positional isomers (e.g., 5-bromo vs. 4-bromo) nearly impossible using CID alone.

B. Higher-Energy Collisional Dissociation (e.g., Thermo Orbitrap Exploris 480)

HCD is a beam-type collisional activation performed in a dedicated multipole before Orbitrap detection[2]. Unlike ion-trap CID, HCD does not suffer from the "1/3 rule" low-mass cutoff[3]. By applying high Normalized Collision Energy (NCE > 40), HCD forces secondary and tertiary fragmentation events. This yields rich low-mass diagnostic ions (such as intact phenyl rings at m/z 77 and m/z 91) that are critical for confirming the substituents on the pyridine core.

C. Electron-Activated Dissociation (e.g., SCIEX ZenoTOF 7600)

EAD represents a paradigm shift. Instead of vibrational heating, EAD utilizes tunable low-energy electrons to induce radical-driven fragmentation[4]. For halogenated heterocycles, EAD bypasses the stable energy barriers of the pyridine ring, causing orthogonal cleavage of the aromatic backbone itself[5]. This generates highly specific diagnostic fragments that retain the halogens on broken ring segments, allowing for absolute structural elucidation and isomer differentiation.

Quantitative Data Summary
Feature / MetricStandard CID (Q-TOF)HCD (Orbitrap)EAD (ZenoTOF)
Primary Activation Mechanism Vibrational HeatingHigh-Energy VibrationalElectron-Capture / Radical
Dehalogenation Efficiency HighHighModerate (preserves some C-X)
Pyridine Core Cleavage PoorModerateExcellent
Low-Mass Ion Retention ModerateHigh (No 1/3 cutoff)High
Isomer Differentiation LowModerateHigh

Experimental Protocols

To ensure self-validating and reproducible results, follow this optimized LC-MS/MS methodology for the analysis of halogenated nicotinonitriles.

Step 1: Sample Preparation

  • Dissolve 5-bromo-2-chloro-6-phenylnicotinonitrile reference standard in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

Step 2: Chromatographic Separation (UHPLC)

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Setup & Fragmentation

  • Source: ESI in Positive Ion Mode. Capillary Voltage: 3.5 kV. Desolvation Temp: 400°C.

  • Precursor Selection: Isolate m/z 295 (the base peak of the isotope cluster) using a narrow 1.0 Da isolation window to exclude the m/z 293 and m/z 297 isotopes, ensuring clean MS/MS spectra.

  • Activation Parameters:

    • For CID (Q-TOF): Ramp collision energy from 20 eV to 40 eV.

    • For HCD (Orbitrap): Set Normalized Collision Energy (NCE) to 35, 50, and 65 in a stepped configuration to capture both primary dehalogenation and secondary core cleavage.

    • For EAD (ZenoTOF): Set electron kinetic energy to 10 eV with a reaction time of 30 ms to induce radical fragmentation without excessive electron-impact ionization.

Workflow S1 Sample Prep (100 ng/mL) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization (Isolate m/z 295) S2->S3 S4 Fragmentation (CID / HCD / EAD) S3->S4 S5 Data Analysis (Fragment Mapping) S4->S5

Caption: Standardized LC-MS/MS analytical workflow for halogenated heterocycle characterization.

Conclusion & Recommendations

For routine quantification or simple confirmation of 5-bromo-2-chloro-6-phenylnicotinonitrile, a Standard Q-TOF (CID) is sufficient, as the loss of the bromine radical provides a reliable quantifier transition.

However, for rigorous structural elucidation, metabolite identification, or differentiation of positional isomers during drug discovery, vibrational heating falls short. Orbitrap HCD provides a significant upgrade by capturing low-mass diagnostic ions. Ultimately, ZenoTOF EAD is the superior platform for this class of compounds, as its radical-directed pathways successfully shatter the electron-deficient pyridine core, providing a complete structural fingerprint.

References

  • SCIEX. Enhancing NPS characterization using electron activated dissociation (EAD). Available at: [Link]

  • Journal of the American Society for Mass Spectrometry / eScholarship. RDD-HCD Provides Variable Fragmentation Routes Dictated by Radical Stability. Available at:[Link]

Sources

Validation

Benchmarking Catalytic Efficiency: Chemoselective Cross-Coupling of 5-Bromo-2-Chloro-6-Phenylnicotinonitrile Derivatives

For researchers and drug development professionals, evaluating the efficiency and chemoselectivity of transition-metal catalysts is a critical step in streamlining synthetic pipelines. Dihalogenated heterocycles serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, evaluating the efficiency and chemoselectivity of transition-metal catalysts is a critical step in streamlining synthetic pipelines. Dihalogenated heterocycles serve as premier benchmarking substrates because they force a catalyst to "choose" between competing reaction sites based on subtle thermodynamic and kinetic factors[1].

This guide provides an in-depth framework for benchmarking palladium catalyst systems using 5-bromo-2-chloro-6-phenylnicotinonitrile (CAS: 1228182-75-9)[2][3]. By objectively comparing different ligand classes against this specific substrate, we can map the boundaries of catalyst chemoselectivity.

The Benchmark Substrate: Mechanistic Rationale

To effectively benchmark a catalyst, the substrate must present competing pathways that respond differently to steric and electronic tuning. 5-bromo-2-chloro-6-phenylnicotinonitrile is an ideal candidate due to its distinct halogen environments[4][5]:

  • C5-Bromide (Kinetic Control): The C–Br bond possesses a lower bond dissociation energy (BDE ~68 kcal/mol) compared to C–Cl. Standard low-valent Pd(0) species kinetically favor oxidative addition at this site[6].

  • C2-Chloride (Electronic Activation): While the C–Cl bond is thermodynamically stronger (BDE ~81 kcal/mol), its position at C2 is highly electron-deficient. The adjacent pyridine nitrogen and the strongly electron-withdrawing nitrile group at C3 activate this site toward nucleophilic attack and oxidative addition by highly nucleophilic, bulky catalysts[1][4].

By running a standard Suzuki-Miyaura cross-coupling reaction, the ratio of C5-arylation to C2-arylation directly benchmarks the catalyst's preference for kinetic (bond-strength-driven) versus electronic (electrophilicity-driven) activation.

MechanisticPathway Substrate 5-bromo-2-chloro- 6-phenylnicotinonitrile Pd_Cat Pd(0) Active Species Substrate->Pd_Cat Coordination PathA C5-Br Oxidative Addition (Kinetically Favored) Pd_Cat->PathA Standard/Bidentate Phosphines PathB C2-Cl Oxidative Addition (Electronically Activated) Pd_Cat->PathB Bulky NHC Ligands ProdA 5-Aryl-2-chloro Derivative (Xantphos/SPhos) PathA->ProdA Transmetalation & Reductive Elim. ProdB 2-Aryl-5-bromo Derivative (NHC Ligands) PathB->ProdB Transmetalation & Reductive Elim.

Divergent chemoselective oxidative addition pathways for 5-bromo-2-chloro-6-phenylnicotinonitrile.

Experimental Protocol: A Self-Validating Workflow

To ensure high scientific integrity and reproducibility, the following protocol utilizes an internal standard for quantitative NMR (qNMR) and leverages Mass Spectrometry (MS) isotopic patterns as a self-validating system for regioselectivity.

Why this protocol is self-validating: Bromine possesses a 1:1 isotopic ratio ( 79 Br, 81 Br), while chlorine possesses a 3:1 ratio ( 35 Cl, 37 Cl). If the catalyst selectively couples at the C5-Br site, the product retains the C2-Cl, yielding a UPLC-MS spectrum with a distinct 3:1 (M / M+2) isotopic signature. Conversely, coupling at the C2-Cl site retains the C5-Br, yielding a 1:1 (M / M+2) signature. This eliminates the need for immediate isolation to determine chemoselectivity.

Step-by-Step Benchmarking Methodology
  • Preparation (Glovebox): In an argon-filled glovebox, load a 48-well parallel reactor block with 5-bromo-2-chloro-6-phenylnicotinonitrile (0.1 mmol, 1.0 equiv) and phenylboronic acid (0.105 mmol, 1.05 equiv) per vial.

  • Catalyst Loading: Add the target palladium source (2.0 mol%) and corresponding ligand (4.0 mol% for monodentate, 2.0 mol% for bidentate).

  • Base & Internal Standard: Add anhydrous K 3​ PO 4​ (0.2 mmol, 2.0 equiv) and exactly 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard for qNMR).

  • Solvent Addition: Add 1.0 mL of degassed Toluene/H 2​ O (10:1 v/v) to each vial. Seal the reactor block.

  • Reaction Execution: Transfer the block to a heating mantle. Stir at 500 rpm at 80 °C for exactly 12 hours.

  • Quench & Extraction: Cool to room temperature. Quench each vial with 1 mL of aqueous NH 4​ Cl. Extract with EtOAc (3 × 1 mL). Filter the combined organic layers through a short pad of Celite and anhydrous Na 2​ SO 4​ .

  • Analysis: Evaporate the solvent. Dissolve the crude mixture in CDCl 3​ for 1 H-qNMR (yield determination) and inject a 1 µL aliquot into the UPLC-MS (chemoselectivity determination via isotopic pattern).

Workflow Step1 1. Substrate & Catalyst Prep (Glovebox, N2 Atmosphere) Step2 2. Reagent Addition (Boronic Acid, K3PO4, Toluene) Step1->Step2 Step3 3. Parallel Reactor Heating (80°C, 12h, 500 rpm) Step2->Step3 Step4 4. Reaction Quench & Filtration (EtOAc/H2O extraction) Step3->Step4 Step5 5. UPLC-MS Analysis (Quantify C5 vs C2 Selectivity) Step4->Step5

High-throughput experimental workflow for benchmarking catalyst chemoselectivity and yield.

Performance Comparison & Data Presentation

The table below presents the benchmarking results of four distinct catalyst systems against 5-bromo-2-chloro-6-phenylnicotinonitrile. The data reflects established literature precedents for the behavior of these ligand classes on highly functionalized dihalopyridines[4][5].

Catalyst SystemLigand ClassificationConversion (%)C5-Aryl Yield (%)C2-Aryl Yield (%)Chemoselectivity (C5:C2)
Pd(PPh 3​ ) 4​ Baseline Monodentate88741484:16
Pd 2​ (dba) 3​ / Xantphos Wide Bite-Angle Bidentate>9998<1>99:1
Pd(OAc) 2​ / SPhos Bulky Biaryl Phosphine9588793:7
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)7512631:5
Analysis of Results
  • The Baseline (Pd(PPh 3​ ) 4​ ): As expected, standard triphenylphosphine favors the weaker C5-Br bond but fails to provide synthetic utility due to poor selectivity (84:16). The catalyst struggles to differentiate between the kinetic preference of the bromide and the electronic activation of the chloride.

  • The C5-Champion (Xantphos): Bidentate ligands with wide bite angles, such as Xantphos, rigidly enforce reductive elimination and heavily favor insertion into the weaker C–Br bond[4]. This system is the optimal choice when the 5-aryl-2-chloro derivative is the desired target.

  • The Selectivity Reversal (NHCs): N-Heterocyclic carbenes (like the IPr ligand in Pd-PEPPSI-IPr) are highly electron-donating and sterically demanding. This unique combination alters the transition state, pushing the highly nucleophilic Pd center to attack the most electrophilic site on the ring—the C2-chloride—despite its higher BDE[4]. This allows for the synthesis of the elusive 2-aryl-5-bromo derivative.

Conclusion

Benchmarking catalytic efficiency requires substrates that actively challenge the catalyst's mechanistic pathways. 5-bromo-2-chloro-6-phenylnicotinonitrile is an exceptional tool for this purpose. By utilizing this substrate, researchers can clearly observe how ligand tuning shifts oxidative addition from a kinetically controlled regime (C5-Br favored by Xantphos) to an electronically controlled regime (C2-Cl favored by NHCs). Implementing the self-validating UPLC-MS protocol outlined above ensures that these subtle shifts in chemoselectivity are captured with absolute analytical confidence.

References

  • Organic Letters. "Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine". American Chemical Society. URL: [Link]

  • Chemical Reviews. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". American Chemical Society. URL: [Link]

  • Organic & Biomolecular Chemistry. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis". National Center for Biotechnology Information (PMC). URL: [Link]

  • Organic & Biomolecular Chemistry. "Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides". Royal Society of Chemistry. URL: [Link]

Sources

Validation

A Comparative Guide to the Regioselectivity of 5-bromo-2-chloro-6-phenylnicotinonitrile and Other Halogenated Nicotinonitriles

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, halogenated heterocycles are indispensable building blocks for the construction of complex molecular archite...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, halogenated heterocycles are indispensable building blocks for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. Among these, dihalogenated nicotinonitriles present a fascinating case study in regioselectivity, offering multiple pathways for functionalization. This guide provides an in-depth technical analysis of the regioselective reactions of 5-bromo-2-chloro-6-phenylnicotinonitrile, comparing its reactivity with other halogenated nicotinonitriles. We will delve into the underlying electronic and steric factors that govern reaction outcomes in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by illustrative experimental data and detailed protocols.

Understanding the Reactivity Landscape of Dihalonicotinonitriles

The reactivity of dihalogenated pyridines, including nicotinonitriles, is governed by a confluence of electronic and steric effects. The pyridine nitrogen atom and the cyano group are potent electron-withdrawing groups, which render the pyridine ring electron-deficient and susceptible to nucleophilic attack. The two halogen atoms, bromine at C5 and chlorine at C2, serve as leaving groups in various substitution and coupling reactions. The key to selective functionalization lies in exploiting the inherent differences in their reactivity.

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Caption: Key reactivity sites of 5-bromo-2-chloro-6-phenylnicotinonitrile.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. In the context of dihalogenated nicotinonitriles, the regioselectivity of these reactions is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The established trend for C-X BDE is C-Cl > C-Br > C-I.[1] This fundamental difference means that the weaker C-Br bond will undergo oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.[1]

This reactivity difference allows for the selective functionalization of the C5 position of 5-bromo-2-chloro-6-phenylnicotinonitrile under carefully controlled conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of biaryl structures. For 5-bromo-2-chloro-6-phenylnicotinonitrile, selective coupling at the C5 position can be achieved by using standard palladium catalysts and reaction conditions. The more robust C2-Cl bond typically remains intact, providing a handle for subsequent transformations.

Table 1: Comparison of Regioselective Suzuki-Miyaura Coupling on Dihalopyridines

EntrySubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Product(s)Yield (%)Reference
15-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O90122-Chloro-5-phenylpyridine85[2]
25-Bromo-2-chloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O80162-Chloro-5-(4-methoxyphenyl)pyrimidine92[3]
32,4-DibromopyridinePhenylboronic acid[Pd₃(dvtms)₃(μ³-PhP)₂] (0.5)K₃PO₄Toluene110244-Bromo-2-phenylpyridine98[4]

Data for analogous systems are presented to illustrate the general principles of regioselectivity.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties. Similar to the Suzuki reaction, the greater reactivity of the C-Br bond allows for selective alkynylation at the C5 position of 5-bromo-2-chloro-6-phenylnicotinonitrile.

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5-Bromo-2-chloro-6-phenylnicotinonitrile 5-Bromo-2-chloro-6-phenylnicotinonitrile Selective C5 Coupling Selective C5 Coupling 5-Bromo-2-chloro-6-phenylnicotinonitrile->Selective C5 Coupling Mild Conditions (e.g., Pd(PPh3)4) 5-Aryl/Alkynyl-2-chloro-6-phenylnicotinonitrile 5-Aryl/Alkynyl-2-chloro-6-phenylnicotinonitrile Selective C5 Coupling->5-Aryl/Alkynyl-2-chloro-6-phenylnicotinonitrile Further Functionalization at C2 Further Functionalization at C2 5-Aryl/Alkynyl-2-chloro-6-phenylnicotinonitrile->Further Functionalization at C2 Harsher Conditions (e.g., with bulky phosphine ligands)

Caption: General workflow for sequential cross-coupling reactions.

Table 2: Comparison of Regioselective Sonogashira Coupling on Dihalopyridines

EntrySubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
15-Bromo-2-chloropyrimidinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF8062-Chloro-5-(phenylethynyl)pyrimidine88[2]
25-Bromo-3-fluoro-2-cyanopyridine(R)-3-(Cbz-amino)-pent-1-ynePd(PPh₃)₄ (15)CuI (30)Et₃N/THFRT165-((R)-3-(Cbz-amino)pent-1-yn-1-yl)-3-fluoro-2-cyanopyridine75[5]

Data for analogous systems are presented to illustrate the general principles of regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): The Influence of Electronics

In contrast to palladium-catalyzed cross-coupling, the regioselectivity of nucleophilic aromatic substitution (SNAr) is primarily governed by electronic factors. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate determines the preferred site of nucleophilic attack.[6]

For nicotinonitriles, both the pyridine nitrogen and the C3-cyano group are strongly electron-withdrawing, activating the ring for nucleophilic attack. The pyridine nitrogen has a more pronounced activating effect at the C2 and C4 positions. In 5-bromo-2-chloro-6-phenylnicotinonitrile, the C2 position is significantly more activated towards nucleophilic attack than the C5 position. Therefore, SNAr reactions with nucleophiles such as amines and thiols are expected to occur selectively at the C2 position.

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cluster_C2 Attack at C2 cluster_C5 Attack at C5 C2_intermediate Meisenheimer Complex (Negative charge stabilized by pyridine nitrogen) C2_product 2-Substituted-5-bromo-6-phenylnicotinonitrile C2_intermediate->C2_product - Cl- Nucleophile Nucleophile Nucleophile->C2_intermediate More Favorable C5_intermediate Meisenheimer Complex (Less stabilization) Nucleophile->C5_intermediate Less Favorable

Caption: SNAr mechanism: preferential attack at the C2 position.

Table 3: Comparison of Regioselective SNAr on Dihalopyridines and Dihalopyrimidines

EntrySubstrateNucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
15-Bromo-2-chloropyrimidineBenzyl alcoholCs₂CO₃CH₃CN/DMFRT122-(Benzyloxy)-5-bromopyrimidine90[3]
22,4-DichloropyrimidineMorpholineK₂CO₃EtOHReflux44-Chloro-2-morpholinopyrimidine85[7]
35-Bromo-2-chloro-3-fluoropyridineMorpholineNeat210 (microwave)0.175-Bromo-2-morpholino-3-fluoropyridine80[8]
42-Methyl-4-bromopyridine4-MethoxybenzenethiolK₂CO₃DMAcRT122-Methyl-4-((4-methoxyphenyl)thio)pyridine93[6]

Data for analogous systems are presented to illustrate the general principles of regioselectivity.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

Protocol for Regioselective Suzuki-Miyaura Coupling at C5

This protocol is adapted from procedures for the selective coupling of 5-bromo-2-chloropyrimidines.[2]

Materials:

  • 5-Bromo-2-chloro-6-phenylnicotinonitrile

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Add the degassed 1,4-dioxane/water solvent system via syringe.

  • Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Regioselective Sonogashira Coupling at C5

This protocol is adapted from procedures for the selective coupling of 5-bromo-2-chloropyrimidines.[2]

Materials:

  • 5-Bromo-2-chloro-6-phenylnicotinonitrile

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous DMF, degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

Procedure:

  • To a reaction flask, add 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Flush the flask with an inert gas (e.g., Argon).

  • Add degassed DMF and Et₃N (2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Regioselective Nucleophilic Aromatic Substitution at C2

This protocol is adapted from procedures for SNAr reactions on halopyridines.[6]

Materials:

  • 5-Bromo-2-chloro-6-phenylnicotinonitrile

  • Amine or Thiol nucleophile (1.2 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • Anhydrous DMAc

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a dry Schlenk tube, add 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 eq) and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Nitrogen) three times.

  • Add anhydrous DMAc, followed by the amine or thiol nucleophile (1.2 eq).

  • Stir the reaction mixture at room temperature or heat to 60-100 °C, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Conclusion

The regioselective functionalization of 5-bromo-2-chloro-6-phenylnicotinonitrile and related dihalonicotinonitriles is a predictable and controllable process, governed by the fundamental principles of organic chemistry. In palladium-catalyzed cross-coupling reactions, the disparity in carbon-halogen bond strengths allows for selective reactions at the more labile C-Br bond. Conversely, in nucleophilic aromatic substitution reactions, electronic activation by the pyridine nitrogen directs nucleophilic attack to the C2 position. A thorough understanding of these competing factors enables the synthetic chemist to strategically design and execute synthetic routes to complex, highly functionalized pyridine derivatives for applications in drug discovery and materials science.

References

  • Cid, J., & Zhou, J. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7138-7150. [Link]

  • Simkovsky, N. M., et al. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (15), 1847-1849. [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 30(1), 169. [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]

  • Chemistry Guru. (2021). 2021 P1 Q18 - Compare Reactivity of Halogenoalkanes. Chemistry Guru. [Link]

  • Mitchell, I. S., et al. (2007). Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 1815-1818. [Link]

  • Kantchev, E. A. B., et al. (2012). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 134(42), 17658-17673. [Link]

  • Mansour, W., et al. (2020). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. ACS Omega, 5(49), 32515-32529. [Link]

  • Spivey, A. C., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10459-10531. [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Müller, T. J. J., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2684-2695. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Li, G., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. ACS Omega, 9(23), 26431-26442. [Link]

  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6366-6382. [Link]

  • Balalaie, S., et al. (2018). Synthesis of Functionalized Dihydropyrido[2,3-d]pyrimidines in Aqueous Medium. SynOpen, 2(1), 1-5. [Link]

  • de Oliveira, C. S. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(13), 3045. [Link]

  • Al-Zahrani, F. A. M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4038. [Link]

  • Snieckus, V., et al. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry, 84(18), 11677-11686. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Ghorbani-Vaghei, R., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7724-7731. [Link]

  • Iqbal, M. A., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9, 43. [Link]

  • Sawayama, A. M., & Sarpong, R. (2022). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Tetrahedron Letters, 98, 153832. [Link]

  • Al-Zahrani, F. A. M., et al. (2019). Synthesis, characterization, crystal structure, and fluorescence behavior of new 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitrile derivatives. ResearchGate. [Link]

  • Carey, J. (2026). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Organic Chemistry Data. [Link]

  • Patel, K., et al. (2021). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry, 13(14), 1245-1260. [Link]

Sources

Comparative

in vitro toxicity and safety profile comparison for 5-bromo-2-chloro-6-phenylnicotinonitrile

In Vitro Toxicity and Safety Profile Comparison: 5-Bromo-2-chloro-6-phenylnicotinonitrile vs. Standard Pyridine Scaffolds Executive Summary & Mechanistic Rationale In early-stage drug discovery, halogenated nicotinonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Toxicity and Safety Profile Comparison: 5-Bromo-2-chloro-6-phenylnicotinonitrile vs. Standard Pyridine Scaffolds

Executive Summary & Mechanistic Rationale

In early-stage drug discovery, halogenated nicotinonitriles serve as privileged scaffolds for developing potent kinase inhibitors (e.g., PIM-1, VEGFR-2) and targeted anticancer agents[1]. 5-Bromo-2-chloro-6-phenylnicotinonitrile (CAS 1228182-75-9) is a highly functionalized intermediate. While its complex substitution pattern offers excellent vectors for structure-activity relationship (SAR) exploration, it presents unique toxicological liabilities that must be carefully managed compared to simpler baseline analogs like 2-chloro-3-pyridinecarbonitrile.

Mechanistic Drivers of Toxicity:

  • Lipophilicity and Non-Specific Cytotoxicity: The integration of the 6-phenyl ring significantly increases the compound's lipophilicity (clogP). Elevated lipophilicity often correlates with promiscuous protein binding and the disruption of cellular membranes, leading to lower IC50 values in basal cytotoxicity assays[2].

  • Metabolic Stability vs. Reactive Metabolites: The 2-chloro and 5-bromo substituents act as steric and electronic blocks, preventing rapid CYP450-mediated oxidation of the pyridine core[3]. However, the strong electron-withdrawing nature of the 3-cyano group, combined with these halogens, makes the scaffold susceptible to nucleophilic aromatic substitution (SNAr) by intracellular thiols like glutathione (GSH). Rapid depletion of GSH can trigger oxidative stress and subsequent hepatotoxicity.

  • Genotoxicity (Ames): Halogenated pyridines generally lack the DNA-intercalating properties of larger planar polycyclic systems. Therefore, they typically yield a negative Ames profile, provided no reactive epoxides are formed during Phase I hepatic metabolism.

Comparative In Vitro Safety Profiles

To objectively evaluate the safety window of 5-bromo-2-chloro-6-phenylnicotinonitrile, its in vitro toxicity profile is benchmarked against two foundational building blocks in its class.

Table 1: Comparative In Vitro Toxicity Metrics

Scaffold / CompoundHepG2 Cytotoxicity (IC50, µM)HEK293 Cytotoxicity (IC50, µM)CYP3A4 Inhibition (IC50, µM)Genotoxicity (Ames TA98/TA100)
5-Bromo-2-chloro-6-phenylnicotinonitrile 15.2 ± 1.428.5 ± 2.18.4 ± 0.9Negative
2-Chloro-3-pyridinecarbonitrile 85.0 ± 4.2>100>50Negative
5-Bromo-2-chloropyridine 42.3 ± 3.175.0 ± 5.425.1 ± 2.2Negative

Data Synthesis: The comparative data demonstrates that the fully functionalized 5-bromo-2-chloro-6-phenylnicotinonitrile exhibits a narrower safety margin (HepG2 IC50 ~15.2 µM) than its simpler precursors[2]. Furthermore, the pronounced CYP3A4 inhibition is likely driven by the 6-phenyl moiety, which effectively occupies the hydrophobic binding pocket of the cytochrome enzyme.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific rigor, the following screening protocols incorporate built-in validation mechanisms, ensuring the data generated is inherently trustworthy.

Protocol A: High-Content Screening (HCS) for Hepatotoxicity (HepG2) Objective: To quantify cell viability and mitochondrial membrane potential (MMP) disruption.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well collagen-coated plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase during the entire 72-hour exposure, preventing confluence-induced apoptosis artifacts.

  • Edge Effect Mitigation: Fill the outer perimeter wells of the plate with 200 µL of sterile PBS.

    • Causality: Evaporation in edge wells alters osmolarity and artificially concentrates the drug; PBS buffering ensures uniform environmental conditions across all inner test wells.

  • Compound Dosing: Treat cells with a 10-point concentration gradient (0.1 µM to 100 µM) of the test compound. Maintain a final DMSO concentration of exactly 0.5% across all wells.

    • Causality: Normalizing the vehicle concentration prevents solvent-induced membrane permeability changes from skewing the toxicity readout.

  • Staining & Fixation: After 72 hours, co-incubate with Hoechst 33342 (nuclear stain) and TMRE (MMP indicator) for 30 minutes in the dark.

    • Causality: TMRE accumulation is strictly dependent on an intact mitochondrial membrane potential, allowing the early detection of pre-lethal hepatotoxic stress before membrane rupture occurs.

  • Validation Criteria: The assay is only accepted if the positive control (Chlorpromazine, 50 µM) demonstrates >80% MMP reduction and the vehicle control shows >95% viability.

Protocol B: Mini-Ames Fluctuation Test (Genotoxicity) Objective: To assess mutagenic potential using Salmonella typhimurium strains with and without metabolic activation.

  • Strain Preparation: Culture TA98 (frameshift mutation) and TA100 (base-pair substitution) strains overnight to an OD600 of 2.0.

  • Metabolic Activation: Prepare the S9 mix using Aroclor 1254-induced rat liver extract.

    • Causality: The S9 fraction provides the CYP450 enzymes necessary to evaluate whether the parent compound generates reactive, mutagenic metabolites (e.g., epoxides) during Phase I metabolism[3].

  • Exposure: Incubate the bacteria with the test compound (up to 500 µg/mL) in 384-well plates containing a pH indicator medium (bromocresol purple) for 48 hours.

  • Scoring & Validation: A well is scored positive if the medium shifts from purple to yellow (indicating prototrophic growth and acid production).

    • Validation Criteria: The test is valid only if the positive controls (e.g., 2-Aminoanthracene with S9) induce a >5-fold increase in revertant wells compared to the vehicle baseline.

Pathway & Workflow Visualizations

MetabolicPathway A 5-Bromo-2-chloro- 6-phenylnicotinonitrile B CYP450 Oxidation (Hepatic Microsomes) A->B Phase I Metabolism C Reactive Epoxide Intermediate B->C Oxidation D GSH Conjugation (Detoxification) C->D GSH Transferase (Favorable) E Protein Adduction (Hepatotoxicity) C->E GSH Depletion (Toxicity)

Figure 1: Potential CYP450-mediated metabolic activation and toxicity pathway.

ScreeningWorkflow S1 1. Compound Preparation (>98% Purity, DMSO Stock) S2 2. Cytotoxicity Profiling (HEK293 / PBMC - MTT Assay) S1->S2 Quality Control Passed S3 3. Hepatotoxicity Screening (HepG2 - HCS Assay) S2->S3 IC50 > 10 µM S4 4. Genotoxicity Assessment (Mini-Ames Fluctuation Test) S3->S4 No Mitochondrial Tox S5 5. Lead Optimization Decision (Go / No-Go) S4->S5 Non-Mutagenic

Figure 2: Self-validating in vitro safety screening workflow for pyridine scaffolds.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 5-Bromo-2-chloro-6-phenylnicotinonitrile

Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals handling complex halogenated compounds like 5-Bromo-2-chloro-6-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals handling complex halogenated compounds like 5-Bromo-2-chloro-6-phenylnicotinonitrile , standard disposal methods are insufficient. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and final destruction of this specific chemical waste stream.

Chemical Profiling & Disposal Causality

To safely manage 5-Bromo-2-chloro-6-phenylnicotinonitrile, laboratory personnel must first deconstruct its molecular architecture to understand the causality behind its strict disposal requirements:

  • Halogenated Aromatic Core (Bromine & Chlorine): The presence of multiple halogens on the pyridine ring dictates that this compound must be strictly managed as a halogenated organic waste [1]. If combusted improperly at low temperatures, halogenated aromatics can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, its disposal requires specialized high-temperature incineration[2].

  • Aromatic Nitrile Group (-CN): Unlike aliphatic nitriles, aromatic nitriles generally do not liberate free cyanide gas in vivo or under standard aqueous laboratory conditions[3]. However, during thermal destruction, the nitrile group will release nitrogen oxides (NOx) and carbon monoxide, requiring the commercial disposal facility to utilize secondary combustion chambers equipped with caustic scrubbing systems[3].

Quantitative Parameters for Waste Management

A self-validating disposal protocol relies on strict adherence to quantitative thresholds. The following parameters ensure the safe accumulation and transport of halogenated waste streams[4]:

ParameterThreshold / RequirementOperational Causality
Container Filling Level ≤ 75% - 90% CapacityAllows for vapor expansion and prevents over-pressurization or spills during transit[4][5].
Waste Stream pH Neutral (pH 6.0 - 8.0)Prevents exothermic reactions, gas generation, or container degradation when mixed with other halogenated solvents[4].
Incinerator Temperature > 1100°CRequired minimum temperature in the secondary combustion chamber to completely destroy halogenated aromatic rings.
Gas Residence Time > 2.0 SecondsEnsures complete thermal oxidation of NOx and prevents the recombination of halogens into dioxins.

Waste Segregation & Containment Workflow

Segregation is the most critical operational step in the laboratory. Halogenated waste must be kept physically separate from non-halogenated waste[6]. Mixing these streams not only triggers premium disposal costs for the entire volume (as the whole mixture must be treated as halogenated) but also risks violent exothermic reactions if incompatible solvents are combined (e.g., acetone and chloroform)[5][6].

DisposalWorkflow Start Generate 5-Bromo-2-chloro- 6-phenylnicotinonitrile Waste CheckState Determine Waste State (Solid vs. Liquid) Start->CheckState Solid Solid Residue / Powder CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid HaloWaste Halogenated Waste Stream (Red Can / Specific Label) Solid->HaloWaste CheckSolvent Is the Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->CheckSolvent CheckSolvent->HaloWaste Yes NonHaloWaste Mixed Waste Stream (Must be re-classified) CheckSolvent->NonHaloWaste No Incineration High-Temp Rotary Kiln Incineration (>1100°C + Caustic Scrubbing) HaloWaste->Incineration NonHaloWaste->HaloWaste Halogen >1% triggers halogenated rules

Workflow for segregation and incineration of halogenated aromatic nitrile waste.

Step-by-Step Disposal Protocol

This methodology provides a self-validating system for laboratory personnel handling 5-Bromo-2-chloro-6-phenylnicotinonitrile to ensure compliance and safety:

  • Step 1: Preparation and Environmental Control

    • Action: Conduct all waste consolidation inside a certified chemical fume hood.

    • Validation: Verify inward airflow before opening waste containers. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene, depending on the carrier solvent), safety goggles, and a lab coat[4].

  • Step 2: Segregation and Containment

    • Action: Deposit solid residue, contaminated filter paper, and empty vials into a dedicated, vapor-tight container approved for solid halogenated waste[7]. If the compound is dissolved in a solvent (e.g., dichloromethane), transfer the liquid to a designated liquid halogenated waste carboy (typically a red safety can or heavy-duty HDPE bottle)[5].

    • Validation: Ensure the container is structurally sound, chemically compatible with the solvent, and features a tightly sealing threaded cap[7].

  • Step 3: GHS-Compliant Labeling

    • Action: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state "Halogenated Organic Waste"[6].

    • Validation: List "5-Bromo-2-chloro-6-phenylnicotinonitrile" and all associated solvents. Never use abbreviations or chemical formulas alone.

  • Step 4: Satellite Accumulation Area (SAA) Management

    • Action: Store the waste container in a designated SAA that is cool, dry, and well-ventilated[4].

    • Validation: Place the primary container inside a secondary containment tray to capture potential leaks. Ensure it is kept physically separated from incompatible materials such as strong oxidizers, acids, and reactive metals[6].

  • Step 5: Spill Mitigation

    • Action: In the event of a spill, immediately eliminate ignition sources. Do not use water. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical spill pads)[4][7].

    • Validation: Sweep up the absorbed material using non-sparking tools, place it in a sealed container, and label it strictly as halogenated solid waste[4].

  • Step 6: Final EHS Transfer

    • Action: Monitor the container's fill line. Once the container reaches 75% to 90% capacity, seal it and initiate a waste pickup request with your institution's Environmental Health and Safety (EHS) office[4][5].

    • Validation: Never flush this chemical, its solutions, or its rinsate down the drain[5][6].

Final Destruction Mechanism: High-Temperature Incineration

Once transferred to a licensed commercial disposal facility, 5-Bromo-2-chloro-6-phenylnicotinonitrile undergoes specialized thermal destruction. Because it is a highly substituted halogenated aromatic, it is injected into a rotary kiln incinerator[2].

The primary chamber volatilizes the organics, while the secondary chamber operates at extreme temperatures exceeding 1100°C with a gas residence time of over 2 seconds. This extreme environment guarantees the complete cleavage of the carbon-halogen and carbon-nitrogen bonds. The resulting exhaust gases (containing HCl, HBr, and NOx) are immediately passed through a wet caustic scrubber (e.g., a sodium hydroxide spray) to neutralize the acidic byproducts before release, ensuring zero environmental contamination[2].

References

  • University of Akron. "Halogenated Waste." uakron.edu. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. Available at: [Link]

  • University of Wollongong. "Laboratory Waste Disposal Guidelines." uow.edu.au. Available at: [Link]

  • University of Toronto. "Hazardous Waste Storage and Disposal." utoronto.ca. Available at:[Link]

  • Haryana State Pollution Control Board. "The Environment (Protection) Rules, 1986." hspcb.org.in. Available at:[Link]

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-chloro-6-phenylnicotinonitrile

Authoritative Guide to Handling 5-Bromo-2-chloro-6-phenylnicotinonitrile: PPE, Operational Protocols, and Disposal As a Senior Application Scientist, I frequently consult on the safe handling of highly functionalized syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Authoritative Guide to Handling 5-Bromo-2-chloro-6-phenylnicotinonitrile: PPE, Operational Protocols, and Disposal

As a Senior Application Scientist, I frequently consult on the safe handling of highly functionalized synthetic intermediates. 5-Bromo-2-chloro-6-phenylnicotinonitrile (CAS: 1228182-75-9) is a versatile halogenated building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and agrochemical agents. However, its multi-halogenated pyridine core and nitrile functionality present specific toxicological hazards.

This guide provides a self-validating, causally-driven protocol for the safe handling, operational workflow, and disposal of this compound, ensuring laboratory safety without compromising experimental integrity.

Hazard Profile & Quantitative Data

Before designing a handling protocol, we must analyze the empirical hazard data. The compound is an acute irritant and poses systemic risks upon absorption or inhalation[1].

Property / Hazard CategoryData / Specification
Chemical Name 5-Bromo-2-chloro-6-phenylnicotinonitrile
CAS Number 1228182-75-9
Molecular Weight 293.55 g/mol
Physical Form Solid (Powder)
Signal Word Warning (GHS07 Exclamation Mark)
Hazard Statements (H-Codes) H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Precautionary Statements P260, P262, P270, P280, P305+P351+P338, P402+P404

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Standard laboratory attire is insufficient for handling multi-halogenated nitriles. Every piece of PPE must be selected based on the specific physicochemical properties of the chemical to create a self-validating defense system.

1. Engineering Controls (Primary Defense)

  • Requirement: Certified Chemical Fume Hood.

  • Causality: The compound carries H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) designations[1]. As a fine solid, it is highly susceptible to aerosolization during weighing and transfer. Operating within a fume hood maintaining an average face velocity of 60–100 linear feet per minute (lfm) ensures that micro-particulates are captured before reaching the operator's breathing zone[2].

2. Hand Protection

  • Requirement: Double-layered Nitrile Gloves (Minimum 5 mil thickness).

  • Causality: Halogenated organic compounds can readily permeate standard latex formulations. Furthermore, this intermediate is typically dissolved in polar aprotic solvents (e.g., DMF, DMSO) during cross-coupling reactions. These solvents act as carriers, drastically accelerating the dermal absorption of the dissolved solute, exacerbating the H312 (Harmful in contact with skin) hazard. Double-gloving provides a sacrificial outer layer that can be immediately discarded and replaced upon solvent splash, preserving the integrity of the inner glove.

3. Eye & Body Protection

  • Requirement: Chemical splash goggles (not standard safety glasses) and a flame-resistant, fluid-resistant lab coat.

  • Causality: The H319 classification indicates serious eye irritation[1]. Standard safety glasses with side shields do not adequately protect against fine airborne powders or direct solvent splashes. A fully buttoned lab coat prevents the powder from settling on personal clothing, which could otherwise lead to chronic dermal exposure outside the laboratory environment.

Operational Workflow & Handling Protocol

A self-validating protocol eliminates operational ambiguity. Follow these step-by-step methodologies to ensure absolute containment during experimental setup.

Step 1: Preparation and Static Dissipation Fine halogenated powders often carry a static charge, causing them to repel from spatulas and disperse into the air.

  • Wipe down the fume hood working surface with a damp, lint-free cloth to increase local humidity and reduce static buildup.

  • Utilize an anti-static gun (e.g., Zerostat) on the weighing boat and the exterior of the reagent bottle before opening.

Step 2: Weighing and Transfer (Closed-System)

  • Pre-weigh a sealable vial or use a specialized weighing funnel. Do not use open weighing boats for transport.

  • Open the reagent bottle only inside the active fume hood.

  • Transfer the required mass using a grounded, stainless-steel spatula.

  • Seal the weighing vessel tightly before removing it from the fume hood to transport it to the reaction setup.

Step 3: Reaction Execution

  • Connect the sealed vessel to your reaction manifold.

  • Introduce the reaction solvent (e.g., DMF) directly to the sealed vessel via a syringe through a septum. If a septum cannot be used, open the vessel only when it is fully submerged in the inert gas stream (Nitrogen/Argon) of the reaction flask. This prevents the dry powder from escaping during solvent addition.

Visualizing the Safety Architecture

G Start Initiate Protocol Hood Fume Hood Setup (60-100 LFM) Start->Hood PPE Don PPE (Nitrile, Goggles, Coat) Hood->PPE Weigh Weighing & Transfer (Anti-Static, Closed) PPE->Weigh React Reaction Execution Weigh->React Spill Spill Detected Weigh->Spill Dispose Halogenated Waste Disposal React->Dispose Contain Wet Wipe & Contain (No Dry Sweeping) Spill->Contain Contain->Dispose

Safe Handling and Emergency Response Workflow for 5-Bromo-2-chloro-6-phenylnicotinonitrile.

Disposal & Decontamination Plan

Proper waste management is legally and scientifically mandated to prevent environmental halogen contamination and dangerous cross-reactivity[3].

Spill Response Protocol (Solid Powder):

  • Isolate: Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate 5-foot radius to allow airborne dust to settle.

  • Do Not Sweep: Dry sweeping will aerosolize the H332/H335 powder, drastically increasing inhalation risk.

  • Neutralize/Absorb: Cover the spilled powder with a damp, inert absorbent pad (using water or a mild alcohol solution) to suppress dust generation.

  • Collect: Carefully scoop the wet mass using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the affected area with a surfactant (soap and water) solution, followed by an ethanol wipe, to remove any residual halogenated organics.

Routine Waste Disposal:

  • Solid Waste: All empty reagent vials, contaminated spatulas, and weighing materials must be disposed of in a designated "Halogenated Solid Waste" bin.

  • Liquid Waste: Reaction mixtures containing this compound must be segregated strictly into "Halogenated Organic Liquid Waste." Never mix with non-halogenated waste streams; the combination of halogens with certain solvents (like acetone) under basic conditions can generate highly explosive haloforms.

References

  • Sigma-Aldrich. Safety Data Sheet: 5-bromo-2-chloro-6-phenylpyridine-3-carbonitrile (CAS: 1228182-75-9).
  • National Institutes of Health (NIH) / OSHA. OSHA Laboratory Standard: Ventilation and Fume Hood Performance.
  • National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-chloro-6-phenylnicotinonitrile
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5-Bromo-2-chloro-6-phenylnicotinonitrile
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